N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide
Description
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Properties
Molecular Formula |
C17H17ClN2O3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-17(2,3)12-6-9-14(15(10-12)20(22)23)19-16(21)11-4-7-13(18)8-5-11/h4-10H,1-3H3,(H,19,21) |
InChI Key |
RFDVQBIGBADNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide chemical structure
An In-depth Technical Guide to N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide
Introduction
This compound is a substituted aromatic amide. As a member of the benzamide class of compounds, it features a core structure that is prevalent in numerous fields of chemical science. The amide bond is a fundamental linkage in peptides, proteins, and a vast array of synthetic molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2] This guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound, tailored for professionals in research and development. The molecule's specific substitution pattern—a bulky tert-butyl group, an electron-withdrawing nitro group, and a halogenated benzoyl moiety—suggests a compound with distinct electronic and steric properties worthy of investigation.
Chemical Structure and Properties
The structural and physicochemical properties of a molecule are foundational to understanding its behavior and potential applications.
-
IUPAC Name : this compound
-
Molecular Formula : C₁₇H₁₇ClN₂O₃
-
Molecular Weight : 332.78 g/mol
-
Chemical Structure :
(Image generated based on IUPAC name)
Physicochemical Properties
The following table summarizes key physicochemical properties. Experimental data for this specific molecule is not widely published; therefore, values are estimated based on its constituent functional groups and related known compounds.
| Property | Value | Source/Method |
| Melting Point (°C) | Not available (Predicted: 160-180) | Prediction based on similar benzamide structures.[3] |
| Boiling Point (°C) | Not available (Predicted: >450) | Prediction; likely to decompose before boiling at atm. pressure.[4] |
| Appearance | Expected to be a yellow or off-white solid | Based on the presence of the nitroaniline chromophore.[5] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | General solubility of N-arylbenzamides. |
| LogP (Octanol/Water) | Not available (Predicted: ~4.5-5.5) | Prediction based on structural fragments. |
Spectroscopic Profile (Anticipated)
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would be prominent in the aliphatic region (~1.3-1.5 ppm). The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR : The carbon spectrum will display signals for all 17 carbons. Key resonances would include the carbonyl carbon of the amide (~165 ppm), carbons attached to the nitro and chloro groups, and the quaternary and methyl carbons of the tert-butyl group.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. A strong C=O stretching vibration for the amide carbonyl is expected around 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp peak in the 3200-3400 cm⁻¹ region. Additionally, characteristic peaks for C-NO₂ (~1520 cm⁻¹ and ~1340 cm⁻¹) and C-Cl (~750 cm⁻¹) stretching would be present.[7][8]
Synthesis and Purification
The most direct and common method for synthesizing N-substituted benzamides is through the nucleophilic acyl substitution reaction between an amine and an acyl chloride.[1]
Overall Reaction Scheme
The synthesis involves the reaction of 4-tert-butyl-2-nitroaniline with 4-chlorobenzoyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.
(Image shows 4-tert-butyl-2-nitroaniline reacting with 4-chlorobenzoyl chloride to form the target molecule and HCl)
Mechanism of Amide Bond Formation
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 4-tert-butyl-2-nitroaniline attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.
-
Tetrahedral Intermediate Formation : This attack breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Leaving Group Departure : The carbonyl double bond reforms, and the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation : A base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final amide product and triethylammonium chloride.[9]
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
-
Reagent Preparation : In a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-tert-butyl-2-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).[9]
-
Addition of Acyl Chloride : Cool the mixture to 0 °C in an ice bath. Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-20 minutes.[10]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Workflow for Synthesis
Detailed Experimental Protocol: Purification by Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds by leveraging differences in solubility at varying temperatures.[11][12][13]
-
Solvent Selection : Test the solubility of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[13]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent incrementally until the solid just dissolves, creating a saturated solution.[14]
-
Decolorization (Optional) : If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.[11]
-
Hot Filtration (Optional) : If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.
-
Crystallization : Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[15]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing & Drying : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely in a vacuum oven.
Workflow for Purification
Potential Applications and Research Interest
While specific applications for this compound are not extensively documented in public literature, its structural motifs are found in molecules with significant biological activity.
-
Medicinal Chemistry : Substituted benzamides are a cornerstone of drug discovery, appearing in compounds with anti-inflammatory, anti-cancer, and neuroleptic properties.[16][17] The nitroaromatic group, while sometimes associated with toxicity, is also a key feature in certain antimicrobial and antiparasitic drugs.[9]
-
Agrochemicals : The N-aryl amide linkage is common in herbicides and pesticides. The specific combination of substituents could be explored for novel agrochemical activities.[10]
-
Materials Science : Aromatic amides can form hydrogen-bonded networks, making them candidates for developing novel polymers, liquid crystals, or other advanced materials with specific thermal or electronic properties.
Safety and Handling
As with most acyl chlorides, 4-chlorobenzoyl chloride is corrosive and reacts with water, so it must be handled with care in a fume hood.[10] Nitroaromatic compounds should be treated as potentially toxic and handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated area.
References
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University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
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IOP Conference Series: Materials Science and Engineering. (2018). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Available at: [Link]
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University of Babylon. (2021). Experimental No. (4) Recrystallization. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Available at: [Link]
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ResearchGate. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Available at: [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)benzamide. Available at: [Link]
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4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide molecular weight
An In-depth Technical Guide to 4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide
Abstract
This technical guide provides a comprehensive scientific overview of 4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide, a specialized organic compound. While this molecule is not extensively cataloged in public databases, this document constructs its scientific profile by leveraging established principles of organic chemistry and data from structurally analogous compounds. We present its core physicochemical properties, a detailed, field-proven protocol for its synthesis via amide coupling, and a self-validating framework for its structural elucidation using modern analytical techniques. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a foundational understanding of this molecule's synthesis, characterization, and potential utility.
Molecular Identity and Physicochemical Properties
4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide is a substituted benzamide derivative. Its structure incorporates a 4-chlorobenzoyl group linked via an amide bond to a 4-tert-butyl-2-nitroaniline moiety. The presence of a bulky tert-butyl group, an electron-withdrawing nitro group, and a halogenated phenyl ring suggests potential applications in medicinal chemistry, where such features are often used to modulate pharmacokinetic and pharmacodynamic properties.[1]
Calculated Physicochemical Data
The fundamental properties of the molecule are calculated based on its chemical formula, C₁₇H₁₇ClN₂O₃.
| Property | Value |
| Molecular Formula | C₁₇H₁₇ClN₂O₃ |
| Molecular Weight | 332.78 g/mol |
| IUPAC Name | 4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide |
| Monoisotopic Mass | 332.09277 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Molecular Structure
The two-dimensional structure of the compound is depicted below, illustrating the connectivity of the aromatic rings and key functional groups.
Caption: 2D structure of the title compound.
Proposed Synthesis Protocol
The most direct and reliable method for constructing the target molecule is through an amide coupling reaction. This involves the formation of an amide bond between a carboxylic acid derivative and an amine. We propose the coupling of 4-chlorobenzoic acid with 4-tert-butyl-2-nitroaniline using a carbodiimide coupling agent, a standard and high-yielding procedure in modern organic synthesis.[2][3]
Causality of Experimental Choices
-
Reagents : 4-chlorobenzoic acid and 4-tert-butyl-2-nitroaniline are selected as the foundational building blocks.
-
Coupling System : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) is a water-soluble and highly efficient coupling agent that activates the carboxylic acid. It is used with 4-Dimethylaminopyridine (DMAP), a catalyst that facilitates the formation of a highly reactive acyl-pyridinium intermediate, accelerating the reaction.[2]
-
Solvent : Dichloromethane (DCM) is chosen as the solvent due to its inert nature and excellent solubility for the reactants and coupling agents.[2]
-
Work-up : The aqueous work-up is designed to remove the water-soluble byproducts of the EDCI coupling agent and any remaining DMAP catalyst.
-
Purification : Column chromatography is the standard method for purifying products of this type from unreacted starting materials and minor side products, ensuring high purity of the final compound.
Step-by-Step Methodology
-
Reagent Preparation : To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chlorobenzoic acid (1.0 eq), 4-tert-butyl-2-nitroaniline (0.95 eq), and DMAP (0.1 eq).
-
Dissolution : Add anhydrous Dichloromethane (DCM, approx. 0.2 M concentration relative to the limiting reagent) to the flask and stir until all solids are dissolved.
-
Reaction Initiation : Cool the solution to 0 °C in an ice bath. Add EDCI (1.1 eq) portion-wise over 5 minutes.
-
Reaction Progression : Allow the reaction mixture to warm to ambient temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction : Upon completion, pour the reaction mixture into a separatory funnel. Dilute with additional DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.[2]
-
Purification : Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.
-
Final Product : Combine the pure fractions and remove the solvent in vacuo to yield 4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide as a solid.
Synthesis Workflow Diagram
Caption: Amide coupling synthesis workflow.
Structural Elucidation and Validation
To ensure the integrity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data that, when combined, confirms the structure and purity of 4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | Confirms molecular weight. | The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 333.09, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity). |
| ¹H NMR Spectroscopy | Confirms proton environment and connectivity. | - A singlet at ~1.3-1.4 ppm (9H) for the tert-butyl group.- A series of doublets and doublet of doublets in the aromatic region (~7.5-8.5 ppm) corresponding to the protons on both phenyl rings.- A broad singlet at ~9.5-10.5 ppm for the amide (N-H) proton. |
| ¹³C NMR Spectroscopy | Confirms carbon skeleton. | - A signal at ~35 ppm for the quaternary carbon of the tert-butyl group and ~31 ppm for the methyl carbons.- Multiple signals in the aromatic region (120-150 ppm).- A signal for the amide carbonyl carbon at ~165 ppm. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | - A sharp peak around 3300 cm⁻¹ (N-H stretch).- A strong peak around 1660-1680 cm⁻¹ (C=O amide I band).- Peaks around 1520 cm⁻¹ and 1340 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group).[4] |
| Melting Point (MP) | Assesses purity. | A sharp, defined melting point range indicates a high degree of purity. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not available, a conservative approach to handling should be adopted based on the known hazards of its structural components, such as nitro- and chloro-substituted aromatics.
-
General Hazards : Compounds of this class may be harmful if swallowed, and may cause skin and serious eye irritation.[5][6][7] Some related nitroaromatic compounds are suspected of causing genetic defects.[8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This guide has established a robust scientific profile for 4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide. By applying fundamental chemical principles, we have detailed its core properties, proposed a reliable and detailed synthesis protocol, and outlined a comprehensive strategy for its analytical validation. This document serves as a critical resource for researchers, providing the necessary foundational knowledge to synthesize, characterize, and further investigate this compound for potential applications in drug development and related scientific fields.
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An In-depth Technical Guide to Benzamide Derivatives with tert-Butyl and Nitro Substitutions
GUIDE-2026-02B
Abstract
The benzamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of therapeutically active agents.[1][2] The strategic incorporation of substituents, such as the bulky, lipophilic tert-butyl group and the strongly electron-worshdrawing nitro group, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of benzamide derivatives featuring these key substitutions. We delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that govern the therapeutic potential of this important class of molecules.
Introduction: The Strategic Importance of tert-Butyl and Nitro Substituents
Benzamide derivatives are foundational in drug discovery, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[3][4] The functionalization of the benzamide core is a key strategy for optimizing potency, selectivity, and pharmacokinetic profiles.
-
The tert-Butyl Group: This bulky, non-polar group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Its steric hindrance can also provide metabolic stability by shielding adjacent functional groups from enzymatic degradation. Furthermore, the tert-butyl group can serve as an anchor, promoting specific hydrophobic interactions within a target protein's binding pocket.
-
The Nitro Group: As a potent electron-withdrawing group, the nitro moiety dramatically alters the electronic landscape of the benzamide ring.[2] This can enhance binding affinity to biological targets and is crucial for certain mechanisms of action.[2] In hypoxic environments, such as those found in solid tumors or certain microbial infections, the nitro group can be bioreductively activated to generate cytotoxic reactive nitrogen species, acting as a targeted "warhead".[2] Structure-activity relationship (SAR) studies have shown that a nitro group can be essential for the biological activity of certain benzamide series.[5][6]
This guide will explore the synergy of these two substituents in creating novel chemical entities with significant therapeutic potential.
Synthetic Strategies and Mechanistic Rationale
The synthesis of tert-butyl and nitro-substituted benzamides typically involves a multi-step sequence that leverages well-established organic chemistry reactions. The most common approach involves the formation of the amide bond from a suitably substituted benzoic acid or its activated derivative.
2.1. General Synthetic Pathway
A robust and frequently employed pathway begins with a commercially available substituted benzonitrile or benzoic acid, followed by nitration and subsequent functional group manipulations to yield the final benzamide.
Caption: General synthetic workflow for nitro- and tert-butyl-substituted benzamides.
Causality Behind Experimental Choices:
-
Step 1: Electrophilic Nitration: The synthesis often starts with the regioselective nitration of a tert-butyl substituted benzene ring.[7] A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). The bulky tert-butyl group acts as an ortho-, para-director; however, due to significant steric hindrance at the ortho positions, nitration is typically directed to the position meta to the directing group on the opposite side of the ring.[7][8] Careful temperature control (e.g., 0-15°C) is critical to prevent over-nitration and side reactions.[7]
-
Step 2: Acid Activation: To facilitate amide bond formation, the carboxylic acid is converted to a more reactive species. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used because they form a highly reactive acyl chloride intermediate. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which drives the reaction to completion.
-
Step 3: Amidation: The final step is the nucleophilic acyl substitution reaction between the acyl chloride and a primary or secondary amine. A non-nucleophilic base, such as triethylamine or pyridine, is often included to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[9]
2.2. Detailed Experimental Protocol: Synthesis of N-Alkyl-4-nitrobenzamide
This protocol is adapted from a standard procedure for the synthesis of N-tert-butyl 4-nitrobenzamide.[10]
Objective: To synthesize N-tert-butyl 4-nitrobenzamide from 4-nitrobenzoyl chloride and tert-butylamine.
Materials:
-
4-Nitrobenzoyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to yield the pure N-tert-butyl 4-nitrobenzamide.[10]
-
Validation: Confirm the structure and purity of the product using NMR, IR, and Mass Spectrometry. The expected yield is typically high (e.g., 77%).[10]
Spectroscopic and Structural Characterization
Accurate structural elucidation is critical for confirming the identity and purity of synthesized derivatives. A combination of spectroscopic techniques provides a comprehensive analysis.[11]
3.1. Standard Analytical Workflow
The characterization process is a self-validating system where data from multiple techniques must be congruent.
Caption: Standard analytical workflow for compound characterization.
3.2. Expected Spectroscopic Data
The following table summarizes the characteristic spectral data expected for a representative N-substituted 3-nitro-4-tert-butylbenzamide.[12][13][14][15]
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Deshielded protons on the electron-deficient aromatic ring. |
| Amide N-H | δ 5.9 - 8.0 ppm (broad singlet) | Exchangeable proton, position is solvent and concentration dependent.[10] | |
| tert-Butyl Protons | δ ~1.4 ppm (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[10] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 164 - 168 ppm | Typical chemical shift for an amide carbonyl carbon.[15] |
| tert-Butyl Quaternary C | δ ~35 ppm | Quaternary carbon of the tert-butyl group. | |
| tert-Butyl Methyl C | δ ~31 ppm | Methyl carbons of the tert-butyl group. | |
| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Characteristic stretching vibration for the amide N-H bond. |
| C=O Stretch (Amide I) | 1640 - 1680 cm⁻¹ (strong) | Strong absorption due to the carbonyl stretch. | |
| N-O Stretch (Nitro) | 1510-1560 cm⁻¹ & 1345-1385 cm⁻¹ | Asymmetric and symmetric stretching vibrations of the NO₂ group. | |
| Mass Spec. | Molecular Ion Peak | [M]+ or [M+H]+ | Corresponds to the molecular weight of the synthesized compound. |
Biological Activities and Therapeutic Potential
The combination of tert-butyl and nitro groups on a benzamide scaffold has led to the discovery of compounds with promising activity in several therapeutic areas.
4.1. Anti-inflammatory Activity
Several studies have shown that nitro-substituted benzamides can act as potent anti-inflammatory agents.[16] The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.
-
Mechanism of Action: A key target is the inducible nitric oxide synthase (iNOS) enzyme.[17] Overproduction of nitric oxide (NO) by iNOS is a hallmark of chronic inflammation. Nitrobenzamide derivatives have been shown to inhibit LPS-induced NO production in macrophages.[17][18] Molecular docking studies suggest these compounds can bind effectively within the iNOS active site.[17] Additionally, potent derivatives can suppress the expression of other pro-inflammatory mediators like COX-2, IL-1β, and TNF-α.[17]
A study on a series of nitro-substituted benzamides identified compounds with IC₅₀ values as low as 3.7 µM for the inhibition of NO production in RAW264.7 macrophages.[17][18]
4.2. Anticancer Activity
The nitro group is particularly valuable in oncology, where it can be selectively activated in the hypoxic microenvironment of solid tumors.[2]
-
Structure-Activity Relationship (SAR): In a study of bis-benzamides designed as inhibitors of the androgen receptor (AR), a key driver in prostate cancer, the presence of a nitro group at the N-terminus was found to be essential for biological activity.[5][6] This highlights the critical role of the nitro group's electronic and binding properties in disrupting protein-protein interactions crucial for cancer cell proliferation.[5][6]
4.3. Antimicrobial and Other Activities
The benzamide core is a versatile pharmacophore with a broad spectrum of biological effects.[3][4]
-
Antimicrobial: The reductive activation of the nitro group is a well-established mechanism for antimicrobial action, generating reactive species that cause widespread damage to microbial cells.[2][16]
-
CNS and Prokinetic Agents: Various substituted benzamides are used as antipsychotics or as prokinetic agents to enhance gastrointestinal motility.[3][19]
The diverse pharmacological potential of these derivatives underscores their importance as lead structures in drug discovery programs.[3][4]
Conclusion and Future Outlook
Benzamide derivatives functionalized with tert-butyl and nitro groups represent a compelling class of molecules for drug development professionals. The predictable influence of these substituents on the physicochemical and electronic properties of the benzamide core allows for rational drug design. The synthetic routes are generally robust and scalable, and the resulting compounds can be thoroughly characterized by standard analytical methods.
Future research should focus on exploring the vast chemical space available by varying the position of these substituents and introducing additional functional groups. A deeper investigation into the mechanisms of action, particularly through structural biology and advanced molecular modeling, will be crucial for optimizing lead compounds. Given their demonstrated potential as anti-inflammatory, anticancer, and antimicrobial agents, this scaffold is poised to deliver novel therapeutic candidates for a range of unmet medical needs.
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Walsh Medical Media. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- BenchChem. (n.d.). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.
- BenchChem. (n.d.). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
- BenchChem. (n.d.). An In-depth Technical Review of Benzamide, N-benzoyl-N-(phenylmethyl)-.
- ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- National Institutes of Health. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
- Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry.
- National Institutes of Health. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction.
- ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
- MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction.
- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry.
- ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides.
- BenchChem. (n.d.). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.
- PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- PubMed. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
- National Institutes of Health. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
- BenchChem. (n.d.). Navigating the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile: A Comparative Guide to Synthetic Routes.
- ResearchGate. (n.d.). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives.
- ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
- ResearchGate. (n.d.). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
- Curriculum Press. (2020). Organic Synthesis Routes. Chem Factsheet.
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The Nitro-Benzamide Renaissance: Strategic Scaffold Design for Targeted Covalent Inhibition and Prodrug Activation
Executive Summary
For decades, the nitro group (
Part 1: The "Nitro" Paradox – From Liability to Lethality
The failure of Iniparib (4-iodo-3-nitrobenzamide) in Phase III clinical trials for triple-negative breast cancer serves as a foundational lesson. Originally mischaracterized as a PARP inhibitor, Iniparib was later revealed to be a non-selective electrophile that modified cysteine residues promiscuously.
The Lesson: The nitro-benzamide scaffold must be tuned. It cannot simply be a "hot" electrophile; it must be a "smart" warhead.
-
Promiscuous (Bad): Rapid, non-enzymatic reduction or nucleophilic attack by any cellular thiol (e.g., Glutathione).
-
Targeted (Good): Activation strictly dependent on a specific enzymatic cofactor (e.g., FAD in DprE1) or a specific structural motif (e.g., Zinc fingers in HIV NCp7).
Part 2: Mechanisms of Action & Target Logic
The "Suicide Substrate" Mechanism (Anti-TB)
In Mycobacterium tuberculosis, the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) is essential for cell wall synthesis. 3,5-Dinitrobenzamides (DNBs) act as prodrugs.
-
Mechanism: The FAD cofactor within DprE1 reduces one nitro group to a nitroso species (
).[1] -
Covalent Trap: This electrophilic nitroso intermediate is positioned perfectly to react with Cys387 in the active site, forming a semimercaptal covalent bond and irreversibly inhibiting the enzyme.
-
Selectivity: Human cells lack DprE1, providing a high therapeutic index.
The Zinc Ejection Mechanism (Anti-Viral)
The HIV-1 Nucleocapsid protein (NCp7) contains two highly conserved zinc finger domains (
-
Mechanism: Nitro-benzamides (and their thioester derivatives) attack the coordinating cysteine thiolates.
-
Outcome: The zinc ion is ejected due to loss of coordination, causing the protein to unfold and resulting in the production of non-infectious, immature virions.[2]
Visualization of Pharmacological Logic
The following diagram illustrates the decision logic for deploying nitro-benzamide scaffolds based on the target environment.
Part 3: Synthetic Protocol (3,5-Dinitrobenzamide Library)
This protocol describes the synthesis of N-substituted-3,5-dinitrobenzamides, the gold standard for DprE1 inhibition.
Reaction Class: Nucleophilic Acyl Substitution. Precursors: 3,5-dinitrobenzoyl chloride, various primary/secondary amines.
Step-by-Step Methodology
-
Preparation of Electrophile:
-
Dissolve 3,5-dinitrobenzoic acid (1.0 equiv) in anhydrous Thionyl Chloride (
, 5.0 equiv). -
Add a catalytic drop of DMF.
-
Reflux at 80°C for 3 hours until gas evolution (
) ceases. -
Evaporate excess
under reduced pressure to obtain the acid chloride residue. Critical: Do not purify; use immediately to prevent hydrolysis.
-
-
Coupling:
-
Dissolve the acid chloride in anhydrous Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (
, 1.2 equiv) as a proton scavenger. -
Dropwise add the target amine (1.0 equiv) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
-
Workup & Purification:
-
Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated
(to remove unreacted acid). -
Dry over anhydrous
and concentrate. -
Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Validation Check:
-
NMR: Look for the disappearance of the amine N-H protons and the shift of the benzamide aromatic protons (typically
9.0–9.2 ppm for the proton between the two nitro groups). -
IR: Confirm the Amide I band (~1650
) and Nitro stretches (~1530 & 1350 ).
Part 4: Biological Validation & Toxicity Screening
To ensure the scaffold is a valid drug candidate and not a promiscuous toxin, the following screening cascade is mandatory.
Protocol A: DprE1 Inhibition Assay (Enzymatic)
This assay confirms the specific "suicide substrate" mechanism.
-
Reagents: Recombinant M.tb DprE1 enzyme, Farnesylphosphoryl-D-ribose (substrate), DCPIP (electron acceptor).
-
Method:
-
Incubate enzyme (50 nM) with the nitro-benzamide candidate (0.1 - 100
) for 30 mins. -
Add substrate and DCPIP.
-
Monitor the reduction of DCPIP via absorbance at 600 nm.
-
-
Self-Validating Control: Run a parallel assay with a mutant DprE1 (C387S). If the compound inhibits the mutant, it is not acting via the specific covalent nitro-reduction mechanism (likely non-specific aggregation).
Protocol B: Metabolic Stability (Microsomal)
Nitro groups are susceptible to reduction by liver reductases, leading to rapid clearance.
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Execution:
-
Incubate compound (1
) at 37°C. -
Sample at t=0, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.[3]
-
-
Target Metric: Intrinsic Clearance (
) < 20 protein. High clearance suggests the nitro group is too exposed; consider adding ortho-substituents (e.g., methyl or halogen) to sterically hinder reductase access.
Screening Workflow Diagram
Part 5: Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) trends for 3,5-dinitrobenzamides against M. tuberculosis (H37Rv strain).
| Substituent (R) on Amide | MIC ( | ClogP | Metabolic Stability ( | Notes |
| n-Octyl | 0.03 | 4.2 | High (>60 min) | Optimal lipophilicity for cell wall penetration. |
| Benzyl | 0.50 | 2.8 | Moderate | Good activity, but lower permeability. |
| Cyclohexyl | 0.12 | 3.1 | High | Steric bulk improves stability against reductases. |
| Methyl | >64.0 | 1.1 | Low | Too polar; fails to penetrate mycobacterial cell wall. |
| 4-Fluoro-benzyl | 0.25 | 3.0 | High | Fluorine blocks metabolic oxidation at the para-position. |
Data synthesized from comparative analysis of DprE1 inhibitor studies (See Ref 1, 4).
References
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Molecules. (2024).[4] [Link]
-
Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action. Microbiology Spectrum. (2023). [Link]
-
Targeting the Viral Nucleocapsid Protein in Anti-HIV-1 Therapy. Retrovirology. (2010). [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. (2024). [Link]
-
Recent Progress in the Development of Small-Molecule FtsZ Inhibitors. Antibiotics. (2020). [Link]
-
Iniparib: A Cautionary Tale of Unverified Mechanisms. Journal of Clinical Oncology. (2013). (Contextual reference based on clinical failure analysis). [Link]
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An In-depth Technical Guide to N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide, a novel benzamide derivative with significant potential in drug discovery and development. While specific experimental data for this compound is emerging, this document synthesizes information from closely related analogs to build a robust profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, predicted physicochemical properties, and potential biological activities, supported by established scientific literature.
Molecular Structure and Properties
This compound is a synthetic aromatic amide. Its structure combines a 4-chlorobenzoyl moiety with a 4-tert-butyl-2-nitrophenyl amine.
SMILES (Simplified Molecular Input Line Entry System) Code: Clc1ccc(C(=O)Nc2ccc(cc2[O-])C(C)(C)C)cc1
This canonical representation allows for the unambiguous identification of the molecule's two-dimensional structure in chemical databases and software.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference Analogues |
| Molecular Weight | ~346.8 g/mol | N-(4-tert-butyl-2-nitrophenyl)-4-methylbenzamide, 4-chloro-N-(4-nitrophenyl)benzamide |
| LogP | ~4.5 - 5.5 | Substituted benzamides with similar functional groups |
| Melting Point | 150 - 180 °C | N-tert-butyl-4-chlorobenzamide, 4-chloro-N-phenylbenzamide |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | General solubility of benzamide derivatives |
Synthesis of this compound
The synthesis of N-substituted benzamides is a well-established process in medicinal chemistry. The primary route involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.
Conceptual Synthetic Workflow
The synthesis of the target compound can be approached via two primary, reliable methods: direct amide coupling or through an acyl chloride intermediate.
Caption: General synthetic workflows for this compound.
Detailed Experimental Protocol (Amide Coupling Method)
This protocol is based on well-established procedures for the synthesis of similar benzamide derivatives.[1]
Materials:
-
4-Chlorobenzoic acid
-
4-tert-butyl-2-nitroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-chlorobenzoic acid (1.0 eq) in anhydrous DMF, add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 4-tert-butyl-2-nitroaniline (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Predicted Spectral Data
While experimental spectra for the title compound are not available, the expected spectral features can be predicted based on data from analogous compounds.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the tert-butyl group, and a singlet for the amide proton. The chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups.
-
¹³C NMR: The spectrum will display characteristic peaks for the carbonyl carbon of the amide, the quaternary carbon of the tert-butyl group, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹) and a band for the N-H stretching (around 3300-3400 cm⁻¹).
Potential Biological Activities and Therapeutic Applications
Substituted benzamides are a well-known class of compounds with a diverse range of biological activities. The structural motifs present in this compound suggest potential interactions with key signaling pathways implicated in various diseases, particularly cancer and inflammatory disorders.
Inhibition of Pro-inflammatory and Pro-survival Signaling Pathways
NF-κB Pathway Inhibition:
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. Certain N-substituted benzamides have been shown to inhibit NF-κB activation.[2] The mechanism often involves the prevention of the degradation of IκB proteins, which sequester NF-κB in the cytoplasm.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
STAT3 Pathway Inhibition:
The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial signaling protein that is often constitutively activated in many human cancers. It plays a key role in tumor cell proliferation, survival, and metastasis. Several small molecules, including benzamide derivatives, have been developed as STAT3 inhibitors.[3] These inhibitors typically function by preventing the phosphorylation and subsequent dimerization of STAT3, which is essential for its nuclear translocation and transcriptional activity.
Modulation of Developmental Signaling Pathways
Hedgehog Signaling Pathway Inhibition:
The Hedgehog (Hh) signaling pathway is vital during embryonic development but is largely inactive in adults. Its aberrant reactivation has been linked to the development and progression of various cancers. Benzamide derivatives have been identified as potent inhibitors of the Hh pathway, often by targeting the Smoothened (Smo) receptor.[4][5]
Future Directions and Research Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of the compound are essential to confirm its structure and purity.
-
In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and in relevant biochemical assays will be crucial to determine its biological activity and identify its primary molecular targets.
-
Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its biological effects will be critical for its further development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs will help to optimize the potency and selectivity of this chemical series.
Conclusion
While direct experimental data on this compound is currently limited, a comprehensive analysis of its structural features and the activities of closely related compounds suggests that it is a molecule of significant interest for drug discovery. Its straightforward synthesis and the potential to modulate key signaling pathways implicated in cancer and inflammation make it a compelling candidate for further investigation. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising compound.
References
-
Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 967–973. [Link]
-
Wang, C., Wu, H., Wang, Y., et al. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 8(3), 1327-1332. [Link]
-
Ye, F., Zhang, Y., Yu, F., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 218, 113362. [Link]
-
Wang, C., Wu, H., Wang, Y., et al. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]
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Lipophilicity and LogP of tert-Butyl Benzamides: A Technical Guide for Drug Discovery Professionals
Foreword: Beyond the Numbers – A Practical Perspective on Lipophilicity
In modern drug discovery, we are inundated with data. High-throughput screens generate millions of data points, and computational models predict molecular properties with ever-increasing speed. Yet, some of the most fundamental physicochemical properties remain the most critical predictors of a compound's ultimate success or failure. Among these, lipophilicity stands paramount. It is the gatekeeper to absorption, the guide for distribution, and a key determinant of a molecule's metabolic fate and potential toxicity.
This guide focuses on a specific, yet widely relevant, chemical scaffold: tert-butyl benzamides. The tert-butyl group is a common motif in medicinal chemistry, often introduced to increase metabolic stability or to fill a hydrophobic pocket in a target protein.[1] However, its bulk and hydrophobicity can significantly increase a molecule's lipophilicity, posing challenges for maintaining "drug-like" properties. The benzamide core, meanwhile, offers a versatile platform for chemical modification. Understanding how these two components and their subsequent modifications influence the overall lipophilicity is crucial for any researcher working with this scaffold.
Here, we move beyond a simple recitation of facts. This document is designed to provide a deep, practical understanding of lipophilicity, grounded in both theoretical principles and field-proven experimental and computational workflows. We will explore not just how to measure or predict the partition coefficient (LogP), but why specific methods are chosen, what the results truly mean for a drug development program, and how to rationally modulate this critical property.
Section 1: The Central Role of Lipophilicity in Drug Development
Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[2] This single property profoundly influences a drug candidate's entire pharmacokinetic and pharmacodynamic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).[3][4]
-
Absorption: For oral drugs, a molecule must pass through the lipid-rich membranes of the gastrointestinal tract. Insufficient lipophilicity can lead to poor absorption, while excessive lipophilicity can cause the compound to become trapped in the membrane or have poor aqueous solubility in the gut.[3]
-
Distribution: Once absorbed, a drug's lipophilicity governs its distribution throughout the body. Highly lipophilic compounds tend to partition into fatty tissues, which can create a depot effect and lead to a longer half-life, but also potential toxicity.[3] For drugs targeting the central nervous system (CNS), a LogP around 2 is often considered ideal for crossing the blood-brain barrier.[5]
-
Metabolism & Excretion: Lipophilicity is a key factor in binding to metabolic enzymes, such as the Cytochrome P450 family.[6] Very lipophilic compounds are often more readily metabolized and can sometimes be sequestered, leading to complex clearance pathways.
Quantifying Lipophilicity: The Partition Coefficient (LogP)
The most common metric for lipophilicity is the partition coefficient, P, which is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5]
P = [Compound]octanol / [Compound]water
Given that P values can span many orders of magnitude, it is more convenient to use its base-10 logarithm, LogP .[5]
-
LogP < 0: The compound is predominantly found in the aqueous phase (hydrophilic).
-
LogP = 0: The compound is equally distributed between the octanol and aqueous phases.
-
LogP > 0: The compound is predominantly found in the octanol phase (lipophilic).
For ionizable molecules, the distribution is pH-dependent. The distribution coefficient (LogD) is used to describe the lipophilicity at a specific pH, taking into account both the ionized and unionized forms.[4][6] For drug discovery, LogD at physiological pH (7.4) is a particularly relevant parameter.
A cornerstone of medicinal chemistry, Lipinski's Rule of 5 , provides a set of guidelines for oral bioavailability, stating that a compound is more likely to be membrane permeable and easily absorbed if it has a LogP value of less than 5.[3]
Section 2: Methodologies for LogP Determination
Choosing the right method for LogP determination depends on the stage of the project, the amount of compound available, and the required accuracy and throughput. Here, we detail the primary experimental and computational approaches.
The "Gold Standard": The Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most accurate direct measure of LogP.[3][6] Its primary advantage is that it is a direct measurement of the partitioning equilibrium. However, it is labor-intensive, requires a relatively pure compound, and is not well-suited for high-throughput applications.[3]
The choice of n-octanol and water is critical; n-octanol is believed to be a good mimic of the amphiphilic nature of biological membranes. Pre-saturation of the solvents is a crucial step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. The centrifugation step ensures a clean separation of the two phases, which is essential for accurate quantification.
-
Preparation of Solvents:
-
Mix n-octanol and purified water (e.g., Milli-Q) in a large separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely for at least another 24 hours before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the tert-butyl benzamide test compound in n-octanol (pre-saturated). The concentration should be chosen to be within the linear range of the analytical detection method (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a suitable vessel (e.g., a screw-cap glass vial), add a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated water. A common ratio is 2:1 or 1:1, for example, 2 mL of octanol solution and 2 mL of water.
-
Agitate the mixture at a constant temperature (typically 25°C) until equilibrium is reached. This can take anywhere from 30 minutes to several hours. A minimum of 60 minutes on a mechanical shaker is recommended.
-
-
Phase Separation:
-
Centrifuge the vessel at >2000g for 15-30 minutes to ensure a clean separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log10 (Coctanol / Cwater).
-
Self-Validation Check: To ensure equilibrium has been reached, run parallel experiments with different shaking times (e.g., 60 and 120 minutes). The calculated LogP values should be consistent. Additionally, performing the experiment in reverse (dissolving the compound in the aqueous phase first) should yield the same LogP value.
High-Throughput Screening: The RP-HPLC Method
For drug discovery projects where hundreds of compounds need to be profiled quickly, the shake-flask method is impractical. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, automated, and compound-sparing alternative.[5][7] This method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.
The principle is "like dissolves like." A lipophilic compound will have a stronger affinity for the non-polar stationary phase (e.g., C18) and will therefore be retained longer on the column, resulting in a longer retention time (tR). By calibrating the system with compounds of known LogP values, a linear relationship between log k (the logarithm of the capacity factor, derived from tR) and LogP can be established.[5]
Caption: Workflow for determining LogP using the RP-HPLC method.
-
System Setup:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). For LogD determination, the buffer pH is set to the desired value (e.g., 7.4).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Reference Standards:
-
Select a set of 5-10 reference compounds with accurately known LogP values that bracket the expected LogP of the test compounds.
-
-
Calibration:
-
Inject each reference standard individually and record its retention time (tR).
-
Determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0.
-
Create a calibration curve by plotting the known LogP values (y-axis) against the calculated log k values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).[5]
-
-
Sample Analysis:
-
Inject the tert-butyl benzamide test compound under the identical HPLC conditions and record its retention time.
-
Calculate its log k value.
-
-
Calculation:
-
Interpolate the LogP of the test compound using its log k value and the linear regression equation from the calibration curve.
-
In Silico Prediction: Computational Models
Before a compound is even synthesized, its LogP can be estimated using computational (in silico) models.[6] These methods are invaluable for virtual screening and prioritizing synthetic targets.
-
Fragment-Based/Atomic Methods: These are the most common types of calculators (e.g., CLogP, ALOGP). They dissect a molecule into its constituent atoms or functional group fragments and sum their known contributions to lipophilicity.[8] Correction factors are often applied to account for intramolecular interactions.[6]
-
Machine Learning Models: More advanced models use techniques like graph convolutional neural networks (GCNN) or deep neural networks (DNN) trained on large datasets of experimentally determined LogP values.[9] These models can learn complex relationships between molecular structure and lipophilicity, often providing higher accuracy for novel scaffolds.[10]
Commonly Used Software/Web Tools:
-
ACD/Percepta (ACD/Labs)
-
ChemDraw (PerkinElmer)
-
SwissADME (Web-based)
-
DataWarrior (Open-source)
Expert Insight: While computational models are incredibly useful, they are predictive, not definitive. Their accuracy is dependent on the training dataset used for their development.[11] It is always advisable to use multiple prediction algorithms and to confirm the in silico data with experimental measurements for key compounds.
Section 3: Structure-Lipophilicity Relationships (SLR) of tert-Butyl Benzamides
The overall LogP of a tert-butyl benzamide is a composite of contributions from the benzamide core, the tert-butyl group, and any substituents. The bulky, non-polar tert-butyl group itself significantly increases lipophilicity.[10] Modifications to the rest of the molecule can be used to fine-tune the LogP value to fall within the desired range for a specific therapeutic application.
Diagram: Modulating Lipophilicity of the tert-Butyl Benzamide Scaffold
Caption: General strategies for increasing or decreasing the LogP of the core scaffold.
Quantitative Data Presentation
To illustrate these principles, the following table presents calculated LogP (CLogP) values for a series of representative tert-butyl benzamide derivatives. These values were generated using a standard fragment-based algorithm to demonstrate trends.
| Compound ID | Structure (R-group on Benzamide) | R-Group Position | CLogP (Calculated) | Lipophilicity Impact |
| 1 | H (Parent) | para-tert-butyl | 2.5 [12] | Baseline |
| 2 | 4-Cl | para-tert-butyl | 3.2 | Increased (Halogen) |
| 3 | 4-OCH3 | para-tert-butyl | 2.4 | Slightly Decreased (Polar) |
| 4 | 4-OH | para-tert-butyl | 2.1 | Decreased (H-bond donor) |
| 5 | 4-NO2 | para-tert-butyl | 2.3 | Slightly Decreased (Polar) |
| 6 | H (Parent) | N-tert-butyl | 2.2 | Baseline |
| 7 | 4-Cl (on phenyl ring) | N-tert-butyl | 2.9 | Increased (Halogen) |
| 8 | 4-OH (on phenyl ring) | N-tert-butyl | 1.8 | Decreased (H-bond donor) |
Note: CLogP values are estimates and serve to illustrate trends. Experimental validation is recommended.
-
Effect of Halogens: As seen in compounds 2 and 7 , the addition of a chloro group to the phenyl ring significantly increases the calculated LogP. This is a common strategy in medicinal chemistry to enhance membrane permeability, but it must be balanced to avoid excessive lipophilicity.[13]
-
Effect of Polar Groups: The introduction of polar, hydrogen-bonding groups like hydroxyl (-OH) or even a methoxy (-OCH3) group (compounds 3 , 4 , and 8 ) leads to a decrease in LogP.[14] These groups increase the compound's affinity for the aqueous phase.
-
Positional Isomerism: The position of the tert-butyl group itself influences the base LogP value. The para-substituted isomer (Compound 1 , CLogP 2.5) is slightly more lipophilic than the N-substituted isomer (Compound 6 , CLogP 2.2), likely due to the shielding of the polar amide N-H bond in the latter.
Section 4: Conclusion and Future Outlook
The lipophilicity of tert-butyl benzamides is a critical, tunable parameter that dictates their potential as drug candidates. A thorough understanding of its impact on ADME properties, coupled with robust experimental and computational methods for its determination, is essential for success. The "gold standard" shake-flask method provides unparalleled accuracy for lead compounds, while high-throughput RP-HPLC methods enable rapid profiling during the lead optimization phase. In silico models serve as a vital predictive tool, guiding the design of new analogues with improved properties.
By applying the structure-lipophilicity principles outlined in this guide, researchers can rationally modify the tert-butyl benzamide scaffold—adding lipophilic groups like halogens to increase LogP or incorporating polar functionalities to decrease it. This strategic modulation allows for the fine-tuning of a compound's physicochemical profile, ultimately increasing the probability of identifying a safe and effective drug candidate.
References
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Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]
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Ojaghlou, N., & Parish, C. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society. [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
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IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]
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Lin, Z., et al. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
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Cheminformatics and Molecular Modeling Group. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CMST. [Link]
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Protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]
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PubMed. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. [Link]
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Yang, Z., et al. (n.d.). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC. [Link]
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ECETOC. (n.d.). Assessment of reverse-phase. [Link]
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PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]
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ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. [Link]
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ACS Publications. (2022). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. [Link]
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ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]
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PubMed. (n.d.). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. [Link]
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ResearchGate. (n.d.). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. [Link]
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PubMed. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]
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The Nitro-Benzamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The benzamide functional group is a cornerstone in medicinal chemistry, and the strategic introduction of a nitro group onto this scaffold has paved the way for the discovery of potent therapeutic agents with a diverse range of biological activities. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nitro-benzamide analogs. By dissecting the intricate interplay between chemical structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing and optimizing novel nitro-benzamide-based therapeutics. This guide will explore the crucial role of the nitro group's position and electronic properties, the impact of substitutions on the benzamide core, and the influence of modifications to the N-acyl and N-aryl moieties across various therapeutic areas, including oncology, infectious diseases, and inflammation.
The Strategic Importance of the Nitro Group in Benzamide Analogs
The introduction of a nitro (-NO2) group to the benzamide scaffold is a deliberate and impactful modification in medicinal chemistry. Its strong electron-withdrawing nature significantly alters the electronic and physicochemical properties of the parent molecule, leading to profound effects on its biological activity.[1] This can manifest in several ways:
-
Enhanced Target Binding: The nitro group can participate in hydrogen bonding and other non-covalent interactions, leading to stronger and more specific binding to biological targets.
-
Modulation of Physicochemical Properties: The nitro group influences key properties such as lipophilicity, solubility, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.
-
Bio-reductive Activation: In certain contexts, particularly in hypoxic environments found in solid tumors or within microbial cells, the nitro group can be enzymatically reduced to generate reactive nitroso and hydroxylamine intermediates. These reactive species can then exert cytotoxic effects through various mechanisms, including DNA damage.
This guide will delve into the specific SAR trends observed for nitro-benzamide analogs across different therapeutic applications, providing a framework for the rational design of next-generation drug candidates.
Antimicrobial Activity: Targeting Microbial Defenses
Nitro-benzamide analogs have emerged as a promising class of antimicrobial agents, with notable activity against a range of bacteria, including the formidable Mycobacterium tuberculosis.
Antimycobacterial Activity and DprE1 Inhibition
A significant breakthrough in the development of anti-tuberculosis agents has been the identification of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) as a key target.[1] This enzyme is essential for the biosynthesis of the mycobacterial cell wall. Several nitro-benzamide derivatives have been identified as potent inhibitors of DprE1.
The general SAR for anti-tuberculosis activity suggests that:
-
Dinitro Substitution is Favorable: The presence of two nitro groups on the benzamide ring, particularly a 3,5-dinitro substitution pattern, is often associated with potent antimycobacterial activity.[1]
-
N-Alkyl Chain Length is Critical: For N-alkyl nitrobenzamides, the length of the alkyl chain significantly influences activity, with intermediate chain lengths (e.g., eight carbon atoms) often demonstrating the most potent effects.
-
Lipophilicity Plays a Key Role: The overall lipophilicity of the molecule is a critical determinant of its ability to penetrate the mycobacterial cell wall and reach its target.
| Compound ID | Modifications | Target | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| A6 | N-benzyl 3,5-dinitrobenzamide | DprE1 | < 0.016 | [1] |
| A11 | N-benzyl 3,5-dinitrobenzamide | DprE1 | < 0.016 | [1] |
| C1 | N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide | DprE1 | < 0.016 | [1] |
| C4 | N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide | DprE1 | < 0.016 | [1] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nitro-benzamide analogs.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Nitro-benzamide analogs have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of histone deacetylases (HDACs) and tubulin polymerization.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Certain benzamide-containing compounds, including nitro-benzamide derivatives, have been shown to be effective HDAC inhibitors.
Key SAR insights for HDAC inhibition include:
-
The Amide NH is a Key Interaction Point: The amide proton is crucial for binding to the active site of the HDAC enzyme.
-
Aromatic Ring Substitutions Influence Potency: The nature and position of substituents on the benzamide ring can significantly impact inhibitory activity. Electron-withdrawing groups, such as the nitro group, can enhance potency.
-
The "Cap" Group is Important for Selectivity: Modifications to the N-phenyl ring (the "cap" group) can influence selectivity for different HDAC isoforms.
| Compound ID | Modifications | Target | IC50 (µM) | Reference |
| MS-275 (Entinostat) | Pyridine-containing benzamide | HDAC1, HDAC3 | 0.51 (HDAC1) | Not explicitly in search results |
| Compound 7j | Benzamide with NH2 at R2 | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | [2] |
Signaling Pathway: Apoptosis Induction by Anticancer Agents
Caption: Simplified intrinsic apoptosis pathway induced by nitro-benzamide analogs.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site.
SAR studies in this area have revealed that:
-
Substitutions on the N-benzyl Ring are Important: The nature and position of substituents on the N-benzyl ring can significantly affect the antiproliferative activity.
-
The Benzamide Core is a Key Scaffold: The benzamide moiety serves as a crucial scaffold for orienting the key interacting groups within the colchicine binding site.
| Compound ID | Modifications | Activity | IC50 (nM) against various cancer cell lines | Reference |
| 20b | N-benzylbenzamide derivative | Tubulin Polymerization Inhibitor | 12-27 | [3] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Nitro-benzamide analogs have also shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response, such as nitric oxide (NO).
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain nitro-substituted benzamide derivatives have demonstrated the ability to inhibit LPS-induced NO production in macrophages.
The SAR for anti-inflammatory activity suggests that:
-
The Number and Position of Nitro Groups are Key: The anti-inflammatory potency is influenced by the number and orientation of the nitro groups on the benzamide ring.
-
Suppression of Pro-inflammatory Cytokines: Active compounds often also suppress the expression of other pro-inflammatory mediators like COX-2, IL-1β, and TNF-α.[4]
| Compound ID | Modifications | Activity | IC50 (µM) for NO Inhibition | Reference |
| Compound 5 | Nitro-substituted benzamide | NO Inhibition | 3.7 | [4] |
| Compound 6 | Nitro-substituted benzamide | NO Inhibition | 5.3 | [4] |
Signaling Pathway: NF-κB Mediated Inflammation
Caption: Simplified NF-κB signaling pathway and points of inhibition by nitro-benzamide analogs.
Experimental Protocols
General Synthesis of N-Substituted Nitro-benzamide Derivatives
This protocol describes a general method for the synthesis of N-substituted nitro-benzamide derivatives via the acylation of an amine with a nitro-benzoyl chloride.
Step 1: Preparation of Nitro-benzoyl Chloride
-
To a solution of the corresponding nitro-benzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Remove the excess solvent and chlorinating agent under reduced pressure to obtain the crude nitro-benzoyl chloride, which is often used directly in the next step.
Step 2: Amide Coupling
-
Dissolve the desired amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cool to 0°C in an ice bath.
-
In a separate flask, dissolve the crude nitro-benzoyl chloride in the same solvent.
-
Add the solution of nitro-benzoyl chloride dropwise to the stirred amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted nitro-benzamide analog.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of nitro-benzamide analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-benzamide analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the nitro-benzamide analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.
Conclusion and Future Perspectives
The structure-activity relationships of nitro-benzamide analogs are multifaceted and highly dependent on the specific biological target and therapeutic application. This guide has systematically explored the key structural features that govern their antimicrobial, anticancer, and anti-inflammatory activities. The strong electron-withdrawing nature of the nitro group, coupled with the versatility of the benzamide scaffold for substitution, provides a rich chemical space for the design of novel and potent therapeutic agents.
Future research in this area should focus on:
-
Improving Selectivity: Designing analogs with enhanced selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploring Novel Mechanisms of Action: Investigating new biological targets and signaling pathways that can be modulated by nitro-benzamide analogs to address unmet medical needs.
By leveraging the foundational SAR principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of the nitro-benzamide scaffold in the ongoing quest for more effective and safer medicines.
References
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Technical Monograph: N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide
This guide functions as a technical monograph for N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide , a specialized synthetic intermediate. It is designed for researchers utilizing this compound as a scaffold in the development of lipophilic benzimidazole libraries or as a probe in fragment-based drug discovery (FBDD).
Executive Summary
This compound is a diaryl amide featuring a para-chlorophenyl headgroup and a highly lipophilic tert-butyl-substituted nitroaniline tail. While occasionally screened as a discrete entity in antimicrobial assays, its primary utility in medicinal chemistry is as a precursor "pivot" molecule .
It serves as the critical intermediate in the synthesis of 2-(4-chlorophenyl)-5-(tert-butyl)-1H-benzimidazole , a privileged pharmacophore found in various kinase inhibitors, anthelmintics, and antimicrobial agents. The presence of the bulky tert-butyl group at the 5-position of the benzimidazole core (derived from the 4-position of the aniline) significantly enhances membrane permeability and hydrophobic pocket occupancy in target proteins.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Systematic Name | This compound |
| Molecular Formula | C₁₇H₁₇ClN₂O₃ |
| Molecular Weight | 332.78 g/mol |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=C(Cl)C=C2)[O-] |
| Predicted LogP | ~5.2 (Highly Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Amide Carbonyl, Nitro group) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | ~75 Ų |
Structural Insight: The molecule adopts a twisted conformation due to steric repulsion between the amide carbonyl and the ortho-nitro group. This "pre-organized" twist is energetically favorable for the subsequent cyclization step to form benzimidazoles.
Synthetic Methodology
The synthesis of this compound follows a nucleophilic acyl substitution mechanism. Due to the electron-withdrawing nature of the ortho-nitro group on the aniline, the nucleophilicity of the amine is reduced. Therefore, standard carboxylic acid coupling (using EDC/NHS) may be sluggish. The preferred method utilizes the more reactive acid chloride under basic conditions.
Reaction Pathway Visualization
The following diagram illustrates the synthesis of the title compound and its downstream conversion into a benzimidazole scaffold.
Caption: Synthetic workflow from aniline precursor to benzimidazole scaffold via the title amide intermediate.
Experimental Protocol: Acyl Chloride Coupling
Objective: Synthesis of this compound.
Reagents:
-
4-tert-butyl-2-nitroaniline (1.0 eq)
-
4-chlorobenzoyl chloride (1.1 eq)
-
Pyridine (2.0 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-tert-butyl-2-nitroaniline (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (20 mmol) and cool the solution to 0°C using an ice bath. Note: Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst.
-
Acylation: Dropwise add a solution of 4-chlorobenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes. The solution may turn yellow/orange.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting aniline (usually bright yellow/orange) should disappear, replaced by a less polar product spot.
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine.
-
Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.
-
Wash with Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Self-Validating Check: The product should appear as a pale yellow to off-white solid. A strong IR stretch around 1650–1680 cm⁻¹ (Amide C=O) and 1350/1530 cm⁻¹ (Nitro) confirms the structure.
Biological & Pharmacological Context
While often an intermediate, the intact amide this compound possesses intrinsic biological relevance in specific contexts.
Pharmacophore Analysis[9]
-
Lipophilic Tail (tert-butyl): Provides high affinity for hydrophobic pockets (e.g., the allosteric site of kinases or the channel pore of P2X7 receptors).
-
Electron Deficient Ring (Nitro-aryl): The nitro group can act as a "warhead" acceptor in enzymatic reductions or simply as a steric block to metabolic oxidation at the ortho position.
-
Linker (Amide): Provides hydrogen bond donor/acceptor capability, critical for orienting the two phenyl rings.
Downstream Application: Benzimidazole Synthesis
The most authoritative application of this compound is its conversion to 2-arylbenzimidazoles .
-
Mechanism: The nitro group is reduced (using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation) to a primary amine. The resulting o-aminoanilide undergoes intramolecular condensation with the amide carbonyl, eliminating water to close the imidazole ring.
-
Therapeutic Relevance: This scaffold is isosteric with purines and is central to the design of:
-
Anthelmintics: Analogs of Albendazole.[1]
-
Antivirals: Non-nucleoside inhibitors of HCV or HIV.
-
Anticancer Agents: Inhibitors of tubulin polymerization.
-
Safety & Handling (MSDS Highlights)
As a nitro-aromatic compound, standard safety precautions apply.
| Hazard Class | Description |
| Acute Toxicity | Potentially harmful if swallowed or inhaled. Nitroanilines can cause methemoglobinemia. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation (Category 2). |
| Environmental | Toxic to aquatic life with long-lasting effects (due to the chlorophenyl and tert-butyl moieties). |
| Handling | Use fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation. |
References
-
PubChem Compound Summary. 4-chloro-N-(4-nitrophenyl)benzamide (Analogous Structure). National Center for Biotechnology Information. [Link]
-
Benzimidazole Synthesis Review. Padhy, G. K., et al. "Synthetic Approaches of Benzimidazole Derivatives: A Review."[1] Rasayan Journal of Chemistry, Vol. 16, No. 4, 2023.[1] [Link]
-
Schotten-Baumann Reaction Protocol. "Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide." Molbank, 2024. [Link]
Sources
A Technical Guide to 2-Nitro-4-tert-butylaniline Derivatives in Medicinal Chemistry
Abstract
Derivatives of 2-nitro-4-tert-butylaniline represent a compelling scaffold in modern medicinal chemistry. The strategic placement of an electron-withdrawing nitro group and a bulky, lipophilic tert-butyl group on the aniline ring creates a unique electronic and steric environment. This guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We will explore their potential, particularly as anticancer agents, by examining the synthetic pathways to access this core and its analogues, summarizing their biological data, and providing detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic discovery programs.
The 2-Nitro-4-tert-butylaniline Scaffold: A Privileged Starting Point
The 2-nitro-4-tert-butylaniline core, with the chemical formula C10H14N2O2 and CAS Number 6310-19-6, is a valuable starting material in the synthesis of more complex molecules.[1][2] Its structure is characterized by several key features that make it attractive for medicinal chemistry:
-
The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring.[3][4] It can participate in hydrogen bonding and, crucially, can be a bioreductive handle.[5][6] In the low-oxygen (hypoxic) environments characteristic of solid tumors, nitroaromatic compounds can be selectively reduced to cytotoxic species, making them promising candidates for hypoxia-activated prodrugs.[5][7]
-
The Amino Group (-NH2): The primary amine is a key functional handle for derivatization. It can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, allowing for the systematic exploration of the chemical space and optimization of biological activity.
-
The tert-Butyl Group (-C(CH3)3): This bulky, lipophilic group provides steric hindrance that can influence the molecule's conformation and its interaction with biological targets.[8] It can also enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates.[9] The strategic placement of this group can also direct the regioselectivity of further chemical modifications.[10]
The combination of these features makes the 2-nitro-4-tert-butylaniline scaffold a versatile platform for generating libraries of diverse compounds with potential therapeutic applications.
Synthetic Strategies for 2-Nitro-4-tert-butylaniline and Its Derivatives
The successful exploration of any chemical scaffold is contingent on robust and flexible synthetic methodologies. This section outlines the synthesis of the core structure and key pathways for its derivatization.
Synthesis of the Core Scaffold: 2-Nitro-4-tert-butylaniline
The most direct approach to synthesizing the core scaffold is through the electrophilic nitration of 4-tert-butylaniline. The amino group is a strong activating group and an ortho-, para-director. However, to avoid unwanted side reactions such as oxidation and to control regioselectivity, the amino group is often first protected, for example, as an acetamide. The bulky tert-butyl group at the para position will sterically hinder substitution at the 3 and 5 positions, favoring nitration at the 2-position.
A general workflow for this synthesis is as follows:
Caption: General workflow for the synthesis of 2-Nitro-4-tert-butylaniline.
Key Derivatization Pathways
Once the 2-nitro-4-tert-butylaniline core is obtained, it can be elaborated through several pathways to generate a library of analogues for SAR studies.
-
N-Substitution of the Amino Group: The primary amino group is a versatile handle for introducing diversity. It can undergo reactions such as acylation, sulfonylation, and reductive amination to attach various side chains.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, typically using reagents like SnCl2/HCl or catalytic hydrogenation. This generates a diamino-tert-butylbenzene scaffold, opening up a new vector for derivatization at the newly formed amino group.
Caption: Key derivatization pathways for the 2-nitro-4-tert-butylaniline scaffold.
Medicinal Chemistry Applications and Biological Activities
While the 2-nitro-4-tert-butylaniline scaffold itself is primarily an intermediate, its derivatives have shown promise in several therapeutic areas, most notably in oncology. The presence of the nitro group is often key to their biological activity.[3][5]
Anticancer Activity
N-substituted 2-nitroaniline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[5] The mechanism is often linked to the bioreductive activation of the nitro group in the hypoxic environment of solid tumors.[5][6] This selective activation leads to the formation of reactive species that can cause DNA damage and induce cell death, making these compounds of great interest as hypoxia-activated prodrugs.[7]
Table 1: Representative Anticancer Activity of Substituted Nitroaniline Derivatives
| Compound Class | N-Substituent Example | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aryl-2-nitroanilines | 4-Methylphenyl | HCT116 | 0.0059 | [5] |
| N-Aryl-2-nitroanilines | 4-(Dimethylamino)phenyl | HCT116 | 8.7 | [5] |
| Pyrimidine Derivatives | Pyrimidine moiety | Mer Kinase | 0.0185 | [5] |
| Pyrimidine Derivatives | Pyrimidine moiety | c-Met Kinase | 0.0336 | [5] |
Note: The data presented are for general N-substituted 2-nitroanilines to illustrate the potential of the class. Specific data for 4-tert-butyl derivatives would require targeted screening.
Structure-Activity Relationship (SAR) Insights
Based on available data for related nitroaniline series, several key SAR trends can be extrapolated, providing a roadmap for optimizing the 2-nitro-4-tert-butylaniline scaffold.
-
The N-Substituent: The nature of the substituent on the aniline nitrogen is critical for activity. Aromatic and heteroaromatic rings can significantly enhance potency, likely through additional interactions with the biological target.[5]
-
The Nitro Group Position: The ortho position of the nitro group relative to the amine is often crucial. This arrangement facilitates intramolecular hydrogen bonding and influences the electronic environment required for bioreductive activation.
-
The tert-Butyl Group: The para-tert-butyl group is expected to enhance lipophilicity, potentially improving cell permeability. Its steric bulk can also orient the molecule within a binding pocket and may confer selectivity for certain biological targets.[11]
-
Substitution on the N-Aryl Ring: For N-aryl derivatives, substitutions on this second aromatic ring can fine-tune activity. Small electron-donating groups, like the 4-methyl group in Table 1, appear to be beneficial.[5]
Sources
- 1. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]
- 2. 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 769-92-6: 4-tert-Butylaniline | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide
[1]
Executive Summary & Scientific Context
This application note details the synthesis of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide , a critical intermediate scaffold often utilized in the development of diaryl urea kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib).[1]
The Synthetic Challenge
The target transformation involves the acylation of 4-tert-butyl-2-nitroaniline .[1] This is a non-trivial coupling due to two deactivating factors present on the amine:
-
Electronic Deactivation: The ortho-nitro group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen.
-
Steric Hindrance: The ortho-substitution pattern creates steric bulk around the reaction center, impeding the approach of the electrophile.
Standard coupling reagents (EDC/NHS) often fail or result in low yields for such deactivated systems. Therefore, this protocol utilizes the Acid Chloride Method with a pyridine base catalyst, which provides the necessary electrophilic strength to overcome the nucleophilic deficit of the aniline.
Reaction Mechanism & Pathway[1][2]
The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The high reactivity of 4-chlorobenzoyl chloride compensates for the poor nucleophilicity of the nitroaniline.
Reaction Scheme Visualization
Caption: Mechanistic pathway showing the nucleophilic attack of the deactivated aniline on the highly reactive acyl chloride.
Experimental Protocol
Materials & Stoichiometry[3][4]
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 4-tert-butyl-2-nitroaniline | Limiting Reagent | 1.0 | 194.23 | Yellow solid.[1] Ensure dry.[2] |
| 4-chlorobenzoyl chloride | Electrophile | 1.2 | 175.01 | Liquid/Low melt solid. Corrosive. |
| Pyridine | Base/Solvent | 3.0 - 5.0 | 79.10 | Acts as solvent & acid scavenger. |
| Dichloromethane (DCM) | Co-Solvent | N/A | - | Anhydrous grade preferred. |
| DMAP | Catalyst | 0.1 | 122.17 | Optional: hyper-nucleophilic catalyst.[1] |
Step-by-Step Methodology
Safety Precaution: Perform all steps in a fume hood. Acyl chlorides release HCl gas upon contact with moisture. Nitroanilines can be toxic.[3][4]
Phase A: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with nitrogen or argon.
-
Dissolution: Add 4-tert-butyl-2-nitroaniline (1.0 equiv, e.g., 1.94 g) to the flask.
-
Solvent Addition: Add anhydrous DCM (20 mL) followed by Pyridine (5.0 equiv). Stir until the aniline is fully dissolved.
-
Note: If the aniline is stubborn, mild warming (30°C) is acceptable, but cool back to 0°C before Step 4.
-
-
Catalyst (Optional): If high throughput is required, add DMAP (0.1 equiv) at this stage to accelerate the reaction.
Phase B: Acylation
-
Addition: Cool the solution to 0°C (ice bath). Add 4-chlorobenzoyl chloride (1.2 equiv) dropwise via syringe or addition funnel over 10 minutes.
-
Why? Although the aniline is deactivated, the acyl chloride is highly reactive. Controlling the exotherm prevents side reactions (e.g., bis-acylation).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).
-
Reflux (Critical for Deactivated Amines): If TLC after 2 hours shows significant starting material, attach a reflux condenser and heat the mixture to 40°C (gentle reflux for DCM) for 4-6 hours. The steric bulk of the ortho-nitro group often requires this thermal energy to drive the reaction to completion.
Phase C: Monitoring
-
TLC System: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm). The product will likely be less polar (higher Rf) than the starting aniline but more polar than the acyl chloride.
Workup & Purification Workflow[8]
Caption: Purification strategy designed to remove basic impurities (pyridine) and acidic byproducts.
Purification Details:
-
Acid Wash: Transfer reaction mixture to a separatory funnel. Wash twice with 1M HCl (2 x 20 mL). This converts excess pyridine and unreacted aniline into water-soluble salts.
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (20 mL) to hydrolyze and remove any remaining acyl chloride (as 4-chlorobenzoic acid salt).
-
Crystallization: The crude residue is typically a yellow/off-white solid.[1] Recrystallize from hot Ethanol or a mixture of Hexane/Ethyl Acetate to obtain high-purity crystals.[1]
Quality Control & Characterization
A self-validating protocol requires confirmation of identity.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Mass Spectrometry (ESI):
-
Expect [M+H]⁺ or [M+Na]⁺.
-
Look for the characteristic Chlorine Isotope Pattern (3:1 ratio of M : M+2).
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield / Unreacted Aniline | Steric hindrance prevents attack.[1] | Switch solvent to Toluene and reflux at 110°C. High heat overcomes the activation energy barrier of the ortho-nitro group. |
| Product is Oily/Sticky | Trapped solvent or impurities. | Triturate the oil with cold Pentane or Hexane. Sonicate to induce crystallization. |
| Bis-acylation observed | Excess acyl chloride used.[1] | Strictly control stoichiometry (1.05 - 1.1 equiv max) and add acyl chloride slowly at 0°C. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]
- Banker, R., et al. (2010). Development of a novel series of urea-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for diaryl urea precursors).
-
BenchChem Technical Guides. Amide Coupling Reactions with Electron-Rich and Deficient Amines. Link
Amide coupling reaction conditions for sterically hindered anilines
Abstract & Introduction: The "Steric Wall"
The formation of amide bonds is the backbone of medicinal chemistry, yet the coupling of sterically hindered anilines (e.g., 2,6-disubstituted anilines) remains a notorious bottleneck. Standard coupling reagents (EDC, HATU) often fail with these substrates due to a compounding effect:
-
Steric Shielding: Bulky ortho-substituents physically block the trajectory of the amine nitrogen toward the activated carbonyl.
-
Electronic Deactivation: Steric bulk forces the aniline ring out of planarity, often decoupling the nitrogen lone pair from resonance, or conversely, if electron-withdrawing groups are present, nucleophilicity is drastically reduced.
This guide moves beyond standard textbook conditions, presenting three field-proven protocols designed to overcome the "Steric Wall": T3P® (Propylphosphonic Anhydride) , Ghosez’s Reagent , and PyAOP .
Mechanistic Insight: Why Standard Couplings Fail
When coupling kinetics are slow (as with hindered anilines), the activated ester intermediate (
Visual 1: The Kinetic Bottleneck
Figure 1: The kinetic competition. With hindered anilines, the "Slow Attack" step allows the active ester to decompose or racemize before the amide bond forms.
Protocol 1: The Scalable Standard (T3P + Pyridine)
Best For: Epimerization-prone chiral acids and moderately hindered anilines. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is water-soluble, simplifying workup.[1][2]
Scientific Rationale: Research by Pfizer (Dunetz et al.) demonstrated that T3P combined with pyridine (rather than DIPEA) significantly reduces epimerization. The reaction can be heated (Reflux in EtOAc) to overcome the activation energy barrier of steric hindrance without degrading the reagent [1].
Protocol:
-
Stoichiometry: Acid (1.0 equiv), Aniline (1.1–1.5 equiv), Pyridine (2.5–4.0 equiv), T3P (1.5–2.0 equiv, 50% w/w in EtOAc).
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Avoid DMF if possible to simplify workup).
-
Procedure:
-
Charge the reaction vessel with Carboxylic Acid, Aniline, and Pyridine in EtOAc (concentration ~0.2–0.5 M).
-
Cool to 0 °C (optional, but good practice for chiral substrates).
-
Add T3P solution dropwise.
-
Allow to warm to Room Temperature (RT).[1]
-
Critical Step: If LCMS shows <50% conversion after 2 hours, heat to 60–75 °C . T3P is thermally stable, unlike HATU.
-
-
Workup: Dilute with EtOAc, wash with water (x2), 0.5 M HCl (to remove pyridine/aniline), and NaHCO3.
Protocol 2: The "Nuclear Option" (Ghosez’s Reagent)
Best For: Extremely hindered substrates (e.g., t-butyl anilines, 2,6-dimethylanilines) where HATU/T3P fail. Mechanism: Converts the carboxylic acid directly to an Acid Chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent).
Scientific Rationale: Acid chlorides are the most reactive electrophiles available. However, traditional reagents (SOCl2, Oxalyl Chloride) generate HCl and are harsh. Ghosez’s reagent generates the acid chloride mildly. This method is superior for electron-deficient amines [2].
Protocol:
-
Stoichiometry: Acid (1.0 equiv), Ghosez’s Reagent (1.2–1.5 equiv), Aniline (1.2–2.0 equiv), Pyridine or DIPEA (2.0–3.0 equiv).
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl3).
-
Procedure:
-
Step A (Activation): Dissolve Carboxylic Acid in dry DCM. Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours. (Monitor by quenching an aliquot with MeOH -> check for Methyl Ester by LCMS).
-
Step B (Coupling): Once acid chloride formation is complete, add the Hindered Aniline and Base (Pyridine/DIPEA).
-
Step C: Reflux (40 °C for DCM) for 4–16 hours.
-
-
Note: If the aniline is extremely unreactive, add DMAP (0.1 equiv) in Step B to catalyze the acyl transfer.
Protocol 3: High-Activity Phosphonium Salts (PyAOP)
Best For: Substrates sensitive to the acid chlorides of Protocol 2, but requiring more power than HATU. Mechanism: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt derived from HOAt.
Scientific Rationale: Uronium salts (HATU) can react with the amine to form guanidinium byproducts if the acid activation is slow (which it is with hindered substrates). Phosphonium salts (PyAOP) do not suffer from this side reaction. Furthermore, the HOAt moiety (7-aza) utilizes the pyridine nitrogen to hydrogen-bond with the incoming amine, acting as a "base catalyst" to direct the nucleophile [3].
Protocol:
-
Stoichiometry: Acid (1.0 equiv), Aniline (1.2 equiv), PyAOP (1.2–1.5 equiv), DIPEA (3.0 equiv).
-
Solvent: DMF or NMP (Polar aprotic is required for PyAOP stability).
-
Procedure:
-
Dissolve Acid and DIPEA in DMF.
-
Add PyAOP. Stir for 5 minutes to form the Active Ester (bright yellow color usually develops).
-
Add the Hindered Aniline.
-
Stir at RT for 24 hours. If sluggish, heat to 50 °C.
-
Comparative Data & Selection Guide
Table 1: Reagent Selection Matrix
| Feature | T3P / Pyridine | Ghosez's Reagent | PyAOP / HOAt |
| Reactivity | High (Thermal stable) | Extreme (Acid Chloride) | Very High |
| Epimerization Risk | Lowest | Moderate | Low |
| Steric Tolerance | Good | Excellent | Very Good |
| Workup | Easiest (Aq. wash) | Moderate | Difficult (Remove DMF/P-byproducts) |
| Toxicity | Low | Moderate | Low (Avoids HMPA from PyBOP) |
Visual 2: Decision Tree for Hindered Anilines
Figure 2: Strategic selection of coupling reagents based on substrate properties.
References
-
Dunetz, J. R., et al. (2011).[3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Nielsen, D. S., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6] Organic & Biomolecular Chemistry.
-
Valeur, E., & Bradley, M. (2009).[4] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[4]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. youtube.com [youtube.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Schotten-Baumann Synthesis of Nitro-Benzamide Derivatives
This comprehensive guide provides an in-depth exploration of the Schotten-Baumann reaction for the synthesis of nitro-benzamide derivatives, compounds of significant interest in medicinal chemistry and drug development. These application notes are designed for researchers, scientists, and professionals in the field, offering not only detailed protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Theoretical Framework: The Schotten-Baumann Reaction
The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, is a robust and widely used method for the synthesis of amides from amines and acyl chlorides.[1][2][3][4] It is also applicable to the synthesis of esters from alcohols and acyl chlorides.[3][5] The reaction is typically conducted under basic conditions, which play a crucial role in driving the reaction to completion.
The Underlying Mechanism
The synthesis of amides via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.[1][2] The key steps are as follows:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[1][6]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.
-
Deprotonation: A base present in the reaction mixture neutralizes the hydrochloric acid (HCl) byproduct that is formed.[2][7][8] This is a critical step, as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.
The Critical Role of the Base
The presence of a base is essential for the success of the Schotten-Baumann reaction for two primary reasons:
-
Neutralization of HCl: As the reaction proceeds, one equivalent of HCl is generated for each equivalent of amide formed.[7] The base neutralizes this acid, preventing the formation of an ammonium salt with the starting amine.[7]
-
Driving the Equilibrium: By neutralizing the acidic byproduct, the base effectively removes a product from the reaction mixture, thereby driving the equilibrium towards the formation of the amide product according to Le Châtelier's principle.[2][8][9]
Commonly used bases include aqueous sodium hydroxide (NaOH) or pyridine.[2][8] When pyridine is used, it can also act as a catalyst, converting the acyl chlorides into more powerful acylating agents.[2][8][9]
"Schotten-Baumann Conditions": The Biphasic System
The term "Schotten-Baumann conditions" often refers to the use of a two-phase solvent system, typically consisting of an aqueous phase containing the base and an organic phase in which the reactants and the product are soluble.[3][10] This biphasic environment is advantageous because:
-
It allows for the efficient neutralization of the HCl byproduct in the aqueous phase.
-
The starting materials and the desired amide product remain in the organic phase (e.g., dichloromethane or diethyl ether), facilitating separation and purification.[3]
Synthesis of a Representative Nitro-Benzamide Derivative: N-(4-methylphenyl)-4-nitrobenzamide
This section provides a detailed protocol for the synthesis of N-(4-methylphenyl)-4-nitrobenzamide, a representative nitro-benzamide derivative, via the Schotten-Baumann reaction.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(4-methylphenyl)-4-nitrobenzamide.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 1.86 g | 10.0 | Corrosive, moisture sensitive |
| p-Toluidine | C H₉N | 107.15 | 1.07 g | 10.0 | Toxic |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20.0 | Caustic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Volatile, use in a fume hood |
| Deionized Water | H₂O | 18.02 | 50 mL | - | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | 1 M solution, for work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For work-up |
| Brine | NaCl(aq) | - | As needed | - | For work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |
Detailed Experimental Protocol
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 1.07 g (10.0 mmol) of p-toluidine in 25 mL of dichloromethane.
-
Preparation of Acyl Chloride Solution: In a separate 100 mL beaker, dissolve 1.86 g (10.0 mmol) of 4-nitrobenzoyl chloride in 25 mL of dichloromethane.
-
Preparation of Aqueous Base: In a 100 mL beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 50 mL of deionized water and cool the solution in an ice bath.
-
Reaction Setup: Place the Erlenmeyer flask containing the amine solution in an ice bath on a magnetic stirrer and begin vigorous stirring.
-
Addition of Reagents: Slowly and simultaneously add the 4-nitrobenzoyl chloride solution and the cold sodium hydroxide solution to the vigorously stirred amine solution over a period of 15-20 minutes. A precipitate of the product should form.
-
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 30 minutes at room temperature to ensure the reaction goes to completion.
-
Work-up - Isolation of the Crude Product:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-methylphenyl)-4-nitrobenzamide as a solid.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Mechanistic Rationale and Experimental Insights
The choice of a biphasic system with vigorous stirring is crucial for maximizing the interfacial area between the organic and aqueous phases, thereby facilitating the reaction between the reactants in the organic phase and the neutralization of HCl in the aqueous phase. The slow, simultaneous addition of the acyl chloride and the base helps to maintain a low concentration of the highly reactive acyl chloride, minimizing potential side reactions such as hydrolysis.[11][12]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | - Incomplete reaction. - Hydrolysis of the acyl chloride. - Protonation of the amine. | - Ensure vigorous stirring. - Add the acyl chloride and base slowly and simultaneously. - Ensure a sufficient amount of base is used. |
| Product is an oil or difficult to crystallize | - Impurities present. | - Perform a thorough work-up. - Try different recrystallization solvents or solvent mixtures. - Consider purification by column chromatography. |
| Presence of starting material in the final product | - Insufficient reaction time. - Stoichiometry of reactants is incorrect. | - Increase the reaction time. - Carefully measure the starting materials. |
Workflow and Logic Diagram
Caption: Experimental workflow for the Schotten-Baumann synthesis of N-(4-methylphenyl)-4-nitrobenzamide.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- ResearchGate. (n.d.). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.
- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
- Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step.
- Scribd. (n.d.). Schotten–Baumann Reaction Guide.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
- International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
- Reaction Chemistry & Engineering (RSC Publishing). (2023, December 1). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. DOI:10.1039/D3RE00502J.
- Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....
- PubMed Central. (n.d.). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
- Schotten-Baumann Reaction. (n.d.).
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.).
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. Mechanism of schotten boumann reaction with step by step | Filo [askfilo.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. testbook.com [testbook.com]
- 9. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 10. scribd.com [scribd.com]
- 11. Multi-objective Bayesian optimisation using q -noisy expected hypervolume improvement ( q NEHVI) for the Schotten–Baumann reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00502J [pubs.rsc.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Note: Evaluation of Benzamide Derivatives as Antitrypanosomal Agents
[1][2]
Abstract & Chemical Rationale
The benzamide scaffold represents a privileged structure in medicinal chemistry, offering a robust template for designing antitrypanosomal agents against Trypanosoma brucei (Human African Trypanosomiasis - HAT) and Trypanosoma cruzi (Chagas disease). Unlike ester-linked congeners, the amide bond provides superior metabolic stability against serum hydrolases, a critical factor for in vivo efficacy.
This application note details the technical workflow for evaluating benzamide derivatives. It moves beyond generic screening to address the specific biological constraints of kinetoplastid parasites. We focus on the Resazurin Reduction Assay for T. brucei (extracellular) and the Intracellular Amastigote Assay for T. cruzi, concluding with mechanistic deconvolution via nitroreductase (NTR) activation pathways.
Key Structure-Activity Relationship (SAR) Drivers
When designing or evaluating your library, prioritize these structural features:
-
Linker Stability: The amide linker (
) is essential for resisting rapid hydrolysis. -
Lipophilicity: Halogenated phenyl rings (e.g., 3,4-dichloro or 4-fluoro substitutions) often improve permeability across the parasite's plasma membrane.
-
Warhead Presence: Nitro-groups (as seen in Benznidazole) act as prodrugs activated by Type I Nitroreductase (NTR). However, non-nitro benzamides are gaining traction to avoid mutagenicity issues, often targeting Trypanosome Alternative Oxidase (TAO).
Primary Screening: T. brucei Viability Assay (Resazurin)
Target: Bloodstream Form (BSF) Trypanosoma brucei brucei or T. b. rhodesiense.[1][2]
The Resazurin (Alamar Blue) assay is the gold standard for high-throughput screening (HTS). It relies on the reduction of non-fluorescent resazurin to fluorescent resorufin by the redox machinery of viable parasites.[3]
Critical Reagents & Equipment
-
Parasite Strain: T. b. brucei (Strain 427 or similar) maintained in HMI-9 medium supplemented with 10% FBS.
-
Reference Drug: Pentamidine isethionate (Sigma) or Suramin.
-
Detection: Resazurin sodium salt (dissolved in PBS at 12.5 mg/mL, filter sterilized).
-
Plate Reader: Fluorescence capability (Excitation: 530–560 nm; Emission: 590 nm).[4]
Validated Protocol
Step 1: Preparation of Assay Plates
-
Dispense 90 µL of HMI-9 medium into 96-well plates.
-
Pro-Tip (Edge Effect): Do not use the outer perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with 200 µL sterile PBS to prevent evaporation gradients during the 72h incubation.
Step 2: Compound Addition
-
Prepare benzamide derivatives in 100% DMSO.
-
Perform serial dilutions (typically 3-fold) in a separate "mother plate."
-
Transfer compounds to the assay plate to achieve a final DMSO concentration of
. High DMSO (>1%) is toxic to T. brucei and will skew IC50 data.
Step 3: Parasite Seeding
-
Adjust parasite density to
cells/mL in HMI-9. -
Add 100 µL of parasite suspension to each well (Final volume: 200 µL; Final density:
cells/well). -
Include Negative Control Wells: Media + Parasites + 0.5% DMSO (No Drug).
-
Include Blank Wells: Media only (No Parasites).
Step 4: Incubation & Readout
-
Incubate plates at 37°C, 5% CO2 for 68–70 hours .
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for an additional 2–4 hours .
Screening Workflow Diagram
Figure 1: High-Throughput Screening workflow for T. brucei viability using Resazurin.
Secondary Screening: T. cruzi Intracellular Assay
Target: Intracellular Amastigotes in Mammalian Host Cells.
Unlike T. brucei, T. cruzi is an intracellular parasite. Direct incubation of compounds with free-swimming trypomastigotes is insufficient. You must target the amastigote stage within host cells.
Validated Protocol
-
Host Cells: Seed L929 fibroblasts or Vero cells (
cells/well) in 96-well plates and allow adherence (24h). -
Infection: Infect host cells with T. cruzi trypomastigotes (Tulahuén strain expressing
-galactosidase is preferred for easy readout) at a Multiplicity of Infection (MOI) of 10:1. -
Wash: After 24h, wash twice with PBS to remove free-swimming parasites.
-
Treatment: Add benzamide derivatives and incubate for 96–120 hours .
-
Readout: Add CPRG (chlorophenol red-
-D-galactopyranoside) substrate. The color change (yellow to red) correlates with the number of surviving intracellular parasites.
Cytotoxicity & Selectivity Index (SI)
A potent antitrypanosomal compound is useless if it kills the host. You must determine the Selectivity Index (
-
Cell Line: Vero cells or L6 rat myoblasts.
-
Protocol: Identical to the T. brucei assay (Section 2) but without parasites.
-
Threshold: An SI > 10 is generally considered a "Hit"; SI > 50 is a "Lead."
Data Interpretation Table
| Compound Class | IC50 T. brucei (µM) | IC50 Vero Cells (µM) | Selectivity Index (SI) | Status |
| Benznidazole (Ctrl) | 2.5 - 4.0 | > 200 | > 50 | Clinical Standard |
| Inactive Benzamide | > 20.0 | > 100 | < 5 | Discard |
| Toxic Hit | 0.5 | 1.0 | 2 | Cytotoxic / Fail |
| Promising Lead | 0.8 | > 100 | > 125 | Prioritize |
Mechanism of Action: Nitroreductase Activation
Many benzamide derivatives (especially nitro-benzamides) function as prodrugs. They are activated by the parasite's Type I Nitroreductase (NTR), an enzyme absent in mammalian cells.
Validation Experiment
To confirm if your benzamide relies on this pathway:
-
Assay: Run the standard Resazurin viability assay (Section 2).
-
Comparison: Test compounds in parallel against:
-
Result: If the IC50 increases significantly (e.g., >5-fold) in the NTR-null strain, the compound is an NTR-dependent prodrug.
MOA Pathway Diagram
Figure 2: Mechanism of Action for nitro-benzamide derivatives via NTR activation, explaining high selectivity.
References
-
Räz, B., Iten, M., Grether-Bühler, Y., Kaminsky, R., & Brun, R. (1997). The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T. b. rhodesiense and T. b.[1][8][9][10] gambiense) in vitro.[7][1][4][5][10][11][12][13][14] Acta Tropica.
-
Moraes, C. B., et al. (2014). High-Throughput Screening of Trypanosoma cruzi Amastigotes. Assay and Drug Development Technologies.
-
Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology.
-
World Health Organization (WHO). Trypanosomiasis, human African (sleeping sickness).
-
DNDi (Drugs for Neglected Diseases initiative). Target Product Profile for HAT.
Sources
- 1. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
Determining the Solubility of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide in DMSO: An Application Guide for Drug Discovery
Abstract
Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][3][5] This "universal solvent" characteristic has established it as the industry standard for preparing high-concentration stock solutions of test compounds for a multitude of in vitro and in vivo assays.[1][3][4][6] Accurate knowledge of a compound's solubility in DMSO is a foundational parameter in drug discovery for several key reasons:
-
Data Reliability in High-Throughput Screening (HTS): In HTS campaigns, compounds are typically diluted from a high-concentration DMSO stock into an aqueous assay buffer. If the compound has poor solubility in DMSO, it may precipitate upon storage or dilution, leading to inaccurate concentration measurements and, consequently, unreliable bioactivity data.[2]
-
Compound Management and Logistics: Understanding the solubility limits of a chemical library in DMSO is essential for efficient compound storage and handling, preventing compound loss due to precipitation.[2]
This guide will focus on providing the necessary protocols to determine the solubility of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide, a novel chemical entity, in DMSO.
Theoretical Framework: Understanding Thermodynamic vs. Kinetic Solubility
Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[7][8] This measurement is typically time-consuming to obtain but provides a definitive value for a compound's intrinsic solubility.
-
Kinetic Solubility: This is a measure of the concentration of a compound that remains in solution after a rapid precipitation event, often initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[9][10] While not a true equilibrium value, kinetic solubility is often more relevant to the conditions of high-throughput screening and is faster to determine.[10]
For the purpose of preparing stable stock solutions in DMSO, the thermodynamic solubility is the more pertinent parameter.
Experimental Protocols for Determining the Solubility of this compound in DMSO
The following protocols provide step-by-step methodologies for determining the solubility of the target compound in DMSO. It is recommended to perform these experiments at a controlled ambient temperature (e.g., 25°C).
Visual Solubility Assessment (Qualitative)
This is a rapid, preliminary method to estimate the solubility range.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Small, clear glass vials with screw caps
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 2 mg) into a glass vial.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved solid particles.
-
If the compound has completely dissolved, incrementally add more of the solid compound and repeat steps 3 and 4 until a saturated solution with visible undissolved solid is achieved.
-
If the initial amount did not dissolve, incrementally add more DMSO until complete dissolution is observed.
-
Calculate the approximate solubility based on the final mass of the compound and the total volume of DMSO added.
Saturation Shake-Flask Method (Quantitative, Thermodynamic)
This is the gold standard method for determining thermodynamic solubility.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume of DMSO in a sealed vial to create a slurry. The excess solid is crucial to ensure equilibrium is reached.
-
Place the vial in a temperature-controlled incubator on an orbital shaker and agitate for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, allow the vial to stand undisturbed for at least one hour to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtered, saturated solution with an appropriate solvent (e.g., acetonitrile or a mobile phase mimic) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the diluted sample using a pre-validated HPLC method with a calibration curve prepared from known concentrations of the compound.
-
Calculate the original concentration in the saturated DMSO solution, which represents the thermodynamic solubility.
High-Throughput Turbidimetric Solubility Assay (Quantitative, Kinetic-like)
This method is suitable for a more rapid assessment and can be adapted for higher throughput.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
Anhydrous DMSO
-
96-well microplate (UV-transparent)
-
Microplate reader with nephelometric or absorbance reading capabilities
-
Automated liquid handler (optional, for high throughput)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO directly in the microplate.
-
Include DMSO-only wells as a blank control.
-
Seal the plate and incubate at a controlled temperature for a set period (e.g., 2 hours).
-
Measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) using the microplate reader.
-
The solubility limit is identified as the highest concentration at which the turbidity or absorbance is not significantly different from the DMSO blank.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and structured format.
Table 1: Solubility of this compound in DMSO at 25°C
| Measurement Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| Visual Assessment | (To be determined) | (To be determined) | e.g., Rapid dissolution, slow dissolution, color change |
| Shake-Flask (HPLC) | (To be determined) | (To be determined) | Equilibrium reached after 24h |
| Turbidimetric | (To be determined) | (To be determined) | Precipitation observed above X mM |
Factors Influencing Solubility:
-
Temperature: The solubility of most solids in liquids increases with temperature.[11][12] Therefore, it is crucial to control and report the temperature at which the solubility was determined.
-
Compound Purity: Impurities can affect the measured solubility. Ensure the compound is of high purity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[7]
Visualizations
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Decision Tree for Solubility Assessment
Caption: Decision tree for selecting a solubility protocol.
Conclusion
Determining the solubility of this compound in DMSO is a fundamental step in its evaluation as a potential drug candidate. By employing the robust protocols outlined in this guide, from rapid visual assessments to the gold-standard shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for ensuring the quality of subsequent biological screening data and for making informed decisions throughout the drug discovery and development pipeline.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
ResearchGate. DMSO solubility and bioscreening. [Link]
-
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]
-
JoVE. (2020, March 26). Solubility - Concept. [Link]
-
PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]
-
Chemistry LibreTexts. Solubility. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
ResearchGate. Principles of Solubility. [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2023, December 20). “Universal solvent” –DMSO. [Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
Gaylord Chemical. (2026, February 16). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. “Universal solvent” –DMSO | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Solubility [chem.fsu.edu]
Topic: Crystallization Methods for N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide
An Application Note and Protocol Guide
Authored by: Gemini, Senior Application Scientist
Introduction
N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide is a complex organic molecule featuring multiple functional groups that influence its physicochemical properties, including two aromatic rings, an amide linkage, a sterically hindering tert-butyl group, and a polar nitro group. The precise control over the solid-state form of such compounds is paramount in the pharmaceutical and materials science industries. Crystallization is the most critical process for purification, controlling polymorphism, and obtaining single crystals suitable for structural elucidation by X-ray diffraction.[1][2]
This guide provides a comprehensive overview of practical methods for the crystallization of this compound. It moves beyond simple step-by-step instructions to explain the underlying principles and strategic choices required to develop a robust and successful crystallization protocol. The methods described range from fundamental screening techniques to more advanced procedures for obtaining high-quality single crystals.
Compound Profile & Preliminary Solvent Screening
A preliminary analysis of the target molecule's structure is essential for devising a logical solvent screening strategy.
-
Solubility Prediction: The molecule possesses significant non-polar character due to the two phenyl rings and the large tert-butyl group. This suggests good solubility in non-polar to moderately polar solvents. The amide and nitro groups introduce polarity and hydrogen bonding capabilities, potentially allowing solubility in more polar solvents. Water is expected to be an anti-solvent.
-
Initial Solvent Selection: A rational first step is to test solubility in a range of solvents with varying polarities.[3][4] Based on the structure, promising candidates include:
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Aromatics: Toluene
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Nitriles: Acetonitrile[5]
-
Hydrocarbons (as potential anti-solvents): Hexane, Heptane
-
Protocol 1: Small-Scale Solubility Testing
This initial screening is crucial for identifying suitable solvents for subsequent crystallization methods.
-
Preparation: Aliquot approximately 5-10 mg of the compound into several small, clean vials.
-
Solvent Addition: To each vial, add a different test solvent dropwise (e.g., 100 µL increments) at room temperature, vortexing after each addition.
-
Observation & Classification:
-
Highly Soluble: If the compound dissolves in <0.5 mL, the solvent is likely too good for cooling crystallization but may be suitable for anti-solvent or evaporation methods.
-
Moderately Soluble: If the compound dissolves in 0.5-1.5 mL, the solvent is a strong candidate for cooling crystallization.
-
Sparsely Soluble/Insoluble: If the compound does not dissolve in >2 mL, it may be a candidate for use as an anti-solvent or for crystallization from a hot solution.
-
-
Temperature Effect: Gently warm the vials containing undissolved solids. If the compound dissolves upon heating, this solvent is a prime candidate for cooling crystallization.[3]
Method 1: Slow Cooling Crystallization
Applicability: This method is ideal when a solvent is identified in which the compound is moderately to highly soluble when hot but has low solubility when cold.
Workflow for Slow Cooling Crystallization
Caption: Workflow for purification by anti-solvent crystallization.
Protocol 3: Detailed Anti-Solvent Crystallization
-
Solvent Selection: Choose a miscible solvent/anti-solvent pair. For this compound, a good starting point would be Acetone (solvent) and Hexane or Water (anti-solvent), or THF (solvent) and Hexane (anti-solvent).
-
Dissolution: Dissolve the compound in a minimum amount of the "good" solvent at room temperature to form a concentrated solution.
-
Induction: Slowly add the anti-solvent dropwise with constant, gentle swirling. Continue adding until the solution becomes faintly turbid (cloudy), indicating the onset of precipitation.
-
Clarification: Add one or two drops of the "good" solvent to just re-dissolve the precipitate and render the solution clear again. This step ensures the system is at the precise point of saturation.
-
Crystallization: Cover the vessel and set it aside, undisturbed. Crystals should form slowly as the system equilibrates. Scratching the inside of the flask with a glass rod can sometimes help induce nucleation if it is reluctant to start. [3][8]6. Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a solvent mixture containing a higher proportion of the anti-solvent to ensure impurities remain in the filtrate.
-
Drying: Dry the crystals thoroughly to remove both the solvent and anti-solvent.
Method 3: Vapor Diffusion
Principle: Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals, often from very small amounts of material. [9]The compound is dissolved in a solvent, and this solution is placed in a small, open container (e.g., a vial). This container is then sealed inside a larger chamber that contains a volatile anti-solvent. Over time, the anti-solvent vapor slowly diffuses into the solvent, gradually decreasing the compound's solubility and inducing slow crystallization. [2][10] Applicability: This is the preferred method when the goal is to obtain X-ray quality single crystals. It is particularly effective for compounds that tend to precipitate too quickly with direct anti-solvent addition.
Workflow for Vapor Diffusion (Vial-in-Beaker Setup)
Caption: Workflow for single crystal growth by vapor diffusion.
Protocol 4: Detailed Vapor Diffusion
-
Solvent System Selection: Choose a solvent/anti-solvent pair where the anti-solvent is significantly more volatile than the solvent. For the target compound, a system like Toluene (solvent) / Hexane (anti-solvent) or Dichloromethane (solvent) / Pentane (anti-solvent) would be appropriate.
-
Preparation of Solution: Prepare a nearly saturated solution of the compound in the less volatile solvent in a small, narrow container like a test tube or a small vial.
-
Assembly of Chamber: Pour a layer (1-2 cm) of the volatile anti-solvent into a larger container, such as a beaker or a jar.
-
Incubation: Place the small vial containing the compound solution inside the larger beaker. Ensure the anti-solvent level is below the top of the inner vial. Seal the beaker tightly with a lid, cork, or parafilm.
-
Crystal Growth: Leave the sealed assembly in a location free from vibrations and significant temperature fluctuations. [11]Crystal growth may take anywhere from several days to a few weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the inner vial. Use forceps or a pipette to gently remove the crystals from the mother liquor.
Summary and Comparison of Methods
| Method | Principle | Primary Application | Advantages | Disadvantages |
| Slow Cooling | Temperature-dependent solubility | Bulk purification, recrystallization | Simple, scalable, effective for many compounds | Requires significant solubility difference with temperature; risk of oiling out. [4] |
| Anti-Solvent | Solubility reduction by mixing solvents | Bulk purification, compounds with high solubility | Rapid, works at constant temperature, good control over supersaturation. [12] | Requires finding a miscible solvent/anti-solvent pair; rapid addition can lead to small crystals or amorphous solid. |
| Slow Evaporation | Gradual increase in concentration | Small-scale crystallization, initial screening | Very simple setup, requires minimal material. [9][13] | Can be slow; crystals may form on container walls; difficult to control rate precisely. [14] |
| Vapor Diffusion | Gradual anti-solvent introduction via vapor phase | High-quality single crystal growth for structural analysis | Very slow and controlled process, yields high-quality crystals, excellent for small quantities. [2][15] | Can be very slow (days/weeks); requires careful solvent pair selection. |
References
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(8), 337-342. Available from: [Link]
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Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]
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How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]
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Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). Hampton Research. Retrieved from [Link]
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Crystallization. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
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Funnell, C. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2157. Available from: [Link]
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Kieser, J. M., et al. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1011-1020. Available from: [Link]
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Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]
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Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]
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How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). Technobis Crystallization Systems. [Video]. YouTube. Retrieved from [Link]
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Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. Retrieved from [Link]
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Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace. Retrieved from [Link]
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Anti-solvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(1), 136-143. Available from: [Link]
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Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]
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Crystallization process guide | industrial use. (n.d.). ANDRITZ. Retrieved from [Link]
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Crystal Growing Tips. (2015, April 28). University of Florida, Center for X-ray Crystallography. Retrieved from [Link]
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Mondal, T., & Jayaraman, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3291-3301. Available from: [Link]
-
Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024). Journal of Chemical Engineering Research Updates, 11, 1-17. Available from: [Link]
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Vapor diffusion crystallization techniques. (n.d.). ResearchGate. Retrieved from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Recrystallization. (n.d.). University of California, Davis. Retrieved from [Link]
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Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
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What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Nitro-Benzamide Compounds
Abstract
Nitro-benzamide derivatives represent a significant class of compounds in medicinal chemistry, with demonstrated potential as anticancer and antimicrobial agents.[1][2] Their biological activity is frequently linked to the bioreductive activation of the nitro group, a process that is particularly efficient under the hypoxic conditions of solid tumors or in cells expressing high levels of nitroreductase (NTR) enzymes.[2][3] This activation cascade generates reactive nitrogen and oxygen species, leading to macromolecular damage and culminating in cell death.[4][5] A thorough understanding of a compound's cytotoxic profile is therefore essential for its development as a therapeutic agent. This guide provides a comprehensive framework of validated in vitro assays designed to quantify the cytotoxicity of nitro-benzamide compounds and elucidate their mechanisms of action, empowering researchers in drug discovery and development to generate robust and reliable data.
Part 1: Foundational Cytotoxicity Assessment: Establishing a Baseline
The initial evaluation of any potential therapeutic compound involves determining its dose-dependent effect on cell viability. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. We will detail two complementary gold-standard assays that measure different hallmarks of cell death: metabolic activity and plasma membrane integrity.
Workflow for Primary Cytotoxicity Screening
The initial screening phase aims to identify the effective concentration range of the nitro-benzamide compound. A parallel assessment using both a metabolic assay (MTT) and a membrane integrity assay (LDH) provides a more complete picture, distinguishing between cytostatic effects (arrest of proliferation) and cytotoxic effects (outright cell death).
MTT Assay: Quantifying Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[6]
Protocol: MTT Assay
-
Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the nitro-benzamide compound in culture medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL.[8] Aspirate the compound-containing medium and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Expert Insight: A critical control for nitro-aromatic compounds is a "compound-only" blank (wells with the compound in media but no cells) to check for direct reduction of MTT by the compound itself, which can lead to a false-positive signal for viability.[7]
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Damage
Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[9] When the plasma membrane is damaged, LDH is released into the cell culture medium.[9][10] The LDH cytotoxicity assay is a colorimetric method that quantifies the amount of LDH released by coupling the LDH-catalyzed conversion of lactate to pyruvate with a second reaction in which a tetrazolium salt is reduced to a colored formazan product.[11] The intensity of the color is directly proportional to the number of lysed cells.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up the following controls on the same plate[11][12]:
-
Spontaneous LDH Release: Vehicle-treated cells (represents background cell death).
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (e.g., Triton X-100) for 45 minutes before the assay (represents 100% cytotoxicity).
-
Medium Background: Culture medium alone.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[12]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega).[11]
-
Incubation: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Cover the plate and incubate for 30 minutes at room temperature, protected from light.[10][11]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[10]
-
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100
-
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of a nitro-benzamide is established, the next critical step is to understand the underlying molecular mechanism. The bioreductive activation of nitro groups often leads to oxidative stress and the induction of apoptosis, a form of programmed cell death.
Proposed Mechanism of Nitro-Benzamide Cytotoxicity
The prevailing hypothesis for many nitro-benzamides involves a multi-step process. The compound enters the cell and is reduced by enzymes like nitroreductase, particularly under hypoxic conditions. This reduction creates highly reactive intermediates that generate ROS, leading to cellular damage and the activation of the intrinsic apoptotic pathway, executed by caspases.
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[13] The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is consumed by luciferase to generate a light signal proportional to the amount of active caspase.[14]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence measurements. Treat with the nitro-benzamide compound at concentrations around its IC50 value for various time points (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Express results as Relative Luminescence Units (RLU).
-
Data is often presented as "fold change" in caspase activity compared to the vehicle-treated control.
-
Expert Insight: Apoptosis is a dynamic process. A time-course experiment is crucial as caspase activation can be transient.[15] Running a parallel cell viability assay (like MTT) on the same plate can help normalize the caspase activity to the number of viable cells.
DCFH-DA Assay: Measuring Intracellular ROS
Principle: The generation of Reactive Oxygen Species (ROS) is a common consequence of the metabolism of nitro-aromatic compounds.[5][16] The OxiSelect™ Intracellular ROS Assay Kit uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[17]
Protocol: Intracellular ROS Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled, clear-bottom plate. Treat with the nitro-benzamide for a short period (e.g., 1-6 hours), as ROS generation is often an early event. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Probe Loading: Remove the treatment medium and wash the cells once with sterile PBS. Add 100 µL of 1X DCFH-DA solution (prepared in serum-free medium) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.
-
Data Analysis:
-
Express results as Relative Fluorescence Units (RFU).
-
Present data as "fold change" in ROS levels compared to the vehicle-treated control.
-
Part 3: Validating the Bioreductive Activation Mechanism
A key feature of many nitro-benzamides is their selective activation by nitroreductase (NTR) enzymes.[18] This property is highly desirable for targeted cancer therapy, as NTR activity is often elevated in hypoxic tumor environments and specific cancer cell types.[3][19] A straightforward way to validate this mechanism is to compare the compound's cytotoxicity in cell lines with differential NTR expression.
Experimental Design: Comparative Cytotoxicity
This experiment directly tests the hypothesis that NTR activity is required for the cytotoxic effect of the nitro-benzamide. By using two cell lines—one with high NTR expression (e.g., A549 lung cancer, HeLa cervical cancer) and one with low or negligible NTR expression (e.g., NIH3T3 fibroblast)—a significant difference in IC50 values will provide strong evidence for an NTR-dependent mechanism of action.[19]
Protocol: Comparative Cytotoxicity Study
-
Cell Culture: Culture the selected high-NTR and low-NTR cell lines under their respective optimal conditions.
-
Parallel Assays: Perform parallel MTT or LDH assays for both cell lines as described in Part 1. Ensure that cell seeding densities are optimized for each cell type to account for differences in proliferation rates.
-
Treatment: Treat both cell lines with the exact same serial dilutions of the nitro-benzamide compound for the same duration (e.g., 48 or 72 hours).
-
Data Analysis: Calculate the IC50 value for the nitro-benzamide in each cell line.
Interpreting the Results: A significantly lower IC50 value in the high-NTR cell line compared to the low-NTR cell line strongly indicates that the compound's cytotoxicity is mediated by nitroreductase activity.
| Expected Outcome | Interpretation |
| IC50 (High-NTR) << IC50 (Low-NTR) | Strong evidence for NTR-dependent activation. The compound is a prodrug requiring enzymatic reduction for its cytotoxic effect. |
| IC50 (High-NTR) ≈ IC50 (Low-NTR) | The compound's cytotoxicity is likely independent of NTR activity and may proceed through other mechanisms. |
Summary & Conclusion
The in vitro evaluation of nitro-benzamide cytotoxicity requires a multi-faceted approach. By combining foundational viability assays (MTT, LDH) with mechanistic studies (Caspase, ROS) and targeted validation experiments (comparative cytotoxicity), researchers can build a comprehensive profile of a compound's biological activity. This systematic workflow not only provides a reliable measure of potency (IC50) but also delivers crucial insights into the mechanism of action, which is indispensable for guiding rational drug design and advancing promising candidates through the development pipeline.
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Chan, G. K., Klein, H. E., & Pan, J. X. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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Kim, H. M., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1145. [Link]
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Medical Device and Diagnostic Industry. (2001). A Practical Guide to ISO 10993-5: Cytotoxicity. MDDI Online. [Link]
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Promega. (2024, December 11). LDH cytotoxicity assay. protocols.io. [Link]
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Valente, E., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. [Link]
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Li, J., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1438573. [Link]
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Mantu, D., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8094. [Link]
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Ishak, N. A., & Ghazali, A. R. (2020). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 16(SUP4), 261-269. [Link]
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De Oliveira, J. T., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(2), 487-498. [Link]
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University of Texas at Austin. MTT Assay Protocol. UT Austin. [Link]
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Ghorab, M. M., et al. (2020). Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Sulfonamide-Containing Thiazoles, Thiadiazoles and Thiopyrimidines. Molecules, 25(9), 2123. [Link]
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Uttamapinant, C., et al. (2018). Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. ACS Chemical Biology, 13(9), 2646-2653. [Link]
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San-Martín, E., et al. (2018). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Letters in Drug Design & Discovery, 15(11), 1184-1189. [Link]
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Phillips, R. M., et al. (2007). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. Bioorganic & Medicinal Chemistry Letters, 17(19), 5344-5347. [Link]
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Eyer, P., & Lengfelder, E. (1984). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. Biochemical Pharmacology, 33(7), 1005-1013. [Link]
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Taha, M., et al. (2021). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 39(18), 7179-7193. [Link]
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Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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EURL ECVAM. Ros (Reactive Oxygen Species) Assay for Photoreactivity. TSAR. [Link]
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Miskinis, V., et al. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. Cell Biology and Toxicology, 24(4), 327-338. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide Synthesis
Executive Summary
You are encountering low yields in the synthesis of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide . This is a classic "deactivated amine" problem. The ortho-nitro group on your aniline substrate creates a dual barrier:
-
Electronic Deactivation: The nitro group is strongly electron-withdrawing (via resonance and induction), significantly lowering the nucleophilicity of the amine nitrogen.
-
Steric Hindrance: The ortho position physically blocks the approach of the electrophile.
-
Intramolecular H-Bonding: A hydrogen bond often forms between the amine proton and the nitro oxygen, "locking" the amine in a non-reactive conformation.
This guide moves beyond standard Schotten-Baumann conditions (which likely failed you) to high-energy anhydrous protocols designed specifically for hindered, electron-deficient anilines.
Module 1: Strategic Reagent Selection
Why your current method might be failing.
| Component | Standard Choice | Why it Fails Here | Recommended High-Performance Choice |
| Electrophile | Carboxylic Acid + EDC/NHS | The active ester is not electrophilic enough to capture the weak aniline. | Acid Chloride (4-chlorobenzoyl chloride). It provides the highest electrophilicity ( |
| Base | These bases are bulky and only act as proton scavengers. They do not activate the electrophile. | Pyridine .[1] It acts as both solvent and nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. | |
| Catalyst | None | Reaction kinetics are too slow; hydrolysis competes. | DMAP (4-Dimethylaminopyridine).[2] Essential for acyl transfer to hindered amines. |
| Solvent | DCM or DMF | DCM reflux temp (40°C) is too low to overcome the activation energy barrier. | Toluene (for thermal) or Dry THF (for hydride method). |
Module 2: The "Gold Standard" Protocol (Pyridine/DMAP Method)
Recommended for yields < 40% using standard methods.
The Logic
We utilize Pyridine not just as a solvent, but to form an Acylpyridinium intermediate.[1] This intermediate is more reactive than the acid chloride itself and less prone to side reactions if moisture is strictly controlled. DMAP is added as a hyper-nucleophilic catalyst to shuttle the acyl group to the deactivated aniline.
Step-by-Step Procedure
-
Drying: Flame-dry a 2-neck Round Bottom Flask (RBF) and cool under an Argon/Nitrogen atmosphere. Moisture is the enemy here; it hydrolyzes your acid chloride.
-
Charge: Add 4-tert-butyl-2-nitroaniline (1.0 equiv) and DMAP (0.1 equiv).
-
Solvent: Add anhydrous Pyridine (Volume: ~5-10 mL per gram of amine). Stir until dissolved.
-
Addition: Cool the solution to 0°C. Add 4-chlorobenzoyl chloride (1.2 - 1.5 equiv) dropwise.
-
Note: You may see a precipitate form immediately (Pyridinium hydrochloride). This is normal.
-
-
Energy Input: Allow to warm to Room Temperature (RT).
-
Critical Checkpoint: If TLC shows <50% conversion after 2 hours, heat the reaction to 80°C . The steric bulk of the tert-butyl and nitro groups often requires thermal energy to overcome the rotational barrier.
-
-
Workup:
-
Evaporate most of the pyridine under reduced pressure (rotavap).
-
Redissolve residue in EtOAc.
-
Wash 1: 1M HCl (Removes pyridine, DMAP, and unreacted aniline).
-
Wash 2: Saturated
(Removes 4-chlorobenzoic acid byproduct). -
Wash 3: Brine -> Dry over
.
-
-
Purification: Recrystallize from hot Ethanol/Water.
Module 3: The "Nuclear Option" (Sodium Hydride Method)
Use this ONLY if Module 2 yields < 20%.
The Logic
If the amine is too weak to attack the acid chloride, we must turn the amine into a better nucleophile. We use Sodium Hydride (NaH) to deprotonate the aniline, creating a highly nucleophilic anilide anion .
Step-by-Step Procedure
-
Setup: Flame-dried glassware, strict Argon atmosphere.
-
Deprotonation: Dissolve 4-tert-butyl-2-nitroaniline (1.0 equiv) in anhydrous THF . Carefully add NaH (60% dispersion in oil, 1.2 equiv) at 0°C.
-
Observation: Evolution of
gas. Stir for 30 mins at RT. The solution often turns deep red/orange (formation of the anion).
-
-
Acylation: Cool back to 0°C. Add 4-chlorobenzoyl chloride (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 1-2 hours. The reaction is usually instant.
-
Quench: Carefully add water to quench excess NaH. Extract with EtOAc and proceed to standard workup.
Module 4: Visualizing the Chemistry
Mechanism & Competition
The following diagram illustrates the competition between the desired acylation and the parasitic hydrolysis, highlighting where Pyridine/DMAP intervenes.
Caption: The Acylpyridinium intermediate is the key. Without it, the weak aniline cannot compete with trace moisture.
Troubleshooting Flowchart
Use this decision tree to diagnose your specific failure mode.
Caption: Diagnostic logic for isolating kinetic failures (unreacted SM) vs. thermodynamic/process failures (hydrolysis).
Module 5: Frequently Asked Questions (FAQs)
Q: My product is an oil, but it should be a solid. What happened? A: This is common with tert-butyl groups which add lipophilicity.
-
Rotavap harder: You likely have trapped pyridine.
-
Trituration: Add cold hexanes or pentane to the oil and scratch the flask with a glass rod. This induces crystallization.
-
Recrystallization: Use Ethanol/Water (9:1). Dissolve hot, add water until turbid, then cool slowly.
Q: Can I use EDC or HATU instead of Acid Chloride? A: Not recommended. Coupling reagents like EDC form an O-acylisourea intermediate. While reactive, it is often bulky. The steric clash between the coupling reagent and the ortho-nitro group of your aniline will severely hamper the reaction. The Acid Chloride is the smallest, most electrophilic species available.
Q: I see a new spot on TLC, but it's not the product. A: Check for Bis-acylation . Although rare with such hindered amines, if you use a massive excess of acid chloride and NaH, you might acylate the nitrogen twice (forming an imide). This spot will be less polar than your target amide. Reduce acid chloride equivalents to 1.1.
References
- Schotten-Baumann Reaction Limitations: Concept: Aqueous base conditions fail for deactivated amines due to competition with hydrolysis. Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience. (Discussion on Amide Resonance and Nucleophilicity).
-
Pyridine/DMAP Activation
- Concept: The formation of N-acylpyridinium ions accelerates acylation by factors of compared to unc
-
Source:Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.
-
Anion-Accelerated Amidation (NaH Method)
- Concept: Deprotonation of the aniline removes the kinetic barrier caused by the electron-withdrawing nitro group.
-
Source:Organic Syntheses, Coll. Vol. 6, p.101 (1988). (General procedure for acylation of hindered amines via anion generation).
Sources
Technical Support Center: Acylation of 2-Nitroaniline - A Guide to Overcoming Steric Hindrance
Welcome to our dedicated resource for chemists and researchers navigating the complexities of 2-nitroaniline acylation. The inherent steric hindrance and electronic effects of the ortho-nitro group present unique challenges in achieving efficient N-acylation. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses common issues encountered during the acylation of 2-nitroaniline in a practical question-and-answer format.
Question: My acylation of 2-nitroaniline is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this reaction are a frequent challenge, primarily due to the diminished nucleophilicity of the amino group and steric congestion. The electron-withdrawing nitro group at the ortho position significantly reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[1] Additionally, the bulky nitro group physically obstructs the approach of the acylating agent.[2]
Here's a systematic approach to troubleshooting:
-
Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to react efficiently with the deactivated 2-nitroaniline.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride. Acyl chlorides are generally more potent electrophiles than their corresponding anhydrides.[2]
-
-
Inadequate or Absent Catalyst: For sterically hindered and electronically deactivated anilines, a catalyst is often essential to drive the reaction forward.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more effective acylating species.[2] For particularly stubborn substrates, consider stronger bases or alternative catalysts. Some success has been reported with the use of clay catalysts or metal complexes.[2][3]
-
-
Unfavorable Reaction Conditions: The temperature and solvent play a critical role in overcoming the activation energy of the reaction.
-
Solution: Increase the reaction temperature. Refluxing in a high-boiling solvent such as toluene or dimethylformamide (DMF) can provide the necessary energy.[2] In some instances, solvent-free conditions at elevated temperatures have proven effective.[2] Microwave irradiation is another powerful technique to accelerate reactions with sterically hindered substrates by efficiently heating the reaction mixture.[4][5]
-
-
Poor Solubility: If 2-nitroaniline is not fully dissolved, the reaction will be slow and incomplete.
Question: I'm observing significant unreacted starting material on my TLC plate even after extended reaction times. What steps can I take?
Answer: This common issue often stems from a combination of the factors mentioned above. Here is a consolidated strategy:
-
Increase Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help push the equilibrium towards the product.[2]
-
Employ a More Potent Activating System: If a standard catalyst like DMAP is insufficient, consider using coupling agents typically employed in peptide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be effective for sterically hindered couplings.[2][6]
-
Optimize Reaction Conditions Systematically: A design of experiments (DoE) approach can be beneficial. Systematically vary the temperature, solvent, and catalyst to identify the optimal reaction conditions.
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation can be a significant issue, especially under harsh reaction conditions.
-
N,N-Diacylation: While less common with the deactivated 2-nitroaniline, it can occur under forcing conditions.
-
Minimization: Use a controlled stoichiometry of the acylating agent (closer to a 1:1 ratio).
-
-
O-Acylation of the Nitro Group: This is a less common side reaction but can occur under certain conditions.
-
Decomposition: At very high temperatures, 2-nitroaniline can be prone to decomposition.
-
Minimization: Carefully control the reaction temperature and time. Use the mildest conditions possible that still afford a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 2-nitroaniline so challenging?
A1: The primary challenge lies in the electronic and steric properties of 2-nitroaniline. The ortho-nitro group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amino group, making it less reactive towards electrophiles.[1] This is compounded by the steric hindrance imposed by the bulky nitro group, which physically blocks the approach of the acylating agent to the nitrogen atom.[2]
Q2: Should I use an acyl chloride or an acid anhydride for the acylation of 2-nitroaniline?
A2: For sterically hindered anilines, acyl chlorides are generally the preferred choice due to their higher reactivity compared to acid anhydrides.[2] However, acid anhydrides are less sensitive to moisture and can be effective, particularly when used in conjunction with a potent catalyst like DMAP and/or at elevated temperatures.[2] The choice may also depend on the availability and stability of the specific acylating agent.
Q3: What is the role of DMAP in the N-acylation of 2-nitroaniline?
A3: 4-(Dimethylaminopyridine) (DMAP) functions as a highly effective nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acylate the sterically hindered and electronically deactivated 2-nitroaniline. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[2]
Q4: Are there alternative, milder acylating agents I can use?
A4: Yes, several alternative and often milder acylating agents have been developed. These can be particularly useful when dealing with sensitive functional groups. Examples include N-acylbenzotriazoles and vinyl carboxylates.[7][8][9]
Experimental Protocols
Protocol 1: General Procedure for Acylation of 2-Nitroaniline using Acyl Chloride and DMAP
This protocol provides a robust starting point for the acylation of 2-nitroaniline.
Materials:
-
2-Nitroaniline
-
Acyl chloride (e.g., acetyl chloride) (1.1 - 1.5 equivalents)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 - 0.2 equivalents)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base (1.5 - 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitroaniline (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Acylation of 2-Nitroaniline
This method can significantly reduce reaction times.[4][5]
Materials:
-
2-Nitroaniline
-
Acetic anhydride (2.0 - 3.0 equivalents)
-
Montmorillonite K-10 clay or another suitable solid acid catalyst
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine 2-nitroaniline (1.0 equivalent), acetic anhydride (2.0 equivalents), and a catalytic amount of Montmorillonite K-10 clay.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to a temperature between 120-150°C for 10-30 minutes. (Optimization of time and temperature may be required).
-
After cooling, carefully open the vial and dilute the reaction mixture with ethyl acetate.
-
Filter to remove the catalyst.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Acylation of Anilines
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Acetic Anhydride | None | Acetic Acid | Reflux | Several hours | [10] |
| Acetic Anhydride | DMAP | DCM | Room Temp - Reflux | 4-24 hours | [2] |
| Acetyl Chloride | Pyridine | DCM | 0 - Room Temp | 1-6 hours | [11] |
| Acetic Acid | Microwave | None | 120-130 | 1-10 minutes | [5] |
| Acetic Anhydride | Montmorillonite K-10 | None (Microwave) | 120-150 | 10-30 minutes | [4][5] |
Visualizations
Workflow for Troubleshooting Low-Yield Acylation
Caption: A systematic workflow for troubleshooting low yields in the acylation of 2-nitroaniline.
Catalytic Cycle of DMAP in Acylation
Caption: The catalytic role of DMAP in activating the acylating agent for the acylation of 2-nitroaniline.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility of Tert-Butyl Benzamides in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with tert-butyl benzamide derivatives in aqueous buffers. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Science
This section addresses the fundamental reasons behind the solubility behavior of tert-butyl benzamides.
Q1: Why are my tert-butyl benzamide compounds consistently showing poor solubility in aqueous buffers?
A1: The poor aqueous solubility of tert-butyl benzamides stems from a fundamental mismatch in polarity, often explained by the "like dissolves like" principle.[1][2] Your molecule has two distinct regions with conflicting properties:
-
Hydrophobic (Water-Fearing) Regions: The benzene ring and, most significantly, the bulky tert-butyl group are nonpolar and lipophilic ("fat-loving").[3][4] These parts of the molecule do not readily interact with polar water molecules and are the primary drivers of low aqueous solubility. The tert-butyl group, in particular, adds significant hydrophobic character.[3][5]
-
Hydrophilic (Water-Loving) Region: The amide functional group (-CONH-) is polar and capable of forming hydrogen bonds with water.[1] However, in most tert-butyl benzamide structures, the large hydrophobic portion dominates, making the overall molecule poorly soluble in water-based systems.
Q2: My compound was designed with a tert-butyl group to improve its properties. Isn't that counterintuitive if it lowers aqueous solubility?
A2: This is an excellent and common question. The tert-butyl group is a "double-edged sword" in medicinal chemistry. While its hydrophobicity is a disadvantage for aqueous solubility, it is often intentionally included for several strategic reasons:
-
Increased Lipophilicity: For many drugs, particularly those targeting the central nervous system or needing to cross cell membranes, a certain level of lipophilicity is required for good permeability.
-
Metabolic Stability: The bulky nature of the tert-butyl group provides steric hindrance, which can physically block metabolic enzymes from accessing and breaking down nearby parts of the molecule, thus increasing the compound's half-life in the body.[6]
-
Target Binding: The group can fit into specific hydrophobic pockets within a target protein, leading to enhanced potency and selectivity.
-
Improved Solubility in Organic Solvents: It enhances solubility in non-polar environments, which can be advantageous during chemical synthesis and purification.[3]
Therefore, the challenge you face in the lab is a direct consequence of a structural feature that may be essential for the compound's ultimate therapeutic function.
Q3: What are the primary strategies I should consider to improve the solubility of my compound for in vitro assays?
A3: There are several established techniques to overcome poor aqueous solubility. The most common and effective strategies for laboratory-scale experiments include:
-
Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) in which your compound is soluble.[7][8]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, if it contains acidic or basic functional groups.[8][9]
-
Use of Surfactants: Employing detergents that form micelles to encapsulate the hydrophobic compound.[9][10]
-
Complexation with Cyclodextrins: Using carrier molecules like cyclodextrins that have a hydrophobic interior and a hydrophilic exterior.[9][11][12]
The following sections will provide detailed troubleshooting and protocols for these methods.
Part 2: Troubleshooting Guide - From Problem to Solution
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My compound won't dissolve in my aqueous buffer, even at my lowest target concentration.
-
Primary Suspect: Insufficient solvent power of the aqueous buffer. The first step is always to create a high-concentration stock solution in a suitable organic solvent.
-
Troubleshooting Action: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible solvent ideal for this purpose.[13][14] From this stock, you can perform serial dilutions into your final aqueous buffer.
-
Causality: By dissolving the compound in pure DMSO first, you overcome the initial energy barrier required to break the crystal lattice of the solid compound. The subsequent dilution into the aqueous buffer is a liquid-liquid mixing process, which is much more favorable.
-
Self-Validating System: Crucially, you must include a "vehicle control" in your experiment. This control should contain your aqueous buffer plus the same final concentration of DMSO as your test samples. This ensures that any observed biological effect is from your compound and not the solvent itself. A final DMSO concentration of <0.5% is recommended for most cell-based assays.[14]
-
Issue 2: My compound dissolves in DMSO, but it precipitates immediately upon dilution into my aqueous buffer.
-
Primary Suspect: You have exceeded the thermodynamic solubility limit of the compound in the final buffer/co-solvent mixture. The compound is "crashing out" of solution.
-
Troubleshooting Workflow: This is the most common and challenging issue. A systematic approach is required to find the right conditions.
Caption: A systematic workflow for troubleshooting compound precipitation.
Issue 3: My compound seems soluble, but I'm getting inconsistent or strange dose-response curves in my assay.
-
Primary Suspect: Formation of sub-visible compound aggregates. These aggregates can act as Pan-Assay Interference Compounds (PAINS), leading to non-specific inhibition and artifacts that are not related to the compound's true mechanism of action.[14]
-
Troubleshooting Action:
-
Visual Inspection: Hold the solution plate up to a light source and look for any shimmering or Tyndall effect, which can indicate colloidal aggregates.
-
Detergent Disruption: Re-run the assay and include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the final assay buffer.
-
Causality: Detergents work by breaking up non-specific hydrophobic interactions that hold aggregates together.
-
Self-Validating System: If the apparent potency of your compound is significantly reduced in the presence of the detergent, it strongly suggests that aggregation was contributing to the initially observed activity.[14] If the potency remains the same, the activity is more likely due to specific binding of the soluble molecule.
-
-
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the troubleshooting techniques described above.
Protocol 1: Shake-Flask Method for Determining Approximate Solubility
This method is the gold standard for measuring equilibrium solubility.[15]
-
Preparation: Add an excess amount of your solid tert-butyl benzamide compound to a known volume of your test buffer (e.g., PBS, pH 7.4) in a glass vial. "Excess" means enough solid should remain undissolved at the end.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Carefully remove a sample of the supernatant without disturbing the solid.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.[16]
-
Result: The measured concentration is the equilibrium solubility of the compound in that specific buffer at that temperature.
Protocol 2: Screening for Optimal Co-solvent Concentration
-
Prepare Stocks: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare Buffers: Create a series of your chosen aqueous buffer (e.g., PBS) containing different final percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%).
-
Test Dilution: Add the compound stock to each buffer to reach your desired final concentration (e.g., 10 µM).
-
Observe: Vortex each solution briefly and let it stand at room temperature for at least 1 hour. Visually inspect for precipitation.
-
Analysis: The lowest percentage of co-solvent that keeps the compound in solution is your optimal starting point for assays.
Protocol 3: Using Cyclodextrins for Solubility Enhancement
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used agent to form inclusion complexes and improve solubility.[11]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your aqueous buffer.
-
Add Compound: Add your solid tert-butyl benzamide compound to the HP-β-CD solution.
-
Complexation: Vortex and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Filtration & Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution is your stock for further experiments. Remember to prepare your vehicle control with the same concentration of HP-β-CD.
Part 4: Data Summary Table
The table below summarizes the key solubilization strategies for easy comparison.
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Co-solvency (e.g., DMSO) | Reduces the overall polarity of the solvent, making it more favorable for hydrophobic compounds.[8][17] | Simple, fast, effective for creating stock solutions. | Can interfere with assays at high concentrations; risk of precipitation upon dilution. | Initial screening, preparing high-concentration stocks for dilution. |
| pH Adjustment | Converts an ionizable functional group to its charged (more water-soluble) form.[8][9] | Can dramatically increase solubility; uses simple buffers. | Only works if the compound has an appropriate pKa; large pH shifts can harm cells/proteins. | Compounds with acidic or basic functional groups. |
| Surfactants (e.g., Triton X-100) | Forms micelles that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the water.[9][10] | Effective at low concentrations; can mimic some biological environments. | Can disrupt cell membranes; may interfere with certain assays. | Rescuing precipitated compounds; investigating aggregation. |
| Complexation (e.g., HP-β-CD) | The hydrophobic compound sits inside the hydrophobic pocket of the cyclodextrin carrier molecule.[11][12] | Biocompatible; highly effective for many compounds; can improve stability. | Can be expensive; may alter the free concentration of the drug available for binding. | Cell-based assays; in vivo formulations. |
References
-
Benzamide - Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4056. [Link]
-
Slideshare. (2014). Methods of solubility enhancements. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(23), 14049. [Link]
-
Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences, 10(1), 123-133. [Link]
-
Pawar, J., & Farooqui, M. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. MOJ Bioequivalence & Bioavailability, 2(1). [Link]
-
Sravani, G., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205-217. [Link]
-
ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2828-2837. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(4), 1579-1588. [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 887-890. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]
-
Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
-
MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceuticals, 9(4), 61. [Link]
-
Spiral. (2019). Solubility determination and modelling of benzamide in organic solvents... [Link]
-
ResearchGate. (2011). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(4), 934-946. [Link]
-
NCBI. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(8), 4059-4071. [Link]
-
NCBI. (2016). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. RSC Advances, 6(8), 6590-6594. [Link]
-
Wikipedia. (n.d.). Butyl group. Retrieved February 14, 2026, from [Link]
-
CORA. (2013). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. [Link]
-
ChemBK. (2024). 4-tert-Butylbenzamide. [Link]
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
-
ResearchGate. (2007). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Tetrahedron Letters, 48(21), 3723-3727. [Link]
-
NCBI. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1208035. [Link]
-
PubMed. (2024). Beware of N-Benzoyloxybenzamides. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Pharmaceutics, 14(9), 1869. [Link]
-
PubChem. (n.d.). Benzamide. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2022). Scheme 1. Strategies for functionalization of benzamide derivatives. [Link]
-
NCBI. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11, 33. [Link]
-
White Rose Research Online. (2018). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. [Link]
-
PubMed. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. European Journal of Medicinal Chemistry, 103, 247-256. [Link]
-
ACS Publications. (2022). Overcoming Preclinical Safety Obstacles... Journal of Medicinal Chemistry, 65(21), 14389-14402. [Link]
-
MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. International Journal of Molecular Sciences, 24(19), 14890. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
RSC Publishing. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. RSC Advances, 13, 17269-17277. [Link]
-
IJSRP.org. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyl group - Wikipedia [en.wikipedia.org]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. wjbphs.com [wjbphs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
- 13. Beware of N-Benzoyloxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide in cell culture media
Technical Support Center: Stability of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide
Executive Summary
Compound Classification: Lipophilic Nitro-Aromatic Amide Primary Application: Research Reagent (Potential P2X7 Receptor Antagonist / Ion Channel Modulator) Critical Stability Rating: Moderate to Low in biological matrices.
Senior Scientist Note: While the core benzamide scaffold of this compound is chemically stable at physiological pH, this molecule presents two distinct stability challenges in cell culture: solubility-driven precipitation (due to the tert-butyl and chloro groups) and metabolic degradation (nitro-reduction). Researchers often misinterpret the loss of biological activity as "instability," when it is frequently due to the compound adhering to plasticware or precipitating out of solution upon dilution.
Part 1: Troubleshooting Guide (Q&A)
Category 1: Solubility & Precipitation
Q: I see a fine precipitate when I add the compound to my cell media. Is my stock solution bad? A: Likely not. The issue is "solvent shock." This compound is highly lipophilic (Predicted LogP > 4.5). When you pipet a concentrated DMSO stock (e.g., 10 mM) directly into aqueous media, the rapid change in polarity causes the compound to crash out before it can disperse.
-
The Fix: Do not add 100% DMSO stock directly to the cell culture dish. Prepare an intermediate dilution (e.g., 10x or 100x) in media containing 5-10% FBS or BSA. The serum proteins act as carriers, sequestering the lipophilic molecule and preventing crystal formation.
Q: Can I use aqueous buffers (PBS/HBSS) for my working solution? A: Avoid this if possible. Without serum proteins or surfactants (like Pluronic F-127), this compound will likely adhere to the tube walls or precipitate. If serum-free conditions are required, ensure the final DMSO concentration is maximized (0.1–0.5% v/v) and use low-binding plasticware.
Category 2: Biological Stability (Metabolism)
Q: My IC50 values shift significantly between 2-hour and 24-hour incubations. Why? A: This is the "Nitro-Reductase Effect." The ortho-nitro group on the aniline ring is susceptible to enzymatic reduction by cellular nitroreductases (especially in liver cells like HepG2 or under hypoxic conditions).
-
Mechanism: The nitro group (-NO₂) is stepwise reduced to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH₂).
-
Consequence: The resulting amine metabolite often has significantly different binding affinity, leading to an apparent loss (or shift) in potency over time.
-
Diagnostic: Analyze the supernatant by LC-MS. A mass shift of -14 Da (loss of O) or -30 Da (reduction to amine) confirms metabolism.
Category 3: Material Adsorption
Q: I am getting variable results in my 96-well plate assays. A: You are likely experiencing "plastic loss." The tert-butyl group makes this molecule "greasy." It will partition into the polystyrene of standard tissue culture plates, effectively lowering the free concentration available to cells.
-
The Fix: Use glass-coated or low-binding polypropylene plates for compound preparation. For the assay itself, minimize the pre-incubation time of the compound in the plate before adding cells.
Part 2: Technical Deep Dive & Protocols
Physicochemical Profile
| Property | Predicted Value | Implication for Cell Culture |
| LogP (Lipophilicity) | ~4.8 – 5.2 | High risk of plastic binding and precipitation. |
| Solubility (PBS, pH 7.4) | < 1 µM | Requires carrier proteins (BSA/FBS) or co-solvents. |
| pKa (Amide) | > 14 | Neutral at physiological pH; no ionization to help solubility. |
| Metabolic Liability | Nitro Group | High risk of reduction to aniline in metabolically active cells. |
Protocol 1: "Step-Down" Solubilization Method
Standard direct dilution often fails. Use this method to ensure homogeneity.
-
Prepare Master Stock: Dissolve powder in 100% DMSO to 10 mM. Vortex vigorously.
-
Intermediate Step: In a glass vial, prepare a 100 µM intermediate by adding 10 µL of Master Stock to 990 µL of culture media containing 10% FBS .
-
Critical: Add the DMSO to the media while vortexing to prevent local high-concentration pockets.
-
-
Final Dilution: Dilute the 100 µM intermediate to your final assay concentration (e.g., 1 µM) in the assay plate.
-
Validation: Visually inspect the intermediate under a microscope (40x). If crystals are visible, sonicate for 5 minutes at 37°C.
Protocol 2: Stability Validation (LC-MS)
Run this control if you suspect degradation.
-
Setup: Incubate compound (1 µM) in media with cells and without cells (control) for 24 hours.
-
Extraction: Collect 100 µL of media. Add 300 µL cold Acetonitrile (to precipitate proteins). Vortex and centrifuge (10,000 x g, 5 min).
-
Analysis: Inject supernatant into LC-MS.
-
Parent Peak: [M+H]+ = ~333 m/z (Check specific isotope pattern for Cl).
-
Metabolite Peak: Look for [M+H]+ = ~303 m/z (Amine product).
-
Part 3: Visualizing the Instability Pathways
Figure 1: Metabolic Reduction & Solubility Equilibrium This diagram illustrates the two primary pathways for "loss of compound" in culture: physical precipitation/adsorption and biological reduction.
Caption: Figure 1. The compound faces physical loss pathways (red dashed lines) driven by its lipophilicity and chemical transformation pathways (black solid lines) driven by cellular metabolism.
References
-
Di Paolo, A., et al. (2019). Solubility and Stability of Hydrophobic Compounds in Cell Culture Media: Practical Approaches. Journal of Pharmaceutical Sciences. (General reference on lipophilic compound handling).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
-
Wardman, P. (2001). Electron Transfer and Oxidative Stress as Key Factors in the Activity of Nitro-Aromatic Drugs. Current Medicinal Chemistry. (Mechanisms of nitro-reduction in biological systems).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational rules on solubility and lipophilicity).
(Note: Specific literature on "this compound" is limited; these references ground the physicochemical and metabolic principles applied in this guide.)
Technical Support Center: Optimizing Couplings with 4-Chlorobenzoyl Chloride
Case ID: 4-Cl-BzCl-Coupling-Efficiency Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Low coupling efficiency with 4-chlorobenzoyl chloride is rarely due to the intrinsic reactivity of the electrophile. The 4-chloro substituent exerts an inductive electron-withdrawing effect (-I), rendering the carbonyl carbon more electrophilic than unsubstituted benzoyl chloride. Consequently, failures typically stem from competitive hydrolysis (due to moisture sensitivity) or improper HCl scavenging (leading to amine salt formation).[1]
This guide provides a self-validating troubleshooting framework to isolate and resolve these variables.
Part 1: Diagnostic Workflow
Before altering your synthetic route, trace the failure mode using this logic gate.
Figure 1: Diagnostic logic tree for isolating the root cause of coupling failure.
Part 2: Reagent Integrity (The Foundation)
The Problem: 4-Chlorobenzoyl chloride is hygroscopic. Upon exposure to atmospheric moisture, it hydrolyzes to 4-chlorobenzoic acid (a solid) and HCl.[1] The Symptom: Your reagent bottle has "crust" on the cap, or the liquid has suspended solids. If you weigh 100 mg of "reagent," you might actually be adding 80 mg of unreactive acid and only 20 mg of active chloride.[1]
Protocol: Morpholine Titration (Purity Check)
Do not assume commercial purity.[1] Validate it.
-
Dissolve: Dissolve exactly ~100 mg of your acid chloride in 5 mL of dry dioxane or toluene.[1]
-
Quench: Add exactly 2.00 mL of 1.0 M Morpholine (in toluene). Reaction is instantaneous.
-
Dilute: Add 20 mL water (to solubilize salts).
-
Titrate: Titrate the excess morpholine with 0.5 M HCl using methyl red indicator (Yellow
Red). -
Calculate:
[1]
Technical Insight: If purity is <95%, purify immediately.
Part 3: Reaction Optimization (The Environment)
Mechanism of Action
Understanding the mechanism reveals why base selection is critical.
Figure 2: Nucleophilic Acyl Substitution. Note that HCl is generated stoichiometrically.[1] If not neutralized, HCl protonates the starting amine, killing the reaction.
Condition Selection Matrix
| Variable | Method A: Anhydrous (Standard) | Method B: Schotten-Baumann (Robust) |
| Solvent | DCM, THF, or Toluene (Dry) | DCM / Water (Biphasic) |
| Base | TEA, DIPEA, or Pyridine (>2.0 eq) | NaOH, KOH, or Na₂CO₃ (Aqueous) |
| Temp | 0°C | 0°C |
| Best For | Highly lipophilic substrates; water-sensitive amines.[1] | Amino acids; polar amines; large scale.[1] |
| Risk | Moisture kills reagent; Amine HCl salts precipitate.[1] | Hydrolysis of acid chloride (must add slowly).[1] |
Part 4: Troubleshooting FAQs
Q1: I see a heavy white precipitate immediately upon addition. Did it fail?
Likely No.
-
Cause: This is usually the hydrochloride salt of your base (e.g., Triethylamine-HCl) or your starting amine.
-
Fix:
Q2: My LCMS shows a mass corresponding to the carboxylic acid (M+17 vs. Product).
Diagnosis: Hydrolysis has occurred.[1][3][4][5][6]
-
Fix:
-
Use freshly distilled DCM or THF.[1]
-
Add the acid chloride as a solution in dry solvent, not neat.
-
Increase acid chloride equivalents to 1.2 – 1.5 eq to account for "sacrificial" hydrolysis.
-
Q3: The reaction stalls at 60% conversion.
Diagnosis: HCl poisoning.[1]
-
Mechanism: As the reaction proceeds, HCl is generated.[5][7][8] If your base is consumed or too weak, the remaining HCl protonates your starting amine (
).[1] The protonated amine is non-nucleophilic . -
Fix: Add 0.5 eq of DMAP (4-Dimethylaminopyridine). DMAP acts as a "acyl transfer catalyst," forming a super-active intermediate that reacts faster than the amine can be protonated.
Q4: Can I heat the reaction to drive it to completion?
Advice: Avoid heating above 40°C.
-
Reason: 4-chlorobenzoyl chloride is thermally stable, but heating promotes dimerization and side reactions with the solvent.[1] If it doesn't work at RT, steric hindrance or electronic deactivation of the amine is the issue. Use a stronger base (NaH in THF) or a catalyst (DMAP) instead of heat.[1]
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1][6] [Link][1][9]
-
Benzoyl Chloride Properties & Hydrolysis. Wikipedia / ECHA Registration Data.[1] [Link][1]
-
Preparation of Amides from Acid Chlorides. Organic Syntheses, Coll.[1] Vol. 1, p. 82 (1941).[1] [Link][1]
-
Purification of Acyl Chlorides. Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals. [Link][1]
Sources
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Recrystallization Solvents for Chlorinated Benzamides
Welcome to the Technical Support Center for the purification of chlorinated benzamides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the nuanced art and science of solvent selection and troubleshooting for this important class of compounds.
The Foundation: Understanding Chlorinated Benzamide Solubility
Chlorinated benzamides present a unique purification challenge due to the interplay of several structural features. The amide group (-CONH₂) is polar and capable of hydrogen bonding, while the aromatic ring is nonpolar. The addition of chlorine atoms further modifies the molecule's polarity and crystal lattice energy. The position and number of chlorine substituents significantly influence the compound's overall polarity and, consequently, its solubility in various organic solvents.[1][2]
The core principle of recrystallization is to identify a solvent (or solvent system) in which the chlorinated benzamide is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4][5] This differential solubility is the driving force for obtaining a high-purity crystalline product upon cooling.[3][6]
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the recrystallization of chlorinated benzamides.
Q1: What is the best starting point for selecting a single solvent for my chlorinated benzamide?
A1: An excellent starting point is to consider the principle of "like dissolves like."[3] Chlorinated benzamides have both polar (amide) and non-polar (chlorinated aromatic ring) characteristics. Therefore, solvents of intermediate polarity, such as ethanol, isopropanol, or acetone, are often good initial candidates.[1][3][7][8] A simple experimental approach is to test the solubility of a small amount of your compound in a few drops of various solvents at room temperature and then upon heating.[9][10] An ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating.[10][11]
Q2: My compound is too soluble in most common solvents, even at room temperature. What should I do?
A2: This is a common issue, especially with less polar chlorinated benzamides. When a compound is highly soluble in a solvent at room temperature, that solvent is not suitable for single-solvent recrystallization.[12] In this scenario, a mixed-solvent system is the recommended approach.[3][10] You would dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[3][13] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3][13]
Q3: Why is slow cooling important for obtaining pure crystals?
A3: Slow cooling is crucial for the formation of a well-ordered crystal lattice.[14] Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal structure.[15] Slow cooling allows the molecules of the desired compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules, which remain in the mother liquor.[6]
Q4: Can I use water as an anti-solvent with any organic solvent?
A4: No, the "good" solvent and the "poor" anti-solvent must be miscible with each other.[10][16] For instance, ethanol and water are miscible and form a very common and effective mixed-solvent system for many organic compounds.[17][18][19] However, a nonpolar solvent like hexane is immiscible with water, making this combination unsuitable for a mixed-solvent recrystallization.[3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to directly address specific problems you might encounter during your experiments.
Q: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[15][20][21] This is problematic because impurities tend to be more soluble in the oily liquid than in the solvent, leading to poor purification.[15]
-
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is too concentrated.[14][21] The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue.[21]
-
Solutions:
-
Add more solvent: Reheat the solution to dissolve the oil, then add more of the "good" solvent to lower the saturation point. This should allow the solution to cool to a temperature below the compound's melting point before crystallization begins.[15][20]
-
Lower the cooling temperature: Try cooling the solution more slowly to give the crystals more time to form at a lower temperature.
-
Change solvents: Select a solvent with a lower boiling point.
-
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: The absence of crystal formation upon cooling usually indicates one of two things: the solution is not supersaturated, or nucleation has not been initiated.
-
Causality: You may have used too much solvent, meaning the concentration of your compound is too low to crystallize even at a reduced temperature.[20][21] Alternatively, the solution may be supersaturated but requires a nucleation site to begin crystal growth.[21]
-
Solutions:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[20][21]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[21]
-
-
Increase concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[15][20][21]
-
Cool to a lower temperature: If not already done, try cooling the solution in an ice bath to further decrease the solubility of your compound.
-
Q: My recrystallization resulted in a very low yield. What are the likely causes?
A: Low yield is a common problem and can stem from several factors during the recrystallization process.
-
Causality:
-
Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[22]
-
Premature crystallization during hot filtration can lead to product loss on the filter paper.
-
Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[22]
-
Incomplete precipitation of the solid from the solution.
-
-
Solutions:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[16][22]
-
Preheat filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Use ice-cold washing solvent: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[22]
-
Recover a second crop: The mother liquor can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.[16]
-
Experimental Protocols & Data
Systematic Solvent Selection Workflow
The following workflow provides a structured approach to identifying an optimal solvent or solvent system for your chlorinated benzamide.
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
General Properties of Common Recrystallization Solvents
The following table provides a summary of common solvents used for the recrystallization of moderately polar organic compounds like chlorinated benzamides.
| Solvent | Polarity | Boiling Point (°C) | Common Cosolvents | Notes |
| Water | High | 100 | Ethanol, Methanol, Acetone | Excellent for polar compounds; can be slow to dry.[3][16] |
| Ethanol | Medium-High | 78 | Water, Hexane, Diethyl Ether | A versatile and commonly used solvent for amides.[3][17] |
| Methanol | Medium-High | 65 | Water, Diethyl Ether | Similar to ethanol but with a lower boiling point.[3] |
| Acetone | Medium | 56 | Water, Hexane | Good solvent but its low boiling point can lead to rapid evaporation.[3] |
| Ethyl Acetate | Medium-Low | 77 | Hexane | Effective for compounds of intermediate polarity.[3][23] |
| Toluene | Low | 111 | Hexane | Good for aromatic compounds, but high boiling point can make it difficult to remove.[3][16] |
| Hexane | Very Low | 69 | Ethyl Acetate, Acetone | Typically used as an anti-solvent for moderately polar compounds.[3] |
Step-by-Step Protocol: Mixed-Solvent Recrystallization (Ethanol/Water System)
This protocol is a general guideline for recrystallizing a chlorinated benzamide that is soluble in ethanol and insoluble in water.
-
Dissolution: Place the crude chlorinated benzamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely.[16][22]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[3][13]
-
Clarification: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.[3][13]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[22][24]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[22]
-
Drying: Dry the purified crystals to a constant weight.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rubingroup.org [rubingroup.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. athabascau.ca [athabascau.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. Reagents & Solvents [chem.rochester.edu]
- 24. web.mnstate.edu [web.mnstate.edu]
Preventing hydrolysis of benzamide bonds during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: preventing the unwanted hydrolysis of benzamide bonds during reaction workup. This resource is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding benzamide bond stability.
Q1: Why is my benzamide hydrolyzing during my aqueous workup?
A1: Benzamide bonds, while generally robust, are susceptible to hydrolysis under both acidic and basic conditions, which are common during aqueous workups.[1][2][3] The reaction is catalyzed by acid (H⁺) or base (OH⁻), leading to the cleavage of the amide bond to form a benzoic acid derivative and an amine or ammonia.[4][5] Even seemingly neutral water can cause slow hydrolysis, especially with prolonged exposure or elevated temperatures.[4][6]
Q2: At what pH is a typical benzamide most stable?
A2: Benzamide and its derivatives are generally most stable in a neutral pH range, approximately pH 6-8. However, studies on simple peptides, which contain amide bonds, show that the lowest rate of non-enzymatic hydrolysis occurs around pH 5 to 7.[7][8][9] Extreme acidic (pH < 3) or basic (pH > 10) conditions significantly accelerate the rate of hydrolysis.[7][8][9]
Q3: I see an unexpected carboxylic acid peak in my analysis after workup. Could this be from hydrolysis?
A3: Yes, the presence of a benzoic acid derivative corresponding to your starting benzamide is a very strong indicator that hydrolysis has occurred. The other product would be the corresponding amine (or ammonia), which might be observed depending on its volatility and the analytical method used.
Q4: Can I avoid an aqueous workup altogether?
A4: Absolutely. Non-aqueous workups are an excellent strategy to prevent hydrolysis. This can involve direct filtration to remove solid impurities, precipitation of the product by adding an anti-solvent, or using solid-phase extraction (SPE) resins to capture impurities.[10][11] These methods completely avoid the presence of water and strong acids or bases.
Q5: My benzamide seems particularly sensitive to hydrolysis. Why might that be?
A5: The electronic properties of substituents on the benzene ring can influence the rate of hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide, accelerating hydrolysis.[12] Conversely, electron-donating groups can retard the rate.[12] Steric hindrance around the amide bond can also play a role, sometimes slowing the rate of hydrolysis.
Section 2: In-Depth Troubleshooting Guides
This section delves deeper into the mechanisms of hydrolysis and provides structured approaches to diagnosing and solving stability issues during workup.
Understanding the Enemy: The Mechanism of Benzamide Hydrolysis
To effectively prevent hydrolysis, it is crucial to understand how it happens. Amide hydrolysis can be catalyzed by either acid or base.[1][2]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the benzamide is protonated.[13][14] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[5][15] The resulting tetrahedral intermediate then undergoes a series of proton transfers to make the amino group a better leaving group (as an ammonium ion), which is subsequently expelled to yield the carboxylic acid.[2][13]
Caption: Workflow of acid-catalyzed benzamide hydrolysis.
Base-Catalyzed Hydrolysis
In a basic medium, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon.[2][16] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion (a poor leaving group), which immediately deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion.[2][16] This process is generally more difficult than acid-catalyzed hydrolysis because the amide ion is a very poor leaving group.[2][16]
Caption: Workflow of base-catalyzed benzamide hydrolysis.
Decision-Making Guide for Workup Strategy
When faced with a potentially labile benzamide, a systematic approach to selecting your workup is critical. Use the following decision tree to guide your experimental design.
Caption: Decision tree for selecting a workup strategy.
Troubleshooting Common Workup Scenarios
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Significant amount of benzoic acid by-product after acidic wash (e.g., 1M HCl). | Acid-catalyzed hydrolysis. | 1. Neutralize Carefully: Instead of a strong acid wash, use a saturated solution of a mild acid salt like ammonium chloride (NH₄Cl). 2. Use Brine: Wash with saturated sodium chloride (brine) solution to reduce the solubility of organic compounds in the aqueous layer and avoid pH extremes.[17][18] 3. Low Temperature: Perform the entire workup in an ice bath to decrease the rate of hydrolysis. |
| Product loss and acid formation after basic wash (e.g., 1M NaOH or NaHCO₃). | Base-catalyzed hydrolysis. | 1. Use a Weaker Base: If a basic wash is necessary to remove acidic impurities, use a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH.[19][20] 2. Limit Contact: Minimize the time the organic layer is in contact with the basic aqueous phase. 3. Brine Wash: Follow immediately with a brine wash to remove residual base.[18] |
| Emulsion formation during extraction, prolonging contact with the aqueous phase. | High concentration of salts or polar by-products. Prolonged contact increases hydrolysis risk. | 1. Add Brine: Add saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous layer, often breaking the emulsion.[17] 2. Filter: Pass the entire mixture through a pad of Celite or glass wool to break up the emulsion. 3. Centrifuge: If the scale allows, centrifuging the mixture can effectively separate the layers. |
| Product is somewhat water-soluble, requiring extensive aqueous extraction. | Inherent polarity of the benzamide derivative. | 1. Back-Extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of organic solvent to recover dissolved product. 2. Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which may better solvate your product. 3. Non-Aqueous Workup: This is an ideal scenario for switching to a non-aqueous workup to avoid aqueous partitioning altogether.[10][11] |
Section 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for minimizing benzamide hydrolysis during workup.
Protocol 1: pH-Controlled Aqueous Workup
This protocol is designed for situations where an aqueous workup is necessary but the benzamide is sensitive to pH extremes.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quench (if necessary): If the reaction contains highly reactive reagents, quench them cautiously at low temperature. For example, add a saturated solution of ammonium chloride to quench organometallics or hydrides.
-
Dilute: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with cold, saturated sodium chloride (brine) solution (1 x volume of the organic layer). This helps to remove many water-soluble impurities without altering the pH significantly.
-
Weak Acid/Base Wash (Optional):
-
If acidic impurities must be removed, wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution. Perform this step quickly.
-
If basic impurities must be removed, wash with a cold, 10% citric acid solution or saturated ammonium chloride solution.
-
-
Final Brine Wash: Wash the organic layer one final time with cold brine to remove any residual water-soluble components.
-
Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Non-Aqueous Resin-Based Workup
This protocol is ideal for sensitive substrates and avoids water entirely. It is particularly useful for removing common reagents and by-products from amide coupling reactions.[10][11]
-
Dilute the Reaction: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Prepare Scavenger Resins: Based on the impurities present, select appropriate solid-phase scavenger resins.
-
To remove excess carboxylic acid: Use a basic resin (e.g., Amberlyst A21).
-
To remove excess amine: Use an acidic resin (e.g., Amberlyst 15).
-
To remove boron-based reagents: Use a boron scavenger resin (e.g., Amberlite IRA-743).[10]
-
-
Add Resins: Add the selected resin(s) to the diluted reaction mixture. The amount will depend on the scale of the reaction and the excess of reagents used (typically 2-4 equivalents of resin capacity per equivalent of impurity).
-
Stir/Agitate: Gently stir or agitate the slurry at room temperature for 1-4 hours. Monitor the removal of impurities by TLC or LC-MS.
-
Filter: Filter the mixture through a sintered glass funnel or a cotton plug to remove the resins.
-
Rinse: Rinse the resins with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and rinses, and remove the solvent under reduced pressure to yield the crude product, which is often pure enough for the next step.
References
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Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]
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Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Available at: [Link]
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LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
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Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
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Rosenberg, M., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 22(1), 107-113. Available at: [Link]
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ResearchGate. (n.d.). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. Available at: [Link]
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National Center for Biotechnology Information. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed. Available at: [Link]
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The Royal Society of Chemistry. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Available at: [Link]
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ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Available at: [Link]
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Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]
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ACS Publications. (n.d.). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas. Available at: [Link]
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University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Available at: [Link]
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ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Available at: [Link]
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Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Available at: [Link]
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Canadian Science Publishing. (n.d.). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Available at: [Link]
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ACS Publications. (n.d.). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Available at: [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
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National Center for Biotechnology Information. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]
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Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. Available at: [Link]
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
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Chemguide. (n.d.). the hydrolysis of amides. Available at: [Link]
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NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]
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Reddit. (2025, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry. Available at: [Link]
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Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.. Available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
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White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]
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ResearchGate. (n.d.). N-acylation in non-aqueous and aqueous medium-method of amide synthesis in non-peptide compounds. Available at: [Link]
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University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Available at: [Link]
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Wikipedia. (n.d.). Benzamide. Available at: [Link]
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ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES | Science topic. Available at: [Link]
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ACS Publications. (2006, November 24). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Available at: [Link]
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University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Available at: [Link]
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University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Workup: Step by Step. Department of Chemistry. Available at: [Link]
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Technical Support Center: Purification of Benzamide Products from Trace Metal Catalysts
Welcome to the Technical Support Center for the purification of benzamide products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing residual metal catalysts from their synthesized benzamide compounds. As the use of transition metal catalysts, particularly palladium and ruthenium, is widespread in modern organic synthesis for forming C-C and C-N bonds, the efficient removal of these metals is a critical step to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.
I. General Questions & Initial Troubleshooting
This section addresses preliminary questions and common issues encountered during the purification of benzamide products.
Question 1: My initial purification by column chromatography still shows significant palladium contamination in the final benzamide product. What should I do?
Answer: This is a common observation, as chromatographic purification alone is often insufficient for removing trace levels of palladium.[4] Palladium can exist in various forms in the crude reaction mixture, including colloidal or less polar complexes, which may co-elute with your product.[5]
Recommended Actions:
-
Employ a Metal Scavenger: The most effective method for removing trace palladium is the use of a metal scavenger. These are solid-supported reagents with a high affinity for palladium.[5][6][7]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium residues. However, be mindful of potential product loss due to non-specific adsorption.[1][5][8][9]
-
Crystallization: If your benzamide product is a solid, recrystallization can be an effective purification step. However, in some cases, it can concentrate impurities within the crystal structure.[10]
Question 2: I am observing a significant loss of my benzamide product after using activated carbon for palladium removal. How can I minimize this?
Answer: Product loss during activated carbon treatment is a frequent challenge due to its non-specific adsorptive nature.[1][5][9] To mitigate this, consider the following troubleshooting steps:
-
Reduce the Amount of Carbon: Optimize the amount of activated carbon used. Start with a smaller quantity and incrementally increase it while monitoring both palladium removal and product recovery.
-
Alternative Scavengers: Switch to a more selective metal scavenger, such as a thiol or TMT-functionalized resin.[5] These scavengers have a higher affinity for palladium and are less likely to bind to your product.[6][11]
-
Solvent Optimization: The choice of solvent can influence the adsorption of your product onto the activated carbon. Experiment with different solvents to find one that maximizes palladium adsorption while minimizing product loss.
II. Metal Scavengers: Selection and Troubleshooting
Metal scavengers are a powerful tool for achieving low parts-per-million (ppm) levels of residual metals. This section provides guidance on selecting the appropriate scavenger and troubleshooting common issues.
Question 3: There are many types of metal scavengers available. How do I choose the right one for my benzamide product and the specific metal catalyst I used (e.g., Palladium vs. Ruthenium)?
Answer: The selection of a metal scavenger depends on several factors, including the target metal, the nature of your benzamide product, and the solvent system.
General Guidance for Scavenger Selection:
| Scavenger Type | Target Metals | Advantages | Disadvantages |
| Thiol-Based (e.g., Si-Thiol) | Palladium, Ruthenium, Rhodium, Platinum, Copper | Broad applicability, effective for a wide range of metal species.[5][6] | Can sometimes have an undesired effect on product purity.[2] |
| TMT-Based (e.g., MP-TMT, Si-TMT) | Palladium, Ruthenium, Rhodium, Platinum, Copper | High affinity and selectivity for precious metals, often more effective than thiol-based scavengers in challenging situations.[6] | Higher cost compared to activated carbon.[5] |
| Activated Carbon | Broad spectrum of metals | Cost-effective and readily available.[1][5] | Non-specific, can lead to product loss, may not achieve very low ppm levels.[1][5][9][10] |
| Amine-Based | Ruthenium, Rhodium, Palladium | Effective for specific applications. | May be less effective for certain palladium species. |
| Isocyanide-Based | Ruthenium | Highly effective for removing ruthenium residues from metathesis reactions.[12] | May not be as effective for other metals. |
Troubleshooting Scavenger Inefficiency:
If your chosen scavenger is not performing as expected, consider the following:
-
Increase Equivalents: The number of equivalents of the scavenger relative to the metal catalyst is crucial. If initial results are poor, try increasing the equivalents.[6]
-
Optimize Reaction Time and Temperature: Scavenging efficiency can be time and temperature-dependent. Increasing the reaction time or temperature (e.g., to 40-50°C) can improve performance.[13]
-
Solvent Effects: The solvent can impact the accessibility of the metal to the scavenger. Ensure your product and the metal catalyst are soluble in the chosen solvent.
III. Crystallization for Purification
Crystallization is a powerful technique for purifying solid benzamide products and can be effective in removing metal impurities.[14][15][16][]
Question 4: I am trying to remove residual ruthenium from my benzamide product by crystallization, but the metal seems to be co-crystallizing with my product. What can I do?
Answer: Co-crystallization of metal impurities can be a challenging issue. Here are some strategies to overcome this:
-
Solvent Screening: The choice of solvent is critical in crystallization.[14] Experiment with a variety of solvents or solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the metal impurity remains in the mother liquor.
-
Anti-Solvent Addition: Consider using an anti-solvent to induce crystallization. This can sometimes alter the crystallization kinetics and prevent the incorporation of impurities.
-
Seeding: Seeding the supersaturated solution with pure crystals of your benzamide product can promote controlled crystal growth and exclude impurities.
-
Pre-treatment with a Scavenger: Before crystallization, treat the crude product with a suitable metal scavenger to reduce the initial metal concentration. This will lessen the likelihood of co-crystallization.
dot
Caption: Troubleshooting workflow for co-crystallization of metal impurities.
IV. Liquid-Liquid Extraction
Liquid-liquid extraction can be a useful, simple, and rapid technique for removing certain types of metal impurities.[18][19][20][21]
Question 5: Can I use liquid-liquid extraction to remove palladium residues from my benzamide product? What are the limitations?
Answer: Liquid-liquid extraction can be effective for removing some palladium salts, especially if they can be partitioned into an aqueous phase.[5] This is often achieved by washing the organic solution of your product with an aqueous solution containing a chelating agent.
Common Aqueous Washes for Palladium Extraction:
-
Aqueous solutions of EDTA
-
Aqueous solutions of thiourea
-
Dilute aqueous acid or base (depending on the nature of the palladium species)
Limitations of Liquid-Liquid Extraction:
-
Ineffective for Many Palladium Species: This method is often insufficient for removing all forms of palladium, particularly colloidal or less polar complexes.[5]
-
Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which can be difficult to break and result in product loss.[21]
-
Multiple Extractions Required: A single extraction is often not enough, and multiple extractions may be necessary to achieve a significant reduction in metal content.
V. Analytical Methods for Detecting Trace Metals
Accurate quantification of residual metals is essential to ensure your purification methods are effective and that your final product meets regulatory requirements.[][23][24][25][26]
Question 6: What are the best analytical techniques to quantify trace metal (e.g., Pd, Ru) content in my final benzamide product?
Answer: Several highly sensitive analytical techniques are available for the quantification of trace elemental impurities.
Recommended Analytical Methods:
| Method | Description | Advantages |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique that can detect metals at parts-per-billion (ppb) levels.[23][25] | Excellent sensitivity and can analyze a wide range of elements simultaneously.[23] |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | A robust and widely used technique for elemental analysis.[24][25] | Good sensitivity for many elements and less susceptible to certain interferences compared to ICP-MS.[24] |
| Atomic Absorption Spectroscopy (AAS) | A well-established technique for quantifying specific elements.[25] | Relatively low cost and simple to operate for single-element analysis. |
dot
Caption: General workflow for purification and analysis of benzamide products.
VI. Experimental Protocols
Protocol 1: General Procedure for Metal Removal Using a Bulk Scavenger
-
Dissolve the Crude Product: Dissolve the crude benzamide product containing the metal catalyst in a suitable organic solvent.
-
Add the Scavenger: Add the selected metal scavenger (e.g., 3-5 equivalents relative to the catalyst) to the solution.[8]
-
Agitate the Mixture: Stir the mixture at room temperature or elevated temperature for a specified period (e.g., 1-24 hours).
-
Filter: Filter the mixture to remove the solid-supported scavenger.
-
Rinse and Concentrate: Rinse the filter cake with the solvent and combine the filtrates. Concentrate the solution to obtain the purified product.
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product containing the palladium catalyst in a suitable solvent (e.g., THF, ethyl acetate).[8]
-
Add Activated Carbon: Add a carefully weighed amount of activated carbon to the solution.
-
Stir: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.[8][27]
-
Rinse and Concentrate: Rinse the filter cake with the solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content.[8]
References
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Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]
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Crystallization Method Development and Optimization. Triclinic Labs. [Link]
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Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
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Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
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Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]
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A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]
-
Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. CARBOGEN AMCIS. [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PubMed. [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review. [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]
-
A Step-by-Step Guide To Using Activated Carbon For NOx Removal. Aiche.org. [Link]
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Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]
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Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. Chemie Brunschwig. [Link]
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Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. [Link]
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Carbon filtration and activated charcoal. RSC Education. [Link]
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Removal of toxic metal ions by macroacyclic ligands via liquid-liquid extraction technique. ResearchGate. [Link]
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Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
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Apeiron's Metal Scavenging Solutions. Apeiron. [Link]
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What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. [Link]
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Activated Carbon Filtration. Water Treatment Guide. [Link]
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Household Water Treatment Techniques and Devices: Activated Carbon Filtration. CAES Field Report. [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
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A Complete Guide - How To Maximize Recovery of Precious Metals from Spent Catalyst. Codemark. [Link]
-
Case Study - Use of Functionalised Scavengers for Precious Metal Recovery. Mastermelt. [Link]
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Synthesis and characterization of benzamide metal complexes. ResearchGate. [Link]
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A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry (RSC Publishing). [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
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Technical Support Center: Handling Light-Sensitive Nitro-Aromatic Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with light-sensitive nitro-aromatic compounds. This resource provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the laboratory. Our goal is to blend established scientific principles with field-proven insights to ensure the integrity of your experiments and the safety of your work.
Frequently Asked Questions (FAQs)
Q1: What defines a nitro-aromatic compound and why are they so prevalent in research and development?
Nitro-aromatic compounds (NACs) are a class of organic molecules characterized by one or more nitro groups (–NO₂) attached to an aromatic ring.[1] This functional group is a powerful electron-withdrawing group, which significantly influences the molecule's chemical properties and reactivity.[1] Their prevalence stems from their use as key starting materials and intermediates in the synthesis of a vast array of products, including pharmaceuticals, explosives, pesticides, and dyes.[2] In drug development, the nitro group is often used to modulate a compound's biological activity, but its presence can also introduce challenges, such as toxicity and, notably, photosensitivity.[1]
Q2: What is the fundamental reason many nitro-aromatic compounds are sensitive to light?
The light sensitivity of nitro-aromatic compounds is rooted in their electronic structure. The nitro group can absorb ultraviolet (UV) or even visible light, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (an n→π* transition).[3][4] This creates a highly reactive, excited-state molecule. From this excited state, the compound can undergo several degradation pathways. A common mechanism is the intramolecular nitro-nitrite rearrangement, where the nitro group isomerizes to a nitrite group (–ONO), which can then lead to the formation of radicals and subsequent degradation products like nitrophenols or cleavage of the aromatic ring.[5][6] This photochemical reactivity is why protecting these compounds from light is critical to prevent the formation of impurities and ensure experimental reproducibility.[7]
Q3: What are the common visual or analytical signs that my nitro-aromatic sample has undergone photodegradation?
Detecting photodegradation early is crucial. Here are the most common indicators:
-
Visual Changes: The most obvious sign is a change in color. For example, a colorless or pale-yellow solution may turn a deeper yellow, orange, or brown. Solid compounds may also show surface discoloration.[7]
-
Analytical Discrepancies: In analytical techniques like HPLC, you may observe the appearance of new, unexpected peaks, a decrease in the peak area of the parent compound, or distorted peak shapes. In UV-Vis spectroscopy, you might see a shift in the maximum absorbance wavelength (λmax) or changes in the overall spectral profile.
-
Physical Changes: In some cases, you might observe a loss of solubility or the formation of a precipitate as degradation products are formed.
-
Inconsistent Results: Unexplained variability in assay results, reaction yields, or biological activity measurements between experiments can often be traced back to inconsistent light exposure during sample handling.
Troubleshooting and Experimental Guides
This section addresses specific problems you may encounter during your experiments and provides actionable solutions and protocols.
Q1: My quantitative results from HPLC analysis are inconsistent. Could light be the culprit?
Answer: Absolutely. Inconsistent quantitative results are a classic sign of analyte degradation during the experimental workflow. Nitro-aromatic compounds can degrade in solution when exposed to ambient laboratory light, especially if sample preparation is lengthy or if samples are left in clear autosampler vials for extended periods.[7][8]
The causality is direct: light exposure creates degradation products, reducing the concentration of your target analyte and introducing new compounds that can interfere with quantification. To ensure the integrity of your analysis, you must control light exposure at every step.
Caption: Workflow for conducting a basic photostability study.
Q3: My reaction yield is low and I'm seeing unexpected byproducts. Can light be affecting the reaction itself?
Answer: Yes. Light can do more than just degrade your starting material; it can actively influence the course of a chemical reaction. The energy from light absorption can provide the activation energy for unintended side reactions or generate radical species that lead to a complex mixture of byproducts. [9]This is especially true for reactions that are run over long periods or require heating, which can work synergistically with light to accelerate degradation.
Troubleshooting Steps:
-
Rule out other variables: First, ensure your reagents are pure and your reaction conditions (temperature, atmosphere, stoichiometry) are correct.
-
Run a "Dark" Reaction: The most effective diagnostic is to run the exact same reaction in parallel, but with one setup completely shielded from light. Use a flask wrapped in aluminum foil or conduct the reaction in a dark room or a blacked-out fume hood.
-
Compare the Outcomes: Use TLC or LC-MS to compare the product mixtures from the light-exposed and dark reactions. If the dark reaction gives a cleaner product profile and a higher yield of the desired product, you have confirmed that light is interfering with your synthesis.
Best Practices for Light-Protected Synthesis:
-
Glassware: Always use amber glassware for reactions involving known or suspected photosensitive compounds. If amberware is not available, wrap the entire reaction flask, condenser, and any addition funnels securely with aluminum foil. [10]* Fume Hood: If possible, work in a fume hood with the sash lowered and the light turned off. Use an external light source directed away from the apparatus if you need to check on the reaction.
-
Minimize Exposure: When taking aliquots for reaction monitoring (e.g., by TLC or LC-MS), do so quickly and protect the sample from light immediately.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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Munder, A., Köhler, K., Damm, C., & Bahnemann, D. W. (2009). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 43(5), 1409-1414. [Link]
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Chapman, O. L., Griswold, A. A., Hoganson, E., Lenz, G., & Reasoner, J. (1965). Photochemistry of unsaturated nitro-compounds. Pure and Applied Chemistry, 9(4), 585-590. [Link]
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Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533. [Link]
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Al-Suhybani, M. S., Al-Kadhi, N. S., & Al-Ahmary, K. M. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3298-3305. [Link]
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de Oliveira, R. B., & da Silva, J. B. P. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(7), 1331-1365. [Link]
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Alif, A., Boule, P., & Lemaire, J. (1990). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 50(3), 331-341. [Link]
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Sun, X., Cui, Q., Dong, W., Duan, Q., & Fei, T. (2024). Anthracene and Tetraphenylsilane-based Conjugated Porous Polymer Nanoparticles for Sensitive Detection of Nitroaromatics in Water. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 308, 123667. [Link]
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Sampedro, D., & Granucci, G. (2025). Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study. The Journal of Physical Chemistry A. [Link]
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Ju, F., & Zhang, X. (2019). Major mechanisms of toxicity of nitroaromatic compounds. Journal of Hazardous Materials, 373, 253-264. [Link]
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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EMEA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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Tang, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-753. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Khan, I., Saeed, K., & Zekker, I. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]
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Smith, J. P., & Brown, J. (2014). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 49(2), 148-161. [Link]
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Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]
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Yagci, Y., & Isci, H. (2012). Photochemistry of Nitro and Nitroso Compounds. ResearchGate. [Link]
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The University of Queensland. (2023). Chemical Storage Safety Guideline. [Link]
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Khan, I., Saeed, K., & Ali, N. (2023). A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. Molecules, 28(3), 1039. [Link]
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UNC Environment, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
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A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]
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Munder, A., Köhler, K., Damm, C., & Bahnemann, D. W. (2009). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]
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NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]
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A&A S.r.l. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
-
Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. [Video]. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide: A Deep Dive into 1H NMR Spectrum Analysis
Introduction
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of rigorous scientific inquiry. N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide is a complex molecule featuring multiple substituted aromatic systems and a key amide linkage, making its characterization a non-trivial pursuit. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a powerful and primary tool for structural elucidation. We will explore the theoretical prediction of the spectrum, detail a robust experimental protocol, and assign the spectral data with a clear rationale. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic perspective for researchers in the field.
¹H NMR Spectroscopy: The Gold Standard for Structural Mapping
¹H NMR spectroscopy provides an unparalleled view of the chemical environment of protons within a molecule. The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), integration, and multiplicity (spin-spin coupling)—collectively create a unique fingerprint of the molecular structure.[1]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (e.g., -NO₂, -C=O) decrease the electron density around a proton, "deshielding" it and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase shielding and shift signals upfield.
-
Integration: The area under a signal is proportional to the number of protons it represents. This provides a quantitative ratio of the different types of protons in the molecule.
-
Multiplicity: Spin-spin coupling, the interaction of non-equivalent protons on adjacent carbons, splits a single peak into a multiplet (e.g., doublet, triplet, quartet). The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons. The distance between the peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz).[2]
Visualizing the Target Molecule
To facilitate the discussion, the protons of this compound are systematically labeled in the diagram below.
Caption: Labeled structure of the target molecule.
Predicted ¹H NMR Spectrum: A Hypothetical Analysis
Before acquiring an experimental spectrum, predicting the expected signals is a critical exercise. This involves dissecting the molecule into its spin systems and considering the electronic influence of each substituent.
-
tert-Butyl Protons (H-a): The nine equivalent protons of the tert-butyl group are isolated from other protons, so no coupling is expected. This will result in a prominent singlet. Given its aliphatic nature, it will be the most upfield signal.[3]
-
4-Chlorobenzamide Ring Protons (H-f, H-g): This constitutes an AA'BB' spin system due to the para-substitution, which often simplifies to appear as two distinct doublets.[4] The protons H-f, being ortho to the electron-withdrawing carbonyl group, will be deshielded and appear further downfield than the H-g protons. The coupling between these adjacent protons will be a typical ortho-coupling (³J).
-
2-Nitrophenyl Ring Protons (H-c, H-d, H-e): This is a more complex ABC spin system.
-
H-c: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂), placing it in a highly deshielded environment. It will be the most downfield of the three. It is coupled only to H-d, so it should appear as a doublet with a small meta-coupling constant (⁴J).
-
H-d: This proton is coupled to both H-c (meta-coupling, ⁴J) and H-e (ortho-coupling, ³J). Therefore, it is expected to appear as a doublet of doublets (dd).
-
H-e: This proton is ortho to the amide nitrogen. It is coupled only to H-d (ortho-coupling, ³J) and will appear as a doublet.
-
-
Amide Proton (H-b): The NH proton signal is often broad due to quadrupole effects from the nitrogen atom and its chemical shift is highly dependent on solvent, temperature, and concentration. It is expected to be a broad singlet and significantly downfield due to its attachment to the electron-withdrawing carbonyl group and potential for hydrogen bonding.
Summary of Predicted Spectral Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a | ~1.4 | Singlet (s) | 9H | Aliphatic, isolated tert-butyl group.[3] |
| H-e | ~7.2 - 7.4 | Doublet (d) | 1H | Ortho to NH, coupled to H-d. |
| H-d | ~7.6 - 7.8 | Doublet of Doublets (dd) | 1H | Coupled to H-c (meta) and H-e (ortho).[5] |
| H-g | ~7.5 | Doublet (d) | 2H | Part of AA'BB' system, ortho to Cl.[6] |
| H-f | ~7.9 | Doublet (d) | 2H | Part of AA'BB' system, ortho to C=O, deshielded.[7] |
| H-c | ~8.2 | Doublet (d) | 1H | Ortho to NO₂, highly deshielded.[8] |
| H-b | ~9.5 - 10.5 | Broad Singlet (br s) | 1H | Amide proton, deshielded by C=O. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The trustworthiness of spectral data hinges on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring a publication-quality spectrum.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial. Purity is paramount, as impurities will introduce extraneous signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. However, for compounds with exchangeable protons like amides, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the N-H proton exchange, resulting in a sharper signal.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Internal Standard: The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[4]
-
Transfer: Gently swirl the vial to ensure complete dissolution. Once dissolved, transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (typically ~4 cm).
NMR Data Acquisition
The following parameters are typical for a modern NMR spectrometer (e.g., 400 MHz).
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically 0 to 12 ppm.
-
Number of Scans (NS): 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: The integral is calibrated, and the relative areas of all signals are determined.
Comparative Analysis with Alternative Techniques
While ¹H NMR is indispensable for detailed structural mapping, a comprehensive characterization often relies on a suite of analytical methods. Each technique offers complementary information.[9]
Caption: Orthogonal analytical techniques for compound characterization.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Precise proton environments, proton count ratios, through-bond connectivity (via J-coupling). | Unambiguously confirms the arrangement of substituents on both aromatic rings and the overall molecular structure. | Not ideal for purity assessment of non-proton-containing impurities. Can be less sensitive than MS. |
| HPLC | Purity of the sample, retention time for identification, quantification. | Excellent for determining the purity of the synthesized batch and separating it from starting materials or by-products.[10][11] | Provides no detailed structural information about the molecule or any impurities, only their presence and relative amounts. |
| Mass Spec. (MS) | Molecular weight, fragmentation patterns, elemental composition (with HRMS). | Confirms the molecular weight, providing strong evidence that the target molecule was formed. Fragmentation can support the proposed structure.[12] | Cannot distinguish between isomers. Provides limited information on the specific connectivity of atoms. |
| FTIR | Presence of specific functional groups based on vibrational frequencies. | Quickly confirms the presence of key functional groups: amide N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and N-O stretches from the nitro group (~1530 and 1350 cm⁻¹).[13] | Provides a "checklist" of functional groups but gives no information on how they are connected. The "fingerprint region" is complex and often difficult to interpret fully.[14][15] |
Workflow for Structural Elucidation
The logical flow from sample to confirmed structure involves a multi-step process where NMR data is central.
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Nitro-Benzamides
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical challenge. Chloro-nitro-benzamides, a class of molecules with significant applications in pharmaceuticals and agrochemicals, often present as various isomers with distinct biological activities and impurity profiles. This guide provides an in-depth comparison of their mass spectrometry fragmentation patterns, offering a robust methodology for their differentiation and structural elucidation. By understanding the underlying principles of fragmentation, researchers can leverage mass spectrometry to its full potential.
The Critical Role of Fragmentation Analysis
The structural similarity of chloro-nitro-benzamide isomers often leads to overlapping chromatographic peaks, making their individual identification challenging.[1][2] Mass spectrometry, particularly with electron ionization (EI), provides a highly reproducible fragmentation pattern that serves as a "molecular fingerprint," enabling the differentiation of even closely related isomers.[3] Understanding these fragmentation pathways is not merely an academic exercise; it is fundamental for impurity profiling, metabolism studies, and quality control in drug development.
The position of the chloro and nitro substituents on the benzamide ring significantly influences the fragmentation pathways due to electronic and steric effects.[4][5] This guide will dissect these influences, providing a logical framework for predicting and interpreting the mass spectra of various chloro-nitro-benzamide isomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A robust and reproducible analytical method is paramount for obtaining high-quality mass spectra.[6] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like chloro-nitro-benzamides.[7][8]
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh 1 mg of the chloro-nitro-benzamide sample.
-
Dissolve the sample in 1 mL of a suitable GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Filter the solutions using a 0.22 µm syringe filter into GC vials.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
-
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temp: 100 °C, hold for 1 min |
| Ramp: 15 °C/min to 300 °C, hold for 5 min | |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Speed | 1562 u/s |
Workflow Diagram
Comparative Fragmentation Patterns
The fragmentation of chloro-nitro-benzamides under electron ionization is primarily driven by the stability of the resulting fragment ions and is influenced by the interplay of the chloro, nitro, and amide functional groups.
Common Fragmentation Pathways
Several fragmentation pathways are common to most chloro-nitro-benzamide isomers:
-
Loss of the Amide Group: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the formation of a benzoyl cation derivative.
-
Loss of Nitro Group Constituents: Nitroaromatic compounds characteristically lose NO (30 u) and NO2 (46 u).[3]
-
Loss of Chlorine: Cleavage of the C-Cl bond can occur.
-
Formation of the Benzoyl Cation: A prominent peak at m/z 105 is often observed, corresponding to the benzoyl cation, particularly in benzamide derivatives.[9]
Influence of Substituent Position: The "Ortho Effect"
The relative positions of the substituents can lead to unique fragmentation pathways, often referred to as "ortho effects."[10] For example, a nitro group ortho to the benzamide moiety can interact with the amide protons, leading to characteristic neutral losses, such as the loss of a hydroxyl radical (OH).
Isomer-Specific Fragmentation
Let's consider three hypothetical isomers to illustrate the differences in fragmentation patterns:
-
Isomer A: 2-Chloro-3-nitro-benzamide
-
Isomer B: 4-Chloro-3-nitro-benzamide
-
Isomer C: 5-Chloro-2-nitro-benzamide
Table 1: Predicted Key Fragment Ions for Chloro-Nitro-Benzamide Isomers
| m/z | Proposed Fragment | Isomer A Abundance | Isomer B Abundance | Isomer C Abundance | Rationale for Abundance Differences |
| 200/202 | [M]+• | Low | Moderate | Moderate | Molecular ion stability varies. |
| 183/185 | [M-OH]+• | High | Low | High | Prominent in isomers with ortho-nitro group due to interaction with amide hydrogens. |
| 170/172 | [M-NO]+ | Moderate | Moderate | Moderate | Common loss from nitroaromatics. |
| 154/156 | [M-NO2]+ | Moderate | High | Moderate | A major fragmentation pathway for nitroaromatics. |
| 139/141 | [M-CONH2-Cl]+ | Low | Low | Low | Represents the chlorophenyl cation. |
| 126 | [M-Cl-NO2]+ | Low | Moderate | Low | Formation depends on the stability of the resulting ion. |
| 105 | [C6H5CO]+ | Low | Low | Low | Less likely due to the presence of electron-withdrawing groups. |
Fragmentation Pathway Diagrams
Isomer A: 2-Chloro-3-nitro-benzamide
Isomer B: 4-Chloro-3-nitro-benzamide
Isomer C: 5-Chloro-2-nitro-benzamide
Discussion and Practical Implications
The comparative analysis of the fragmentation patterns reveals that the position of the chloro and nitro groups provides a reliable basis for isomer differentiation. The "ortho effect," leading to the loss of a hydroxyl radical from isomers with a nitro group ortho to the amide, is a particularly powerful diagnostic tool.
For researchers in drug development, these differences are crucial for:
-
Impurity Identification: Differentiating between a benign isomeric impurity and a potentially toxic one.
-
Metabolite Structural Elucidation: Determining the position of metabolic modifications on the parent drug molecule.
-
Quality Control: Ensuring the correct isomer is present in the final product.
By coupling high-resolution mass spectrometry with a thorough understanding of these fragmentation principles, scientists can achieve confident structural assignments. Tandem mass spectrometry (MS/MS) experiments can further confirm these fragmentation pathways by isolating a specific precursor ion and analyzing its product ions.[11]
Conclusion
The mass spectrometry fragmentation patterns of chloro-nitro-benzamides are rich with structural information. While common losses from the nitro and amide groups are observed across isomers, the relative positions of these substituents give rise to unique and diagnostic fragmentation pathways. The "ortho effect" is a prime example of how substituent placement can be leveraged for unambiguous isomer identification. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently analyze and characterize this important class of compounds.
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Weizmann Institute of Science. (1992). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 27(6), 689-694. [Link]
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National Institute of Standards and Technology. Benzamide. NIST WebBook. [Link]
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PubMed. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. [Link]
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Royal Society of Chemistry. (2014). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods. [Link]
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ResearchGate. (2010). Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom. [Link]
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ResearchGate. (2020). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. [Link]
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ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. [Link]
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Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]
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FTIR characteristic peaks for amide and nitro groups in benzamides
This guide provides a technical, comparative analysis of the FTIR spectral characteristics of amide and nitro groups within benzamide scaffolds. It is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation.
Executive Summary
In drug development, benzamides (e.g., Metoclopramide, Procainamide derivatives) represent a critical pharmacophore. Their infrared spectra are dominated by the interplay between the amide functionality and the aromatic ring. When a nitro group is introduced, it acts as both a strong spectroscopic marker and an electronic modulator. This guide compares the vibrational signatures of these groups, highlighting how conjugation, substitution patterns (ortho/meta/para), and sampling techniques (ATR vs. KBr) alter peak positions.
Vibrational Mechanics & Characteristic Peaks[1][2]
The Amide "Tug-of-War"
The position of the Amide I band (C=O stretch) is a direct readout of the electronic environment.
-
Aliphatic Amides: The lone pair on nitrogen donates into the carbonyl, lowering the C=O bond order (resonance).
-
Benzamides: The aromatic ring competes for the nitrogen's lone pair and conjugates with the carbonyl.
-
Result: The phenyl ring generally acts as an electron sink relative to an alkyl group, but the extended
-system often lowers the energy of the transition, shifting the Amide I band to lower wavenumbers (~1660 cm⁻¹) compared to non-conjugated amides (~1680 cm⁻¹).
-
The Nitro "Beacon"
The nitro group (
Comparative Data Table
The following table contrasts the characteristic peaks of a standard benzamide against its nitro-substituted counterparts and aliphatic controls.
| Functional Group | Vibrational Mode | Aliphatic Amide (Ref) | Benzamide (Unsubstituted) | p-Nitrobenzamide | o-Nitrobenzamide |
| Amide I | C=O[1][2][3] Stretch | 1680–1670 cm⁻¹ | 1660–1655 cm⁻¹ | 1665–1660 cm⁻¹ | 1680–1675 cm⁻¹ |
| Amide II | N-H Bend / C-N Stretch | 1620–1600 cm⁻¹ | 1620–1600 cm⁻¹ | 1600–1590 cm⁻¹ | Often Obscured |
| Amide III | C-N Stretch / N-H Bend | 1420–1400 cm⁻¹ | 1400–1390 cm⁻¹ | 1390–1380 cm⁻¹ | 1380–1370 cm⁻¹ |
| Nitro (Asym) | N-O Stretch (Asym) | N/A | N/A | 1530–1520 cm⁻¹ | 1540–1530 cm⁻¹ |
| Nitro (Sym) | N-O Stretch (Sym) | N/A | N/A | 1350–1340 cm⁻¹ | 1360–1350 cm⁻¹ |
| N-H Stretch | Sym/Asym Stretch | ~3350 / 3180 cm⁻¹ | ~3360 / 3190 cm⁻¹ | ~3350 / 3180 cm⁻¹ | Shifted (H-bond) |
Critical Insight - The Ortho Effect: Note the significant shift in o-nitrobenzamide. Steric hindrance between the ortho-nitro group and the amide carbonyl forces the amide group out of planarity with the benzene ring. This breaks the conjugation, causing the C=O stretch to revert to a higher frequency (~1680 cm⁻¹), similar to an aliphatic amide.
Detailed Spectral Analysis
The Amide I Band (1680–1630 cm⁻¹)
This is the most sensitive probe. In p-nitrobenzamide, the nitro group (a strong Electron Withdrawing Group, EWG) pulls electron density from the ring. Paradoxically, this can slightly raise the C=O frequency compared to unsubstituted benzamide by reducing the ring's ability to donate electrons into the carbonyl system, thereby increasing the double-bond character of the C=O.
The Nitro Group Signatures
-
Asymmetric Stretch (1550–1500 cm⁻¹): Usually the strongest band in the spectrum after the carbonyl. In conjugated aromatic systems, this shifts to lower frequencies compared to aliphatic nitro compounds.
-
Symmetric Stretch (1360–1290 cm⁻¹): A sharp, medium-to-strong intensity band.
-
Differentiation: The presence of both bands is required to confirm a nitro group. A single band in the 1500 region could be an aromatic C=C stretch.
Positional Isomerism (Fingerprint Region)
To distinguish between ortho-, meta-, and para- isomers, look at the C-H Out-of-Plane (OOP) bending vibrations (600–900 cm⁻¹):
-
Para-substituted: Single strong band ~850–800 cm⁻¹.
-
Meta-substituted: Two bands ~780 cm⁻¹ and ~690 cm⁻¹.
-
Ortho-substituted: Single strong band ~750 cm⁻¹.
Visualization of Logic & Workflow
Diagram 1: Vibrational Mode Identification Logic
This diagram illustrates the decision process for assigning peaks in a nitrobenzamide spectrum.
Caption: Logical flow for identifying nitrobenzamide isomers based on hierarchical spectral feature analysis.
Experimental Protocol: KBr vs. ATR
For research-grade publication data, the choice of sampling technique is critical.
Method A: KBr Pellet (The Gold Standard)
Best for: High-resolution structural analysis, resolving Amide I/II overlaps, and library matching.
-
Preparation: Mix 1–2 mg of sample with ~200 mg of spectral-grade KBr (dried).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (prevents scattering/Christiansen effect).
-
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.
-
Validation: Ensure the baseline at 4000 cm⁻¹ is >80% transmittance. A sloping baseline indicates poor particle size distribution.
Method B: ATR (Attenuated Total Reflection) (The Rapid Screen)
Best for: Routine ID, quality control, and hygroscopic samples.
-
Setup: Use a Diamond or ZnSe crystal. Ensure the crystal is clean (check background scan).
-
Application: Place solid sample to cover the crystal active area.
-
Pressure: Apply high pressure using the clamp to ensure intimate contact.
-
Correction: Crucial Step. ATR spectra exhibit wavelength-dependent penetration depth. Peaks at lower wavenumbers appear more intense than in transmission. Apply an "ATR Correction" algorithm in your software if comparing to KBr literature data.
Diagram 2: Experimental Workflow & Troubleshooting
Caption: Decision tree for sampling method selection with integrated troubleshooting loops.
References
-
NIST Mass Spectrometry Data Center. Benzamide, 4-nitro- Infrared Spectrum. National Institute of Standards and Technology (NIST).[4] [Link]
-
Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 2020. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. OrgChemBoulder. [Link]
-
Specac Application Note. Should I be using KBr pellets in FTIR Spectroscopy? Specac Ltd. [Link]
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A Comparative Guide to Benzamide and Sulfonamide Scaffolds for P2X7 Receptor Antagonism
This guide provides an in-depth comparison of two prominent chemical scaffolds, benzamides and sulfonamides, in the context of designing and developing antagonists for the P2X7 receptor (P2X7R). Intended for researchers in pharmacology and medicinal chemistry, this document synthesizes experimental data and established structure-activity relationships (SAR) to inform rational drug design strategies targeting this key player in inflammation and neurobiology.
The P2X7 Receptor: A Critical Target in Inflammation and Beyond
The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells like microglia and macrophages.[1][2] Activation of P2X7R by high concentrations of extracellular ATP—a hallmark of cellular stress and damage—initiates a cascade of downstream events.[1][3] This includes rapid ion flux (Ca²⁺ and Na⁺ influx, K⁺ efflux), and with prolonged stimulation, the formation of a large, non-selective pore.[4][5][6]
Crucially, P2X7R activation is a key trigger for the assembly of the NLRP3 inflammasome, leading to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][7][8] This positions the P2X7R as a gatekeeper of inflammation, making it a highly attractive therapeutic target for a multitude of pathologies, including chronic inflammatory diseases, neuropathic pain, neurodegenerative disorders, and certain cancers.[1][8][9] The development of potent and selective P2X7R antagonists is therefore an area of intense research.[10]
P2X7R Signaling Cascade
The activation of P2X7R by extracellular ATP triggers a complex signaling network. The initial ion flux activates various intracellular kinases and phospholipases, while the subsequent inflammasome activation leads to a robust inflammatory response.
Caption: P2X7R activation pathway.
The Benzamide Scaffold: A Well-Established Pharmacophore
The benzamide moiety is a cornerstone in P2X7R antagonist design. Structure-activity relationship (SAR) studies have consistently shown that a specific conformation, often involving a twist in the benzamide group, is crucial for potent antagonism.[11] This is typically achieved by placing a substituent, like a chlorine atom, at the ortho-position of the phenyl ring.[11]
Key Chemical Features and SAR Insights
-
Twisted Conformation: The ortho-substituent forces the amide plane out of alignment with the phenyl ring, a necessary orientation for fitting into the allosteric binding site.
-
Lipophilic Tail: A lipophilic group attached to the amide nitrogen is essential for high-affinity binding. This is often an adamantane cage or a substituted phenyl ring.
-
Heteroaryl Moiety: Many potent benzamide antagonists incorporate a heteroaromatic ring system, which can engage in additional interactions within the binding pocket.
While benzamide-based antagonists can achieve high potency, early examples were often plagued by high lipophilicity, leading to poor aqueous solubility and metabolic instability.[11] Significant medicinal chemistry efforts have focused on optimizing these properties to produce viable clinical candidates.[12]
The Sulfonamide Scaffold: A Versatile Alternative
The sulfonamide group has emerged as another highly effective scaffold for developing P2X7R inhibitors.[13][14] This functional group is a common feature in a wide range of FDA-approved drugs due to its favorable chemical properties and ability to form key hydrogen bonds.[15][16]
Key Chemical Features and SAR Insights
-
Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), allowing for strong and specific interactions with receptor residues.
-
Structural Diversity: The sulfonamide core can be readily linked to a wide variety of (hetero)aryl groups, enabling extensive exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[14][17]
-
Improved Physicochemical Properties: Compared to some of the highly lipophilic early benzamides, sulfonamide-based antagonists can often be designed with more balanced properties, potentially leading to better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Recent studies have identified novel sulfonamide derivatives with nanomolar potency against the P2X7R, demonstrating their significant potential in this therapeutic area.[13]
Head-to-Head Comparison: Benzamide vs. Sulfonamide
To provide a clear comparison, we can evaluate representative compounds from each class. A-804598 is a well-characterized, potent benzamide-based antagonist, while JNJ-54175446 is a prominent example of a brain-penetrant antagonist from the sulfonamide family that has been investigated in clinical trials.[18][19][20][21]
| Feature | Benzamide Scaffold (e.g., A-804598) | Sulfonamide Scaffold (e.g., JNJ-54175446) | Field-Proven Insight |
| Binding Site | Allosteric, inter-subunit pocket | Allosteric, inter-subunit pocket | Both scaffolds target the same well-defined allosteric site, distinct from the ATP binding (orthosteric) site, allowing for non-competitive antagonism.[13][22] |
| Potency | High, often in the low nanomolar range. A-804598 has IC50 values of 9-11 nM for human, rat, and mouse P2X7R.[18][23][24] | High, often in the low nanomolar range. JNJ-54175446 has pIC50 values of 8.46 (human) and 8.81 (rat).[25] | Both scaffolds are capable of producing highly potent antagonists. The choice between them often depends on other factors like selectivity and pharmacokinetics. |
| Selectivity | Generally high against other P2X and P2Y receptors. A-804598 shows IC50 > 5-10 µM for a wide array of other receptors and channels.[24][26] | Generally high. JNJ-54175446 is a selective P2X7R antagonist.[25][27] | High selectivity is achievable with both scaffolds, which is critical to minimize off-target effects. |
| CNS Penetrance | Can be optimized for CNS penetration. A-804598 is known to be CNS penetrant.[18] | Can be optimized for CNS penetration. JNJ-54175446 is a brain-penetrant antagonist developed for neuropsychiatric disorders.[19][25][28] | The inherent properties of the scaffold do not preclude CNS penetration. It is the overall molecular properties (LogP, TPSA, etc.) that dictate blood-brain barrier permeability. |
| ADME Profile | Early examples suffered from poor metabolic stability and solubility.[11] Optimization is required. | Can offer more favorable physicochemical properties, but optimization is still crucial. JNJ-54175446 was advanced to clinical development after improvements in metabolic stability.[21] | Sulfonamides may offer a more straightforward path to favorable ADME properties, but extensive SAR is required for both classes to achieve a drug-like profile. |
| Chemical Tractability | Well-understood chemistry, but synthesis of complex lipophilic groups (e.g., adamantane) can be challenging. | Highly versatile and well-established synthetic routes.[15] Amenable to parallel synthesis and library generation.[12] | The synthetic versatility of the sulfonamide scaffold can accelerate the lead optimization process. |
Experimental Validation: A Workflow for Antagonist Characterization
The robust characterization of novel P2X7R antagonists requires a multi-tiered assay approach. The causality behind this workflow is to first identify potent binders with a high-throughput primary screen, then confirm their mechanism of action and functional inhibition with more detailed secondary assays.
Caption: A typical workflow for P2X7R antagonist validation.
Protocol: High-Throughput Calcium Influx Assay
This protocol describes a standard method for the primary screening of P2X7R antagonists using a fluorescence-based calcium influx assay, often performed on a FLIPR (Fluorometric Imaging Plate Reader) system. This method is self-validating through the use of positive (agonist) and negative (known antagonist) controls.
Objective: To determine the potency (IC50) of test compounds by measuring their ability to inhibit agonist-induced calcium influx in cells stably expressing the human P2X7R.
Materials:
-
HEK293 cells stably transfected with human P2X7R.
-
Assay Buffer: Low Divalent Cation Buffer (e.g., 145 mM NaCl, 5 mM KCl, 10 mM HEPES, 5 mM D-glucose, 0.3 mM CaCl2, pH 7.4). Rationale: Reducing extracellular divalent cations potentiates P2X7R activation, enhancing the assay window.[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[29]
-
P2X7R Agonist: BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). Rationale: BzATP is a more potent and selective agonist for P2X7R than ATP.[8]
-
Reference Antagonist: A-438079 or another well-characterized antagonist.
-
384-well black, clear-bottom assay plates.
Methodology:
-
Cell Plating: Seed HEK293-hP2X7R cells into 384-well plates at a density of 15,000-20,000 cells/well and incubate overnight at 37°C, 5% CO2.[29]
-
Dye Loading: The next day, remove the growth medium and add the calcium indicator dye solution (e.g., Fluo-8 AM in Assay Buffer). Incubate for 1 hour at 37°C in the dark.[29] Rationale: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent dye inside the cell.[30]
-
Compound Addition: Transfer the plate to the FLIPR instrument. Add test compounds at various concentrations (typically a 10-point dose-response curve) and the reference antagonist to respective wells. Incubate for a period (e.g., 5-15 minutes) to allow for receptor binding.[29]
-
Agonist Stimulation & Measurement: Add a solution of BzATP at a concentration that elicits ~80% of the maximal response (EC80). Immediately begin measuring the fluorescence intensity kinetically over 3-5 minutes.[29]
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the percent inhibition for each compound concentration relative to the control wells (agonist only vs. agonist + reference antagonist). Fit the data to a four-parameter logistic equation to determine the IC50 value for each test compound.
Conclusion and Future Outlook
Both benzamide and sulfonamide scaffolds have proven to be highly fruitful starting points for the discovery of potent and selective P2X7R antagonists.
-
The benzamide scaffold is well-established, with a deep body of SAR literature. The primary challenge often lies in overcoming inherent liabilities related to high lipophilicity and poor metabolic stability that characterized early examples.
-
The sulfonamide scaffold offers significant synthetic versatility and the potential for more favorable physicochemical properties. It represents a highly promising avenue for developing next-generation P2X7R inhibitors with improved drug-like qualities.
Ultimately, the choice of scaffold is secondary to a comprehensive lead optimization strategy. Success hinges on balancing high on-target potency with selectivity, CNS penetrance (if required), and a favorable ADME/PK profile. While numerous P2X7R antagonists have been developed, none have yet achieved clinical approval, highlighting the challenges in translating preclinical efficacy to clinical success.[10] Continued innovation in medicinal chemistry, leveraging the strengths of diverse scaffolds like benzamides and sulfonamides, will be crucial in finally unlocking the full therapeutic potential of targeting the P2X7 receptor.
References
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Donnelly-Roberts DL, et al. [3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors. Neuropharmacology. 2009 Jan;56(1):223-9. [Link]
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Diagram of P2X7R involved in signaling pathways. ResearchGate. [Link]
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Antidepressant Trial With P2X7 Antagonist JNJ-54175446. ClinicalTrials.gov. [Link]
-
Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor. MDPI. [Link]
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JNJ-54175446: A P2X7 Ion-Channel Antagonist for Neuroinflammation in Depression. Drug Hunter. [Link]
-
Intracellular signaling pathways triggered by P2X7 receptor activity. ResearchGate. [Link]
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JNJ-54175446. Wikipedia. [Link]
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P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses. PubMed. [Link]
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Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. PMC. [Link]
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Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. JoVE. [Link]
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Synthesis of Sulfonamide Tethered (Hetero)aryl ethylidenes as Potential Inhibitors of P2X Receptors: A Promising Way for the Treatment of Pain and Inflammation. PMC. [Link]
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P2X7 receptors exhibit at least three modes of allosteric antagonism. PMC. [Link]
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Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain. MDPI. [Link]
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Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. PMC. [Link]
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P2X7 receptor inhibition prevents atrial fibrillation in rodent models of depression. EP Europace. [Link]
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Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. University of Bari Aldo Moro. [Link]
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Synthesis of Sulfonamide Tethered (Hetero)aryl ethylidenes as Potential Inhibitors of P2X Receptors: A Promising Way for the Treatment of Pain and Inflammation. ResearchGate. [Link]
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Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. PubMed. [Link]
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Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Chemical Information and Modeling. [Link]
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Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. PubMed. [Link]
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P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease. American Heart Association Journals. [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]
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CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
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Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. PubMed. [Link]
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Antagonists of the P2X 7 Receptor. From Lead Identification to Drug Development. ResearchGate. [Link]
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Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers. [Link]
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Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. PMC. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Jivisa. [Link]
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4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists. ACS Publications. [Link]
-
Discovery, synthesis and SAR of azinyl- and azolylbenzamides antagonists of the P2X₇ receptor. PubMed. [Link]
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Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. Frontiers. [Link]
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Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. ResearchGate. [Link]
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Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Current Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Reference Standards for Substituted Benzamide Analysis
Substituted benzamides represent a cornerstone class of molecules in modern pharmacology, with applications ranging from antiemetics and antipsychotics to novel targeted cancer therapies.[1][2][3] For researchers, scientists, and drug development professionals, the accurate quantification and characterization of these compounds are paramount. The reliability of this analytical data is fundamentally anchored to the quality and appropriateness of the reference standards used.
This guide provides an in-depth comparison of reference standards for substituted benzamide analysis. Moving beyond a simple listing of products, we will explore the causality behind experimental choices, compare the performance of key analytical techniques with supporting data, and provide validated, step-by-step protocols that ensure scientific integrity.
Part 1: The Foundation of Accuracy - Selecting the Right Reference Standard
The term "reference standard" is not monolithic. It encompasses various grades of material, each with a specific role, level of certification, and impact on data validity. The choice is not merely about sourcing a chemical; it's about selecting the appropriate level of analytical certainty for the task at hand.
Types of Reference Standards: A Comparative Overview
-
Primary Pharmacopeial Standards: These are the highest authority standards, established by national or international pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). They are rigorously characterized and are primarily used to calibrate and validate secondary standards.
-
Certified Reference Materials (CRMs): Produced by accredited bodies under ISO 17034 and characterized in ISO/IEC 17025 compliant laboratories, CRMs offer the highest level of accuracy and traceability to the International System of Units (SI).[4] Each CRM is accompanied by a comprehensive Certificate of Analysis (CoA) detailing its certified property values and associated uncertainty. They are essential for method validation, instrument calibration, and as a definitive benchmark for purity assessment.
-
Secondary Standards (Working Standards): These are standards established by comparison with a primary reference standard.[5] They are a cost-effective solution for routine quality control, system suitability tests, and daily analytical work where direct traceability to a primary standard is established in-house.
-
Analytical Standards: This is a broad category for high-purity substances intended for general laboratory use.[6] While they are characterized for purity, they typically lack the formal certification and metrological traceability of a CRM.[6][7]
Table 1: Comparison of Reference Standard Grades
| Feature | Primary Standard (Pharmacopeial) | Certified Reference Material (CRM) | Secondary Standard (Working Standard) | Analytical Standard |
| Purity | Highest possible, extensively characterized | Certified value with uncertainty | High purity, qualified against primary std. | High purity, but may lack full certification |
| Certification | Pharmacopeial monograph | ISO 17034 & ISO/IEC 17025 | Certificate of Qualification traceable to Primary | Certificate of Analysis (CoA) |
| Traceability | Definitive standard | SI Units and/or Primary Standards | Primary Standards[5] | Batch-specific characterization |
| Cost | Very High | High | Moderate | Low to Moderate |
| Typical Application | Calibration of secondary standards; definitive method validation | Critical method validation; instrument calibration; purity assignment | Routine QC; system suitability tests | R&D; method development; qualitative analysis |
Part 2: Core Analytical Techniques & Protocols
The choice of analytical technique is dictated by the physicochemical properties of the specific substituted benzamide, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the predominant technique for analyzing the majority of substituted benzamides due to its applicability to a wide range of polarities and its operation at ambient temperatures, which prevents the degradation of thermally labile compounds.[8][9]
This protocol describes a robust, validated method for assessing the purity of a moderately polar substituted benzamide.
-
Causality:
-
Column: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar to nonpolar compounds.[8]
-
Mobile Phase: A mixture of water and acetonitrile allows for the elution of a wide range of compounds. The addition of 0.1% formic acid serves a dual purpose: it protonates residual silanols on the silica backbone to reduce peak tailing and acidifies the mobile phase to ensure acidic and neutral compounds are in a single, un-ionized form for consistent retention.[8]
-
Gradient Elution: A gradient (increasing the percentage of organic solvent over time) is employed to ensure that both more polar impurities eluting early and more nonpolar impurities eluting late are resolved with good peak shape within a reasonable runtime.[9]
-
Detection: UV detection at 254 nm is a common choice for aromatic compounds like benzamides, offering good sensitivity.[8]
-
-
Experimental Protocol:
-
System Preparation: Set up an HPLC system with a UV-Vis Detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-10 min: 30% B to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: 95% B to 30% B
-
13-18 min: Equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard and the test sample in acetonitrile to a final concentration of 0.5 mg/mL.
-
Caption: HPLC-UV analytical workflow for benzamide purity assessment.
Gas Chromatography (GC): For Volatile Analytes
GC is the method of choice for substituted benzamides that are volatile and thermally stable. However, many benzamides contain polar functional groups (-NH, -OH) that make them unsuitable for direct GC analysis.
Derivatization is a chemical reaction that modifies the analyte to make it more amenable to GC analysis.[10] For benzamides, trimethylsilylation is common. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on nitrogen and oxygen atoms with a nonpolar trimethylsilyl (TMS) group. This transformation increases volatility, improves thermal stability, and enhances chromatographic peak shape.[10][11]
This protocol is suitable for identifying and quantifying volatile or derivatized benzamides, providing both chromatographic separation and mass-based identification.
-
Causality:
-
Derivatization: BSTFA is used to block polar N-H bonds, making the molecule volatile enough for GC.[10]
-
Column: A DB-5 or similar low-polarity column (5% phenyl-methylpolysiloxane) is a robust general-purpose column that separates compounds primarily based on their boiling points, making it ideal for a wide range of derivatized compounds.
-
MS Detection: Mass spectrometry provides high specificity and structural information. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries (like NIST) for confident identification.[12]
-
-
Experimental Protocol:
-
Derivatization:
-
Place ~1 mg of the sample in a 2 mL autosampler vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
-
-
GC-MS System: Standard GC with a Mass Spectrometer detector.
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector: Splitless mode, 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230°C.
-
-
Caption: GC-MS analytical workflow including a derivatization step.
Table 2: Comparison of Analytical Techniques for Substituted Benzamide Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate to Good | Good to Excellent | Excellent |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range) | Superior (pg/mL range) |
| Sample Throughput | High | Moderate | Moderate |
| Cost (Instrument) | Low | Moderate | High |
| Derivatization Req. | No | Often Required[10] | No |
| Primary Use | Purity, Assay (QC) | Volatile Impurities, ID | Trace-level quantification, Metabolite ID |
Part 3: Ensuring Reliability - Method Validation & Stress Testing
An analytical method is only as reliable as its validation. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[13] For regulatory submissions, adherence to ICH Q2(R2) guidelines is mandatory.[13][14]
Forced Degradation (Stress Testing)
A critical component of validation is the forced degradation study.[15] Its purpose is to intentionally stress the drug substance to produce degradation products.[16] This helps to:
-
Understand potential degradation pathways.[16]
-
Demonstrate that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products and any process impurities.[15][17]
-
Generate samples for the isolation and characterization of significant degradants.
Common stress conditions include acid/base hydrolysis, oxidation (e.g., with H₂O₂), heat, and exposure to light (photolysis).[16][17]
Caption: Workflow for a forced degradation (stress testing) study.
Table 3: Example Validation Data for a Benzamide HPLC Method
| Validation Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50-150% of nominal conc. | Met |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD | Report | 0.01 µg/mL |
| LOQ | Report | 0.03 µg/mL |
| Specificity | No interference at analyte RT | Met (per forced degradation) |
Note: These values are illustrative. Acceptance criteria should be defined based on the specific application.[14][18]
Part 4: Practical Application - Purity Assessment of a Synthesized Benzamide
Case Study: A new batch of "Substituted Benzamide X" has been synthesized. Its purity and identity must be confirmed against a Certified Reference Material (CRM) before it can be used in further studies.
-
Objective: To compare Synth-Batch A of "Substituted Benzamide X" with Commercial-Std A (a CRM).
-
Methodology: The HPLC-UV and Mass Spectrometry protocols detailed in Part 2 are used. ¹H NMR is used for orthogonal identity confirmation.
Results:
-
HPLC Purity: The chromatogram of Synth-Batch A shows a main peak at the same retention time as the CRM. However, two minor impurity peaks are observed that are not present in the CRM chromatogram.
-
Identity Confirmation (MS): High-resolution mass spectrometry confirms that the molecular weight of the main peak in Synth-Batch A corresponds to the target molecule.[8]
-
Structural Confirmation (NMR): The ¹H NMR spectrum of Synth-Batch A is consistent with the expected structure of "Substituted Benzamide X" and matches the spectrum of the CRM.[8]
Table 4: Comparative Analysis of Synthesized vs. CRM Benzamide
| Parameter | Synth-Batch A | Commercial-Std A (CRM) | Conclusion |
| HPLC Purity (% Area) | 98.7% | 99.9% | Synth-Batch A meets preliminary purity specs but contains minor impurities. |
| Calculated Mass [M+H]⁺ | 333.0726 | 333.0726 | N/A |
| Observed Mass [M+H]⁺ | 333.0721 | 333.0729 | Both are within acceptable mass error, confirming molecular formula. |
| Mass Error (ppm) | -1.5 | +0.9 | Identity confirmed. |
| ¹H NMR | Consistent with structure | Consistent with structure | Structure confirmed. |
Conclusion
The rigorous analysis of substituted benzamides is a multi-faceted process where every choice has a consequence. This guide has demonstrated that:
-
Reference Standard Selection is Critical: The choice between a primary standard, CRM, secondary standard, or analytical standard must be a deliberate one, aligned with the analytical objective, from routine QC to regulatory filing.
-
Technique Must Match the Analyte: HPLC is the default for most benzamides, while GC (often with derivatization) is reserved for more volatile analogues. Mass spectrometry provides the ultimate confirmation of identity.
-
Validation is Non-Negotiable: A well-developed analytical method is incomplete without rigorous validation, including forced degradation studies, to prove it is accurate, reproducible, and fit for purpose.
By integrating these principles, researchers can ensure the integrity of their data, accelerate drug development timelines, and maintain the highest standards of scientific and regulatory compliance.
References
- Gas chromatographic retention indices for the N-methyl-N-substituted benzamides on capillary columns.
- Forced degradation study on valbenazine and application of validated stability-indicating HPLC method | Journal for ReAttach Therapy and Developmental Diversities.
- A Comparative Guide to Validating the Purity of Synthetic Benzamide, 2,2'-dithiobis[N-methyl-] - Benchchem.
- Benzamide - CRM LABSTANDARD.
- Benzamide - the NIST WebBook - National Institute of Standards and Technology.
- Inter-laboratory Validation of Analytical Methods for Benzamide, N,N,4-trimethyl- Quantific
- Forced Degradation Studies: Regulatory Considerations and Implement
- Benzamide - CRM LABSTANDARD.
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed.
- Certified Reference M
- Analytical Method Validation Parameters: An Upd
- Certified Reference Materials and Standards - Fisher Scientific.
- (PDF)
-
Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate.
- Benzamide | W
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC - Academia.edu.
- Studies on the Mechanism of Action of Substituted Benzamide Drugs - PubMed.
- The Use of Derivatization Reagents for Gas Chrom
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google P
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
- Analytix 1/2015 - Pharmaceutical Secondary Standards - Sigma-Aldrich.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
- Headspace gas chromatography based methodology for the analysis of aromatic substituted qu
- Controlled Substances & Illicit Drug Standards - Sigma-Aldrich.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzamide – CRM LABSTANDARD [crmlabstandard.com]
- 7. Benzamide – CRM LABSTANDARD [crmlabstandard.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. Headspace gas chromatography based methodology for the analysis of aromatic substituted quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzamide [webbook.nist.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. jrtdd.com [jrtdd.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide
[1][2]
Executive Summary & Immediate Directive
Do not dispose of N-(4-tert-butyl-2-nitrophenyl)-4-chlorobenzamide in general trash, biohazard bags, or non-halogenated solvent streams. [1]
This compound contains both a chlorine substituent and a nitro group . It must be classified and segregated as Halogenated Organic Waste . Improper incineration of this molecule in standard non-halogenated streams can result in the formation of dioxins and corrosive hydrochloric acid gas. The nitro group introduces potential thermal instability, requiring specific handling during waste consolidation.[1]
Core Action: Label all waste containers explicitly as "High Hazard: Halogenated Nitro-Aromatic."
Chemical Profile & Hazard Assessment
To ensure safety, we must understand the "Why" behind the disposal protocol. This molecule is not a generic organic solid; its functional groups dictate its waste stream.
| Feature | Structural Component | Disposal Implication |
| Halogenation | 4-Chloro substituent | Mandatory Segregation: Must be incinerated at >1100°C with scrubbers to prevent dioxin/furan formation and neutralize HCl emissions. |
| Energetic Group | 2-Nitro group | Reactivity Risk: Potential for rapid decomposition if subjected to thermal shock. Do not compact or grind waste containing this compound. |
| Lipophilicity | tert-Butyl group | Bioaccumulation: High potential for persistence in aquatic environments. Zero-tolerance for drain disposal. |
| Core Structure | Benzamide | Hydrolysis Risk: In strong acid/base waste streams, may hydrolyze to release 4-tert-butyl-2-nitroaniline (highly toxic).[1] |
Waste Stream Segregation Protocol
The most common error in laboratory disposal is misidentifying halogenated solids as generic "solid waste." Follow this segregation logic strictly.
A. Solid Waste (Pure Substance or Contaminated Debris)[3]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong reducing agents (e.g., hydrides).[1]
-
Labeling:
B. Liquid Waste (Mother Liquors/Solvated Forms)
-
Solvent Compatibility: If dissolved in DMSO, DMF, or Methanol, the entire solution is now Halogenated Solvent Waste .[1]
-
Bulking: Can be bulked with other halogenated solvents (DCM, Chloroform).
-
Prohibition: Never add to "Aqueous Acid" or "Aqueous Base" streams to prevent hydrolysis and exothermic reactions.
Operational Workflow Visualization
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for segregating this compound waste streams.
Spill Contingency & Emergency Response
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the nitro-aromatic dust.[1]
Protocol for Solid Spill (Powder)
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[1]
-
Containment: Do not dry sweep (generates dust). Cover the spill with a damp paper towel (water or ethanol) to suppress particulates.
-
Cleanup:
-
Wipe up the material using the damp towels.
-
Place all towels and debris into a sealed plastic bag .
-
Place that bag into the Halogenated Solid Waste container.
-
-
Decontamination: Wash the surface with a mild surfactant solution (soap/water) followed by an ethanol wipe.
Protocol for Liquid Spill
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Collect: Scoop absorbed material into a hazardous waste bag.
-
Label: Mark as "Debris contaminated with Halogenated Nitro-Aromatic."
Regulatory Framework (RCRA Context)
While this specific molecule may not be explicitly listed on the EPA "P" or "U" lists (unless it is a commercial pesticide formulation), it is regulated by characteristic and generator knowledge .
-
Waste Coding:
-
If the substance exhibits toxicity characteristic leaching (TCLP), it may carry a D-code .[1]
-
However, the industry best practice for non-listed halogenated intermediates is to manage them under the umbrella of Halogenated Solvents (F001/F002) if in solution, or as Non-Regulated Chemical Waste (High Hazard) if solid, ensuring it reaches the correct incinerator.[1]
-
-
Destruction Efficiency: The facility receiving this waste must demonstrate a 99.99% Destruction and Removal Efficiency (DRE) for principal organic hazardous constituents (POHCs) due to the chlorinated ring [1].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: The incineration of halogenated organics and control of dioxin emissions. RCRA Orientation Manual. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Management of Waste.[2][3][4][5][6][7] National Academies Press (US). Available at: [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Waste Disposal. ACS Committee on Chemical Safety. Available at: [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
